5-Iodouridine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSLVDIXBGWPIS-UAKXSSHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1024-99-3 | |
| Record name | 5-Iodouridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1024-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodouridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001024993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-iodouridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-IODOURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZK4KVC76P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of 5-Iodouridine in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-2'-deoxyuridine (Idoxuridine or IUdR) is a synthetic thymidine (B127349) analog that holds a significant place in the history of antiviral chemotherapy as the first antiviral agent to be approved.[1][2] Structurally, it mimics the natural nucleoside thymidine, with the key difference being the substitution of a methyl group at the 5th position of the uracil (B121893) base with a bulky iodine atom.[3] This modification is the cornerstone of its antiviral activity, primarily directed against DNA viruses such as Herpes Simplex Virus (HSV).[3][4][5] While its systemic use is limited by cytotoxicity, its mechanism of action provides a fundamental model for understanding nucleoside analog-based antiviral therapies.[3][6]
Core Mechanism of Action
The antiviral effect of 5-Iodouridine is a multi-step process that begins with its cellular uptake and culminates in the disruption of viral DNA synthesis and function. This process can be broken down into two primary stages: metabolic activation and disruption of viral replication.
Metabolic Activation: Phosphorylation Cascade
For this compound to become active, it must first be converted into its triphosphate form, Idoxuridine triphosphate (IdoxTP).[3][7] This is a critical phosphorylation process catalyzed by both host cellular and viral kinases.[1][3]
-
Initial Phosphorylation: The first phosphorylation step to this compound monophosphate is a rate-limiting step and is efficiently catalyzed by viral thymidine kinase (TK). This provides a degree of selectivity, as the viral enzyme often has a higher affinity for the analog than the host cell's thymidine kinase.
-
Subsequent Phosphorylations: Cellular kinases then catalyze the subsequent phosphorylations to the diphosphate (B83284) and finally to the active triphosphate form, IdoxTP.[3][7]
This activation pathway is essential for the drug's antiviral efficacy.
Caption: Metabolic activation cascade of this compound.
Disruption of Viral Replication
The active Idoxuridine triphosphate (IdoxTP) acts as a competitive inhibitor and a fraudulent substrate for viral DNA polymerase.[1][3][8]
-
Competitive Inhibition: IdoxTP competes with the natural substrate, thymidine triphosphate (dTTP), for the active site of the viral DNA polymerase.[3]
-
Incorporation into Viral DNA: The viral DNA polymerase incorporates IdoxTP into the elongating viral DNA strand in place of thymidine.[3][5][8]
The incorporation of this altered nucleotide has several detrimental consequences for the virus:
-
Faulty DNA Strands: The presence of the large iodine atom causes steric hindrance, which can distort the DNA helix.[3]
-
Mispairing and Mutation: Idoxuridine does not pair with adenine (B156593) as precisely as thymidine, leading to base-pairing errors during subsequent rounds of replication.[3] This results in a high mutation rate in the viral genome.
-
Compromised Transcription and Translation: The altered DNA serves as a defective template for transcription into messenger RNA (mRNA). This can lead to the synthesis of faulty viral proteins that are non-functional or have reduced activity.
-
Inhibition of Viral Enzymes: Besides DNA polymerase, Idoxuridine can also inhibit other crucial enzymes like thymidylate phosphorylase.[1][8]
Ultimately, these disruptions lead to the production of non-infectious or defective viral particles, effectively halting the spread of the infection.[3]
Caption: Mechanism of viral DNA replication inhibition by this compound.
Quantitative Antiviral Activity
The efficacy of an antiviral compound is often quantified by its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). These values represent the concentration of the drug required to inhibit viral replication by 50% in vitro. The 50% cytotoxic concentration (CC50) is the concentration that kills 50% of the host cells. The selectivity index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.[9]
| Virus Family | Virus | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Human Keratinocytes | In vitro | Less active than in animal models | [10] |
| Herpesviridae | Varicella-Zoster Virus (VZV) | - | - | Active | [5] |
| Poxviridae | Vaccinia Virus | - | - | Active | [5] |
| Adenoviridae | Adenovirus | - | - | Active | [5] |
| Herpesviridae | Cytomegalovirus (CMV) | - | - | Active | [5] |
Note: Specific IC50/EC50 values for this compound are highly variable depending on the viral strain, cell line, and assay conditions used. The table provides a qualitative summary of its activity spectrum.
Experimental Protocols
Plaque Reduction Assay
This is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaques.[11]
Methodology:
-
Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) in 6-well plates.[11]
-
Virus Titration: Perform serial dilutions of the virus stock to determine the titer that produces a countable number of plaques (typically 50-100 per well).[11]
-
Infection: Infect the cell monolayers with the predetermined virus concentration. Allow for a 1-hour adsorption period at 37°C.[11]
-
Treatment: After adsorption, remove the virus inoculum. Add an overlay medium (e.g., methylcellulose (B11928114) or agarose) containing serial dilutions of this compound to the wells.[11][12]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.[11]
-
Staining and Counting: Fix the cells (e.g., with formaldehyde) and stain them with a dye like crystal violet.[11][12] The viable cells will be stained, while the areas of viral-induced cell death (plaques) will remain clear. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the untreated virus control. The EC50 value is determined from the resulting dose-response curve.[12]
Caption: Workflow for a Plaque Reduction Assay.
Viral DNA Polymerase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the compound's active form (IdoxTP) on the viral DNA polymerase.
Methodology:
-
Enzyme Preparation: Purify viral DNA polymerase from infected cells or use a recombinant version of the enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing a buffered solution, a DNA template-primer (e.g., activated calf thymus DNA), divalent cations (e.g., MgCl2), and three of the four deoxyribonucleoside triphosphates (dNTPs).[13]
-
Radiolabeled Substrate: The fourth dNTP (e.g., dTTP) is included in its radiolabeled form (e.g., [3H]dTTP) to allow for quantification of DNA synthesis.[13]
-
Inhibitor Addition: Add varying concentrations of Idoxuridine triphosphate (IdoxTP) to the reaction tubes. Include a no-inhibitor control.
-
Reaction Initiation and Termination: Initiate the reaction by adding the purified viral DNA polymerase and incubate at 37°C.[13] Stop the reaction after a set time (e.g., 20 minutes) by adding a quenching agent like trichloroacetic acid.
-
Quantification: Precipitate the newly synthesized, radiolabeled DNA onto filters. Wash the filters to remove unincorporated [3H]dTTP. Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the rate of DNA synthesis at each inhibitor concentration. Calculate the IC50 value, which is the concentration of IdoxTP that reduces polymerase activity by 50%. Kinetic parameters like the inhibition constant (Ki) can also be determined.[14]
Caption: Workflow for a DNA Polymerase Inhibition Assay.
Conclusion
This compound serves as a classic example of a nucleoside analog antiviral. Its mechanism hinges on intracellular phosphorylation to an active triphosphate form, which then competes with natural nucleotides and is incorporated into viral DNA.[3] This incorporation leads to the synthesis of a non-functional viral genome, thereby inhibiting viral replication.[3][8] Although its clinical application is restricted due to a lack of specificity for viral enzymes over host enzymes, the principles of its action—metabolic activation and disruption of nucleic acid synthesis—have been fundamental to the development of subsequent, more selective, and safer antiviral drugs.
References
- 1. Idoxuridine | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Idoxuridine? [synapse.patsnap.com]
- 4. Mode of antiviral action of 5-iodouracil deoxyriboside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mims.com [mims.com]
- 6. youtube.com [youtube.com]
- 7. google.com [google.com]
- 8. Idoxuridine | C9H11IN2O5 | CID 5905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Antiviral activity of 5-iodo-2'-deoxyuridine and related drugs in human keratinocytes infected in vitro with herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Comparative inhibition of DNA polymerases from varicella zoster virus (TK+ and TK-) strains by (E)-5-(2-bromovinyl)-2'-deoxyuridine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of 5-Iodouridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and mechanisms of action of 5-Iodouridine and its clinically significant derivative, 5-Iodo-2'-deoxyuridine (Idoxuridine). This document details historical context, comprehensive synthesis protocols, and the biological pathways influenced by these compounds, serving as a critical resource for professionals in antiviral and anticancer drug development.
Discovery and Historical Context
5-Iodo-2'-deoxyuridine (Idoxuridine), a halogenated pyrimidine (B1678525) analog of thymidine (B127349), was first synthesized in 1958 by Dr. William H. Prusoff at Yale University.[1][2] Initially developed with the intent of being an anti-cancer agent, its potent antiviral properties were soon discovered.[2][3] This led to its landmark approval in 1962 as the first-ever antiviral drug, specifically for the topical treatment of herpes simplex keratitis.[1][4] This pioneering discovery opened the door for the development of nucleoside analogs as a cornerstone of antiviral chemotherapy.[5][6] While its systemic use is limited by cardiotoxicity, Idoxuridine's impact on virology and medicine remains profound.[1][4]
Chemical Synthesis of this compound and Derivatives
The synthesis of this compound and its deoxy counterpart can be achieved through several methods, primarily involving the direct iodination of the uridine (B1682114) or deoxyuridine scaffold. Below are detailed protocols for common synthetic routes.
General Synthesis of 5-Iodo-2'-Deoxyuridine
A prevalent method for the synthesis of 5-Iodo-2'-deoxyuridine involves the direct iodination of 2'-deoxyuridine.
Experimental Protocol:
A mixture of 3′,5′-di-O-acetyl-2′-deoxyuridine, iodine, and ceric ammonium (B1175870) nitrate (B79036) (CAN) in acetonitrile (B52724) is stirred at 80°C for one hour. Following the reaction, the solvent is evaporated, and the residue is treated with a 5% sodium bisulfite solution to neutralize any unreacted iodine. The resulting mixture is then extracted with ethyl acetate, and the combined organic layers are washed with brine, dried with magnesium sulfate, and evaporated to yield 3′,5′-di-O-acetyl-5-iodo-2′-deoxyuridine. This intermediate is then deprotected to afford the final product.
Table 1: Quantitative Data for a Representative Synthesis of a this compound Derivative
| Step | Compound | Starting Material (g) | Reagents | Solvent | Yield |
| 1 | 3′,5′-di-O-acetyl-2′-Deoxyuridine | 2′-deoxyuridine (1.00) | Acetic anhydride, pyridine | Pyridine | Quantitative |
| 2 | 3′,5′-di-O-acetyl-5-iodo-2′-Deoxyuridine | 3′,5′-di-O-acetyl-2′-deoxyuridine (1.37) | Iodine, Ceric Ammonium Nitrate | Acetonitrile | - |
| 3 | 5-Iodo-4-Thio-2′-Deoxyuridine | 3′,5′-di-O-acetyl-5-iodo-4-thio-2′-deoxyuridine (1.06) | Sodium methoxide | Methanol | - |
"Green Chemistry" Approach to Iodination
An environmentally friendly method for the iodination of pyrimidine derivatives utilizes mechanical grinding under solvent-free conditions.[2]
Experimental Protocol:
Uracil (B121893) or cytosine, solid iodine, and a nitrate salt (e.g., AgNO3) are combined in a mortar with a few drops of acetonitrile.[2] The mixture is ground with a pestle for 20-30 minutes, during which the reaction proceeds exothermically.[2] Upon completion (monitored by TLC), a saturated solution of sodium thiosulfate (B1220275) is added to quench unreacted iodine, and the solid product is isolated.[2] This method has been reported to produce 5-Iodo-2′-Deoxyuridine in 86% yield.[2]
Table 2: Spectroscopic Data for 5-Iodo-2'-Deoxyuridine
| Type | Data |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 11.66 (s, 1H), 8.40 (s, 1H), 6.10 (t, J = 6.5 Hz, 1H), 4.29–4.19 (m, 1H), 3.79 (q, J = 3.2 Hz, 1H), 3.65–3.51 (m, 2H), 2.20–2.04 (m, 2H) |
| ¹³C NMR (500 MHz, DMSO-d₆) | δ 160.97, 150.58, 145.53, 88.00, 85.13, 70.48, 69.73, 61.30 |
| HRMS (ESI) [M + H]⁺ | Calculated: 354.1005, Found: 353.9707 |
Data obtained from a "green chemistry" synthesis approach.[2]
Synthesis and Iodination Workflows
The following diagrams illustrate the chemical synthesis workflows described above.
Caption: General synthesis of 5-Iodo-2'-Deoxyuridine.
Caption: Green chemistry approach to iodination.
Mechanisms of Action
This compound and its derivatives exert their biological effects through multiple mechanisms, primarily as an antiviral agent and a radiosensitizer in cancer therapy.
Antiviral Mechanism of Action
As a nucleoside analog, Idoxuridine's antiviral activity stems from its ability to be incorporated into viral DNA during replication.
Mechanism Steps:
-
Cellular Uptake and Phosphorylation: Idoxuridine (B1674378) enters the host cell and is phosphorylated by cellular kinases to its active triphosphate form, idoxuridine triphosphate (IdoxTP).[7]
-
Competitive Inhibition: IdoxTP competes with the natural nucleoside, thymidine triphosphate (dTTP), for incorporation into the replicating viral DNA strand by viral DNA polymerase.[7]
-
Disruption of DNA Replication: The incorporation of Idoxuridine into the viral genome leads to a dysfunctional DNA molecule. The bulky iodine atom at the 5-position of the uracil ring causes steric hindrance and incorrect base pairing, resulting in mutations and a halt in viral replication.[4][7] This produces non-infectious viral particles.[7]
Caption: Antiviral action of 5-Iodo-2'-Deoxyuridine.
Radiosensitization in Cancer Therapy
In oncology, this compound acts as a radiosensitizer, enhancing the efficacy of radiation therapy.
Mechanism Steps:
-
Incorporation into Cancer Cell DNA: Similar to its antiviral mechanism, Idoxuridine is taken up by rapidly dividing cancer cells and incorporated into their DNA in place of thymidine.
-
Enhanced Radiation-Induced Damage: When cells containing Idoxuridine-substituted DNA are exposed to ionizing radiation, the iodine atom acts as a potent electron acceptor.[8] This leads to an increased production of DNA strand breaks and other cytotoxic lesions compared to non-substituted DNA, ultimately resulting in enhanced cancer cell death.[8][9]
Caption: Radiosensitization by this compound.
Broader Applications and Future Directions
Beyond its established roles, this compound continues to be a valuable tool in biochemical and pharmaceutical research. It is used in the synthesis of modified nucleotides and as a probe to study nucleic acid metabolism and function.[10][11] Current research is exploring its potential in combination with other chemotherapeutic agents and in the development of novel drug delivery systems to improve its therapeutic index.[12][13] The foundational work on this compound has paved the way for the development of a wide array of nucleoside analogs that are critical in the treatment of viral infections and cancer.
References
- 1. acs.org [acs.org]
- 2. What is Idoxuridine?_Chemicalbook [chemicalbook.com]
- 3. Antiviral drugs–: history and obstacles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Idoxuridine - Wikipedia [en.wikipedia.org]
- 5. In memoriam: William H. Prusoff | Yale News [news.yale.edu]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Idoxuridine? [synapse.patsnap.com]
- 8. Electron-Induced Fragmentation of this compound: Implications for Enhanced Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chemimpex.com [chemimpex.com]
- 11. nbinno.com [nbinno.com]
- 12. 5-Iododeoxyuridine increases the efficacy of the radioimmunotherapy of human tumors growing in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modulation of [5-125I]iododeoxyuridine incorporation into tumour and normal tissue DNA by methotrexate and thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Stability and Metabolism of 5-Iodouridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo stability and metabolism of 5-Iodouridine (5-IU), a synthetic pyrimidine (B1678525) nucleoside analog. Understanding the pharmacokinetic profile and metabolic fate of 5-IU is critical for its potential therapeutic applications, including as a radiosensitizer and an antiviral agent. This document synthesizes available data on its stability, metabolic pathways, and the experimental methodologies used for its evaluation.
In Vivo Stability and Pharmacokinetics
This compound exhibits limited in vivo stability, undergoing rapid metabolism primarily in the liver. While specific pharmacokinetic data for this compound is sparse in the literature, extensive research on its closely related analog, 5-iodo-2'-deoxyuridine (IdUrd), provides significant insights into its expected in vivo behavior. The primary metabolic pathway for both compounds involves the enzymatic cleavage of the glycosidic bond, leading to the formation of 5-iodouracil (B140508) (IUra).
Studies on IdUrd have demonstrated a very short plasma half-life, often less than 5 minutes, and a high total body clearance, indicating rapid removal from systemic circulation[1]. It is anticipated that this compound follows a similar pharmacokinetic profile due to its susceptibility to the same metabolic enzymes.
Table 1: Pharmacokinetic Parameters of 5-iodo-2'-deoxyuridine (IdUrd) in Humans (as a proxy for this compound)
| Parameter | Value | Species | Reference |
| Disappearance Half-life (t½) | < 5 minutes | Human | [1] |
| Total Body Clearance | 750 ml/min/m² | Human | [1] |
| Time to Reach Steady State | < 1 hour | Human | [1] |
Metabolism of this compound
The in vivo metabolism of this compound is a rapid and efficient process, primarily occurring through two key enzymatic steps: phosphorolysis and subsequent catabolism of the resulting pyrimidine base.
Primary Metabolism: Conversion to 5-Iodouracil
The initial and rate-limiting step in the metabolism of this compound is the cleavage of the N-glycosidic bond by uridine (B1682114) phosphorylase (UPase). This enzyme, abundant in the liver, catalyzes the reversible phosphorolysis of uridine and its analogs to the corresponding pyrimidine base and ribose-1-phosphate[2]. In the case of this compound, this reaction yields 5-iodouracil (IUra) and ribose-1-phosphate.
The high activity of uridine phosphorylase towards uridine analogs is a major determinant of their short in vivo half-life[2].
Secondary Metabolism of 5-Iodouracil
Following its formation, 5-iodouracil undergoes further catabolism, primarily through the pyrimidine degradation pathway. The key enzyme in this process is dihydrouracil dehydrogenase , which catalyzes the reduction of the uracil (B121893) ring[1]. The resulting metabolites can then be further broken down and excreted. Additionally, deiodination, the removal of the iodine atom, can occur, although the specific enzymes responsible for this in the context of 5-iodouracil are not as well-characterized as those for thyroid hormones[3].
Table 2: Key Metabolites of this compound
| Metabolite | Description | Enzyme(s) Involved |
| 5-Iodouracil (IUra) | The primary and major metabolite formed by the cleavage of the glycosidic bond. | Uridine Phosphorylase |
| Dihydro-5-iodouracil | A product of the reduction of the 5-iodouracil ring. | Dihydrouracil Dehydrogenase |
| Uracil | May be formed following deiodination of 5-iodouracil. | Deiodinases (postulated) |
Signaling Pathways and Experimental Workflows
Metabolic Pathway of this compound
The metabolic conversion of this compound is a linear pathway initiated by uridine phosphorylase. The resulting 5-iodouracil is then subject to further degradation.
Caption: Metabolic pathway of this compound to 5-Iodouracil and subsequent metabolites.
Experimental Workflow for In Vivo Pharmacokinetic Analysis
A typical experimental workflow to determine the in vivo pharmacokinetics of a nucleoside analog like this compound involves several key steps, from animal model selection to data analysis.
Caption: General experimental workflow for in vivo pharmacokinetic studies of this compound.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of the in vivo stability and metabolism of this compound. Below are generalized methodologies based on standard practices for nucleoside analog pharmacokinetic studies.
Animal Models and Drug Administration
-
Animal Species: Male Sprague-Dawley rats or BALB/c mice are commonly used for pharmacokinetic studies of nucleoside analogs[4][5].
-
Housing and Acclimatization: Animals should be housed in a controlled environment with a standard diet and water ad libitum for at least one week before the experiment.
-
Drug Formulation: this compound is typically dissolved in a sterile, biocompatible vehicle such as saline or phosphate-buffered saline (PBS) for injection.
-
Administration: For intravenous (IV) administration, the drug is administered as a bolus injection via the tail vein. For oral (PO) administration, gavage is used.
Blood Sampling and Plasma Preparation
-
Sampling Time Points: Blood samples (approximately 100-200 µL) are collected at predetermined time points post-dosing. For IV administration, early time points (e.g., 2, 5, 15, 30 minutes) are crucial to capture the rapid distribution and elimination phases. For PO administration, sampling is extended to capture absorption (e.g., 15, 30, 60, 120, 240 minutes).
-
Blood Collection: Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Separation: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalytical Method for Quantification
-
Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and its metabolites in plasma[6].
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation to remove the precipitated proteins. The supernatant is then diluted and injected into the LC-MS/MS system.
-
Chromatography: A reverse-phase C18 column is commonly used for the separation of the analytes. The mobile phase usually consists of a gradient of water and acetonitrile containing a small amount of an acid (e.g., formic acid) to improve peak shape.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and 5-iodouracil are monitored.
-
Quantification: A calibration curve is constructed using known concentrations of this compound and 5-iodouracil in a surrogate matrix (e.g., blank plasma). An internal standard (e.g., a stable isotope-labeled version of the analyte) is used to correct for matrix effects and variations in sample processing and instrument response.
Pharmacokinetic Data Analysis
-
Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin or Phoenix WinNonlin.
-
Parameters: Key parameters to be determined include:
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
Cmax (Maximum Concentration): The peak plasma concentration observed after drug administration (for PO).
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached (for PO).
-
AUC (Area Under the Curve): The total drug exposure over time.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
F (Bioavailability): The fraction of the administered dose that reaches the systemic circulation (for PO).
-
Conclusion
The in vivo stability of this compound is limited by its rapid and extensive metabolism, primarily mediated by uridine phosphorylase, leading to the formation of 5-iodouracil. This metabolic instability results in a short plasma half-life and rapid clearance from the body. A thorough understanding of these pharmacokinetic and metabolic characteristics, obtained through well-designed in vivo studies and robust bioanalytical methods, is paramount for the further development and potential clinical application of this compound and its derivatives. The methodologies and data presented in this guide provide a foundational framework for researchers in this field.
References
- 1. Clinical pharmacology of 5-iodo-2'-deoxyuridine and 5-iodouracil and endogenous pyrimidine modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and metabolism of 5-125I-iodo-4'-thio-2'-deoxyuridine in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicology and pharmacokinetic study of orally administered 5-iodo-2-pyrimidinone-2'deoxyribose (IPdR) x 28 days in Fischer-344 rats: impact on the initial clinical phase I trial design of IPdR-mediated radiosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Iodouridine: A Versatile Tool for Interrogating RNA Dynamics and Interactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The study of RNA dynamics, encompassing its synthesis, processing, decay, and interactions with other molecules, is fundamental to understanding gene regulation and cellular function. Metabolic labeling with nucleoside analogs has emerged as a powerful strategy to track and isolate newly transcribed RNA. 5-Iodouridine (5-IU), a halogenated pyrimidine (B1678525) nucleoside analog, presents unique chemical properties that make it a valuable tool for researchers in this field. While its primary application has been in the study of RNA-protein interactions through photocrosslinking, its potential as a metabolic label for studying RNA turnover is an area of growing interest. This technical guide provides a comprehensive overview of this compound's applications, detailing experimental protocols and presenting key data to facilitate its use in the laboratory.
Core Properties of this compound
This compound is structurally similar to the natural nucleoside uridine (B1682114), allowing for its recognition and incorporation into nascent RNA transcripts by cellular RNA polymerases. The presence of the iodine atom at the 5th position of the uracil (B121893) base imparts specific chemical characteristics that can be exploited for experimental purposes.
| Property | Description | Reference |
| Chemical Formula | C₉H₁₁IN₂O₆ | [1] |
| Molecular Weight | 370.10 g/mol | [1] |
| Photoreactivity | The iodinated uracil base is a strong chromophore that can be photoactivated by UV light, leading to covalent crosslinking with interacting molecules, particularly proteins. | [2] |
| Enzymatic Incorporation | This compound triphosphate (5-IUTP) is a substrate for RNA polymerases, such as T7 RNA polymerase, allowing for the in vitro synthesis of 5-IU-labeled RNA. | [3][4] |
| Cellular Uptake | As a nucleoside analog, this compound can be taken up by cells and enter the nucleotide salvage pathway to be converted into its triphosphate form for incorporation into RNA. | [5] |
This compound for Studying RNA-Protein Interactions: PAR-CLIP
The most established application of this compound is in Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP). This technique allows for the precise identification of binding sites of RNA-binding proteins (RBPs) on a transcriptome-wide scale.
Experimental Workflow for PAR-CLIP
The PAR-CLIP protocol involves the metabolic labeling of cellular RNA with a photoactivatable nucleoside like this compound, followed by UV crosslinking, immunoprecipitation of the target RBP, and sequencing of the crosslinked RNA fragments.
Detailed Protocol for PAR-CLIP using this compound
This protocol is a generalized procedure based on established PAR-CLIP methodologies.
1. Metabolic Labeling and Crosslinking:
-
Culture cells to the desired confluency.
-
Add this compound to the culture medium at a final concentration of 100 µM.
-
Incubate for 12-16 hours to allow for incorporation into newly synthesized RNA.
-
Wash the cells with PBS and irradiate with 365 nm UV light to induce crosslinking.
2. Immunoprecipitation:
-
Lyse the cells and perform partial RNA digestion using RNase T1.
-
Incubate the lysate with an antibody specific to the RBP of interest coupled to magnetic beads.
-
Wash the beads to remove non-specifically bound proteins and RNA.
3. RNA Processing and Library Preparation:
-
Perform on-bead dephosphorylation and ligation of a 3' adapter to the captured RNA fragments.
-
Radiolabel the 5' ends of the RNA fragments with ³²P.
-
Elute the RBP-RNA complexes from the beads and separate them by SDS-PAGE.
-
Transfer the complexes to a nitrocellulose membrane and excise the region corresponding to the RBP-RNA adducts.
-
Digest the protein with Proteinase K, leaving a small peptide attached to the RNA at the crosslink site.
-
Isolate the RNA fragments.
-
Perform reverse transcription, which will often terminate at the site of the residual peptide.
-
Ligate a 5' adapter, amplify the cDNA, and prepare the library for high-throughput sequencing.
4. Data Analysis:
-
Align the sequencing reads to the reference genome or transcriptome.
-
Identify clusters of reads that represent RBP binding sites. The termination sites of reverse transcription can help pinpoint the exact crosslinking nucleotide.
This compound for Studying RNA Dynamics: A Generalized Approach
While not as established as for PAR-CLIP, this compound can theoretically be used to measure RNA synthesis and decay rates through metabolic pulse-chase experiments coupled with high-throughput sequencing. The following is a generalized protocol based on principles from other metabolic labeling techniques.
Conceptual Workflow for 5-IU-based RNA Dynamics Studies
Generalized Protocol for 5-IU Pulse-Chase Sequencing
1. Metabolic Pulse-Chase Labeling:
-
Pulse: Add this compound to the cell culture medium at a concentration that needs to be empirically determined to balance labeling efficiency and cytotoxicity. A starting point could be in the range of 100-200 µM. Incubate for a defined "pulse" period (e.g., 1-4 hours) to label newly synthesized RNA.
-
Chase: Remove the 5-IU-containing medium, wash the cells with PBS, and replace it with fresh medium containing a high concentration of unlabeled uridine (e.g., 5-10 mM) to "chase" the 5-IU and prevent further incorporation.
-
Collect cells at various time points during the chase (e.g., 0, 1, 2, 4, 8, 12 hours).
2. RNA Isolation and Affinity Purification:
-
Isolate total RNA from the collected cells at each time point.
-
Enrich for the 5-IU-labeled RNA. This is a critical step that currently lacks a standardized method for 5-IU. Potential strategies include:
-
Immunoprecipitation: Using a specific antibody that recognizes this compound or iodinated nucleotides.
-
Chemical-based enrichment: If a bioorthogonal handle were to be attached to the 5-iodouracil (B140508) base, this could be used for affinity purification.
-
3. Library Preparation and Sequencing:
-
Prepare RNA sequencing libraries from the enriched, newly transcribed RNA fractions from each time point.
-
Perform high-throughput sequencing.
4. Data Analysis:
-
Align sequencing reads to a reference genome.
-
Quantify the abundance of each transcript at each time point of the chase.
-
Model the decay of each transcript over time to calculate its half-life.
Signaling Pathway Visualization: Nucleotide Salvage Pathway
The incorporation of this compound into RNA is dependent on the nucleotide salvage pathway, which recycles nucleosides and nucleobases.
References
Unveiling the Molecular Architecture of 5-Iodouridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular conformation of 5-Iodouridine, a halogenated pyrimidine (B1678525) nucleoside analog of significant interest in medicinal chemistry. Understanding its three-dimensional structure is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This document provides a comprehensive overview of its solid-state conformation based on crystallographic data and discusses its biological role as a radiosensitizer.
Solid-State Conformation: Insights from X-ray Crystallography
The definitive solid-state structure of this compound was determined by X-ray crystallography. The crystal structure reveals two independent molecules in the asymmetric unit, designated as Molecule I and Molecule II, which exhibit notable conformational differences.
Crystal Data and Structure Refinement
The crystallographic parameters for this compound are summarized in the table below.
| Parameter | Value |
| Molecular Formula | C₉H₁₁IN₂O₆ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a | 4.683 ± 0.005 Å |
| b | 17.14 ± 0.01 Å |
| c | 14.58 ± 0.01 Å |
| β | 90.85 ± 0.1° |
| Molecules per Asymmetric Unit | 2 |
Molecular Conformation: A Tale of Two Molecules
The two independent molecules of this compound in the crystal lattice display distinct conformations, particularly in the pucker of the ribose ring and the orientation of the glycosidic bond.[1]
Table 1: Key Torsional Angles and Puckering Parameters for this compound [1]
| Parameter | Molecule I | Molecule II |
| Glycosidic Torsion Angle (χ) | -13.2° | -58.7° |
| Sugar Pucker | C(3')-endo | C(2')-endo |
| C(5')-O(5') Bond Orientation | gauche-gauche | trans-gauche |
The dihedral angle between the base and the sugar planes is 69° in both molecules.[1] The difference in the glycosidic torsion angle (χ) classifies Molecule I as being in the anti conformation, while Molecule II adopts a conformation intermediate between anti and syn. The ribose ring in Molecule I exhibits a C(3')-endo pucker, where the C(3') atom is displaced on the same side as the C(5') atom relative to the plane of the other ring atoms.[1] In contrast, Molecule II shows a C(2')-endo pucker.[1]
Furthermore, the orientation of the exocyclic C(5')-O(5') bond differs between the two molecules. In Molecule I, it is in a gauche-gauche conformation relative to the C(4')-O(4') and C(4')-C(3') bonds. In Molecule II, it adopts a trans-gauche conformation.[1]
Bond Lengths and Angles
The bond lengths and angles within the two molecules of this compound are presented in the following tables. These values are crucial for computational modeling and for understanding the electronic effects of the iodine substitution.
Table 2: Selected Bond Lengths (Å) in this compound [1]
| Bond | Molecule I | Molecule II |
| I - C(5) | 2.09 | 2.08 |
| N(1) - C(1') | 1.48 | 1.50 |
| C(1') - O(4') | 1.44 | 1.43 |
| C(2') - C(3') | 1.52 | 1.53 |
| C(3') - C(4') | 1.52 | 1.52 |
| C(4') - O(4') | 1.46 | 1.46 |
| C(4') - C(5') | 1.52 | 1.51 |
| C(5') - O(5') | 1.43 | 1.44 |
Table 3: Selected Bond Angles (°) in this compound [1]
| Angle | Molecule I | Molecule II |
| I - C(5) - C(4) | 120 | 121 |
| I - C(5) - C(6) | 121 | 121 |
| C(6) - N(1) - C(1') | 119 | 118 |
| N(1) - C(1') - O(4') | 108 | 109 |
| C(1') - O(4') - C(4') | 110 | 109 |
| O(4') - C(4') - C(3') | 105 | 105 |
| O(4') - C(4') - C(5') | 109 | 110 |
Conformation in Solution: An NMR Perspective
While X-ray crystallography provides a static picture of the molecular conformation in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the dynamic conformational landscape in solution. A detailed quantitative analysis of the solution conformation of this compound through techniques like Nuclear Overhauser Effect (NOE) spectroscopy and analysis of vicinal coupling constants is not extensively reported in the literature.
However, based on studies of related nucleosides, it is expected that this compound in solution exists in a dynamic equilibrium between different sugar puckers (C2'-endo and C3'-endo) and rotamers about the glycosidic bond (syn and anti conformations). The relative populations of these conformers are influenced by factors such as the solvent, temperature, and pH.
Experimental Protocols
X-ray Crystallography
The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction.[1]
Methodology:
-
Crystal Growth: Single crystals of this compound were grown.
-
Data Collection: Two crystals were used for data collection. One was mounted along the a-axis and the other along the b-axis. Intensity data were collected on a Hilger and Watts linear diffractometer using molybdenum radiation.[1]
-
Structure Solution and Refinement: The structure was solved using the heavy-atom method, owing to the presence of the iodine atom. The positions of the iodine atoms were determined from the Patterson function, and the remaining non-hydrogen atoms were located from Fourier syntheses. The positional and thermal parameters were then refined by the method of least squares. The final R-value for 2143 observed reflections was 0.061.[1]
Biological Significance: Mechanism as a Radiosensitizer
This compound exhibits significant biological activity as a radiosensitizer, enhancing the efficacy of radiation therapy in cancer treatment. Its mechanism of action involves its incorporation into DNA, which then leads to increased radiation-induced damage.
The workflow diagram above illustrates the key steps in the radiosensitization mechanism of this compound. After cellular uptake, this compound is phosphorylated to its triphosphate form. This analog is then recognized by DNA polymerases and incorporated into the cellular DNA in place of thymidine (B127349) during DNA replication. The presence of the heavy iodine atom in the DNA structure makes the DNA more susceptible to damage from ionizing radiation, leading to an increase in the formation of DNA double-strand breaks, which are highly cytotoxic and can lead to cell death.
Conclusion
The molecular conformation of this compound in the solid state is well-characterized, revealing two distinct conformers with differences in sugar pucker and glycosidic bond orientation. This structural information is invaluable for understanding its interaction with biological targets. While a detailed solution-state conformational analysis is not yet fully elucidated, the established role of this compound as a DNA-incorporating radiosensitizer provides a clear mechanism for its biological activity. Further studies, particularly comprehensive NMR analyses, would provide a more complete picture of its conformational dynamics in a physiological environment and could further aid in the development of more effective cancer therapeutics.
References
Physical and chemical properties of 5-Iodouridine
An In-Depth Technical Guide to 5-Iodouridine: Physical, Chemical, and Biological Properties
Introduction
This compound is a halogenated pyrimidine (B1678525) nucleoside analog of uridine (B1682114). It has garnered significant interest within the scientific community, particularly for its potential applications in antiviral and anticancer research. Its mechanism of action primarily involves its incorporation into nucleic acids, leading to disruption of normal cellular processes. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, intended for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
This compound is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in the tables below.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁IN₂O₆ | [1] |
| Molecular Weight | 370.10 g/mol | [2] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 205-207 °C (decomposes) | [2] |
| Solubility | ||
| Water | Slightly soluble | |
| DMSO | Soluble | [3] |
| Ethanol | Soluble | [3] |
| Methanol | Soluble |
Identifiers
| Identifier | Value | Reference |
| CAS Number | 1024-99-3 | [2] |
| PubChem CID | 72423 | |
| SMILES | C1=C(C(=O)NC(=O)N1[C@H]2--INVALID-LINK--CO)O">C@@HO)I | [2] |
| InChI | InChI=1S/C9H11IN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1 | [2] |
Spectral Data
| Spectrum Type | Data | Reference |
| ¹H NMR (DMSO-d₆) | δ 11.68 (s, 1H), 8.48 (s, 1H), 5.72 (d, J = 4.6 Hz, 1H), 5.45 (d, J=5.9 Hz, 1H), 5.17 (d, J=5.0 Hz, 1H), 5.08 (t, J=5.4 Hz, 1H), 4.01 (dt, J = 16.7, 4.8 Hz, 2H), 3.86 (dt, J = 4.8, 2.8 Hz, 1H), 3.68 (dd, J = 12.1, 2.9 Hz, 1H), 3.57 (dd, J = 12.0, 2.7 Hz, 1H) | [1] |
| ¹³C NMR | Data not fully available in structured format. | |
| Infrared (IR) | Characteristic peaks for O-H, N-H, C=O, C-N, and C-I bonds are expected. Specific peak assignments require experimental data. A C-I stretching vibration is typically observed in the range of 600-500 cm⁻¹.[4][5][6][7][8] | |
| UV-Vis | Maximum absorption (λmax) is expected in the UV range, characteristic of pyrimidine nucleosides. Quantitative data on molar extinction coefficient (ε) requires specific experimental determination.[9][10][11][12] |
Experimental Protocols
Synthesis of this compound from Uridine
General Procedure:
-
Dissolution: Dissolve uridine in a suitable solvent, such as methanol.
-
Reagent Addition: Add iodine (I₂) and a promoter, such as silver sulfate (B86663) (Ag₂SO₄), to the solution. The reaction is typically stirred at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, filter the reaction mixture to remove any solids. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent like water, to yield pure this compound.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[14][15][16][17][18][19][20][21]
General Protocol for Recrystallization of this compound:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Water is often a suitable solvent for nucleosides.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solution cools and becomes supersaturated. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals, for example, in a desiccator or a vacuum oven, to remove the residual solvent.
HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound and its metabolites, a reversed-phase HPLC method with UV detection is commonly employed.[13][22]
Hypothetical HPLC Method Parameters:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A common mobile phase could be a 95:5 (v/v) mixture of buffer and acetonitrile.[22]
-
Flow Rate: A typical flow rate is around 1.0 to 1.5 mL/min.[22]
-
Detection: UV detection at a wavelength where this compound has a strong absorbance, for example, around 290 nm.[22]
-
Injection Volume: Typically in the range of 10-20 µL.
-
Temperature: The analysis is often performed at ambient temperature.
References
- 1. spectrabase.com [spectrabase.com]
- 2. This compound 95 1024-99-3 [sigmaaldrich.com]
- 3. By compound [wahoo.cns.umass.edu]
- 4. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 5. researchgate.net [researchgate.net]
- 6. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. I. Chemical synthesis of various reporter group-labeled 2'-deoxyribonucleoside-5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. rsc.org [rsc.org]
- 12. larova.com [larova.com]
- 13. CN101054398B - Synthesis method of 2-deoxy-5-iodo-beta-uridine - Google Patents [patents.google.com]
- 14. m.youtube.com [m.youtube.com]
- 15. LabXchange [labxchange.org]
- 16. researchgate.net [researchgate.net]
- 17. Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. II. High-density labeling of natural DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DNA damage-induced cell death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. mt.com [mt.com]
- 22. DNA Damage Signaling, Impairment of Cell Cycle Progression, and Apoptosis Triggered by 5-Ethynyl-2′-deoxyuridine Incorporated into DNA - PMC [pmc.ncbi.nlm.nih.gov]
5-Iodouridine: A Technical Guide to its Applications in Genetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodouridine (IUdR or IdU) is a halogenated pyrimidine (B1678525) analog of thymidine (B127349) that has garnered significant interest in genetic studies and cancer research. Its ability to be incorporated into newly synthesized DNA in place of thymidine provides a powerful tool for investigating various cellular processes. This technical guide delves into the core applications of this compound, providing an in-depth overview of its mechanisms of action, detailed experimental protocols, and its role in elucidating complex signaling pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this compound in their studies.
Core Applications in Genetic Research
This compound's utility in genetic studies stems from its multifaceted effects on cellular processes, primarily:
-
Cell Cycle Analysis: As a thymidine analog, this compound is incorporated into DNA during the S phase of the cell cycle. This incorporation allows for the precise identification and quantification of cells actively undergoing DNA replication. Techniques such as flow cytometry and mass cytometry can be employed to detect the incorporated this compound, providing a robust method for cell cycle analysis.[1][2][3][4][5]
-
Radiosensitization in Cancer Therapy: The incorporation of this compound into the DNA of cancer cells significantly enhances their sensitivity to ionizing radiation.[6] The iodine atom, with its high atomic number, increases the probability of photoelectric absorption of X-rays, leading to an enhanced localized radiation dose. Furthermore, the presence of the bulky iodine atom can distort the DNA helix, making it more susceptible to radiation-induced damage and impairing the cell's ability to repair this damage.[7] This radiosensitizing effect is a key area of investigation for improving the efficacy of radiotherapy in cancer treatment.
-
Induction of DNA Damage and Inhibition of Repair: Following irradiation, DNA containing this compound is prone to the formation of uracilyl radicals and subsequent DNA strand breaks. The presence of this altered base can also interfere with the enzymatic machinery responsible for DNA repair, leading to an accumulation of DNA lesions and ultimately, cell death.[6] This mechanism is fundamental to its role as a radiosensitizer.
-
Antiviral Activity: this compound has demonstrated antiviral properties, particularly against Herpes Simplex Virus (HSV).[8][9] Its mechanism of action involves its phosphorylation to a triphosphate form and subsequent incorporation into the viral DNA by viral DNA polymerase. This incorporation leads to a faulty viral genome, inhibiting viral replication.[7]
Quantitative Data Summary
The following tables summarize key quantitative data related to the application of this compound and its derivatives in genetic studies.
Table 1: Radiosensitizing Effect of 5-Iodo-4-thio-2'-deoxyuridine (a this compound derivative) on MCF-7 Breast Cancer Cells
| Radiation Dose (Gy) | This compound Derivative Concentration (µM) | Surviving Fraction (%) |
| 0.5 | 0 | 78.4 |
| 0.5 | 10 | 67.7 |
| 0.5 | 100 | 59.8 |
| 1.0 | 0 | 68.2 |
| 1.0 | 10 | 54.9 |
| 1.0 | 100 | 40.8 |
Table 2: In Vitro Radiosensitization by 5-Iododeoxyuridine in Human Colon Tumor Cell Lines
| 5-Iododeoxyuridine Concentration (µM) | Outcome |
| 1-10 | Demonstrated in vitro radiosensitization |
Source: Leucovorin modulation of 5-iododeoxyuridine radiosensitization: a phase I study.[10]
Experimental Protocols
Cell Cycle Analysis using this compound and Mass Cytometry
This protocol outlines the general steps for analyzing the cell cycle in vitro using this compound (IdU) incorporation followed by mass cytometry.
Materials:
-
Cell culture medium
-
This compound (IdU) stock solution (e.g., 10 mM in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Fixation/Permeabilization Buffer
-
Metal-conjugated antibodies against cell cycle markers (e.g., Cyclin B1, phospho-Histone H3) and other proteins of interest
-
DNA intercalator (e.g., Iridium-based)
-
Mass cytometer
Procedure:
-
Cell Culture and IdU Labeling: Culture cells to the desired confluency. Add IdU to the culture medium at a final concentration of 10-50 µM and incubate for a defined period (e.g., 1-4 hours) to allow for incorporation into the DNA of S-phase cells.
-
Cell Harvest and Fixation: Harvest the cells by centrifugation. Wash the cell pellet with PBS. Resuspend the cells in a fixation/permeabilization buffer and incubate according to the manufacturer's instructions.
-
Antibody Staining: Wash the fixed and permeabilized cells. Resuspend the cells in a staining buffer containing the desired metal-conjugated antibodies against cell surface and intracellular markers, including cell cycle proteins. Incubate to allow for antibody binding.
-
DNA Staining: Wash the cells to remove unbound antibodies. Resuspend the cells in a solution containing a DNA intercalator.
-
Mass Cytometry Analysis: Acquire data on a mass cytometer. The intensity of the iodine signal will identify cells in the S-phase. The signals from the other antibodies will allow for the characterization of different cell populations and their cell cycle status.
Radiosensitization Study using a Clonogenic Assay
This protocol describes a typical clonogenic assay to assess the radiosensitizing effect of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Trypsin-EDTA
-
Radiation source (e.g., X-ray irradiator)
-
Crystal Violet staining solution (0.5% w/v in methanol)
Procedure:
-
Cell Seeding: Seed a known number of cells into multi-well plates or petri dishes and allow them to attach overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound for a period that allows for at least one cell cycle (e.g., 24-48 hours). Include an untreated control group.
-
Irradiation: Irradiate the plates with a range of radiation doses. Include a non-irradiated control for each drug concentration.
-
Colony Formation: Replace the medium with fresh, drug-free medium and incubate the cells for 7-14 days, allowing colonies to form.
-
Staining and Counting: Wash the plates with PBS, fix the colonies with methanol, and stain with Crystal Violet solution. Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the plating efficiency of the treated cells to that of the untreated control. Plot the surviving fraction against the radiation dose to generate survival curves. The enhancement ratio can be calculated by comparing the doses required to achieve a certain level of cell kill with and without this compound.
Signaling Pathways and Experimental Workflows
DNA Damage Response Pathway Activated by this compound and Radiation
The incorporation of this compound into DNA and subsequent exposure to ionizing radiation leads to the formation of DNA double-strand breaks (DSBs). This triggers the DNA Damage Response (DDR) pathway, a complex signaling network that coordinates cell cycle arrest and DNA repair.
Caption: DNA Damage Response pathway initiated by this compound and radiation.
Experimental Workflow for a Radiosensitization Study
The following diagram illustrates a typical workflow for investigating the radiosensitizing effects of this compound.
Caption: Workflow for a this compound radiosensitization experiment.
Conclusion
This compound is a versatile and valuable tool in genetic studies and preclinical cancer research. Its ability to be incorporated into DNA allows for the detailed investigation of the cell cycle, the potentiation of radiation therapy, and the study of DNA damage and repair mechanisms. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments utilizing this powerful compound. Further research into the nuances of its mechanisms and the development of more targeted delivery systems will undoubtedly expand its applications in the future.
References
- 1. Mass Cytometric Cell Cycle Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Cycle Analysis by Mass Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Use of the Pyrimidine Analog, 5-Iodo-2′-Deoxyuridine (IdU) with Cell Cycle Markers to Establish Cell Cycle Phases in a Mass Cytometry Platform [jove.com]
- 4. Single Cell Mass Cytometry Adapted to Measurements of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Use of the Pyrimidine Analog, 5-Iodo-2′-Deoxyuridine IdU with Cell Cycle Markers to Establish Cell Cycle Phases in a Mass Cytometry Platform [jove.com]
- 6. Effects of 5'-iododeoxyuridine on the repair of radiation induced potentially lethal damage interphase chromatin breaks and DNA double strand breaks in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Idoxuridine? [synapse.patsnap.com]
- 8. Antiviral activity of 5-iodo-2'-deoxyuridine and related drugs in human keratinocytes infected in vitro with herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitivity of Types 1 and 2 Herpes Simplex Virus to 5-Iodo-2′-Deoxyuridine and 9-β-d-Arabinofuranosyladenine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leucovorin modulation of 5-iododeoxyuridine radiosensitization: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Safety and Toxicity of 5-Iodouridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodouridine, also known as Idoxuridine in its pharmaceutical form, is a synthetic thymidine (B127349) analog. It has been primarily investigated for its antiviral and radiosensitizing properties. As a nucleoside analog, its mechanism of action involves incorporation into DNA, leading to the disruption of DNA replication and function. This intrinsic mode of action necessitates a thorough understanding of its safety and toxicity profile, particularly concerning genotoxicity and reproductive toxicity. This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound, with a focus on quantitative data, experimental methodologies, and the underlying toxicological mechanisms.
Physicochemical Properties
| Property | Value | Reference |
| Synonyms | Idoxuridine, 5-Iodo-2'-deoxyuridine | [Fisher Scientific SDS] |
| CAS Number | 54-42-2 | [Fisher Scientific SDS] |
| Molecular Formula | C₉H₁₁IN₂O₅ | [Santa Cruz Biotechnology] |
| Molecular Weight | 354.10 g/mol | [Santa Cruz Biotechnology] |
Non-Clinical Toxicology
Acute Toxicity
Limited quantitative data is available for the acute toxicity of this compound. The available data from intraperitoneal administration in rodents are summarized below.
| Test | Species | Route | LD50 | Reference |
| Acute Toxicity | Rat | Intraperitoneal | 4000 mg/kg | [Santa Cruz Biotechnology MSDS] |
| Acute Toxicity | Mouse | Intraperitoneal | 1000 mg/kg | [Santa Cruz Biotechnology MSDS] |
Experimental Protocol: Acute Toxicity (General)
Genotoxicity
The primary mechanism of action of this compound, as a thymidine analog that gets incorporated into DNA, strongly suggests a potential for genotoxicity.
In Vitro Studies:
A Safety Data Sheet from Fisher Scientific states that this compound is "Not mutagenic in AMES Test"[1]. However, the specific strains, concentrations, and presence or absence of metabolic activation (S9) are not detailed. The Ames test is a bacterial reverse mutation assay used to detect point mutations.
In Vivo Studies:
No specific in vivo genotoxicity studies, such as the micronucleus test, with quantitative results for this compound were identified in the public literature.
Experimental Protocol: Ames Test (General)
The bacterial reverse mutation assay (Ames test) uses various strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the genes required for histidine or tryptophan synthesis, respectively. The bacteria are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 fraction from rat liver). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid. The number of revertant colonies is counted and compared to the control.
Experimental Protocol: In Vivo Micronucleus Assay (General)
In the in vivo micronucleus assay, rodents (usually mice or rats) are treated with the test substance. At appropriate time points, bone marrow or peripheral blood is collected. The cells are stained, and immature erythrocytes (polychromatic erythrocytes) are scored for the presence of micronuclei. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated cells indicates that the substance is clastogenic (causes chromosome breakage) or aneugenic (causes chromosome loss).
Reproductive and Developmental Toxicity
This compound is suspected to be a reproductive toxicant.
| Study Type | Species | Route | Dosing Regimen | Key Findings | Reference |
| Teratogenicity | Rabbit | Topical (ocular) | 0.1% solution, four times a day for 12 days | Fetal malformations including exophthalmos and clubbing of the forelegs. | Itoi et al., 1975 |
Experimental Protocol: Teratogenicity Study in Rabbits (Itoi et al., 1975)
-
Test System: Pregnant rabbits.
-
Test Substance and Administration: Nonradioactive this compound (Idoxuridine) was administered topically to the eye as a 0.1% solution.
-
Dosing Regimen: The solution was applied four times a day for a duration of 12 days during gestation.
-
Endpoints Evaluated: The offspring were examined for fetal malformations.
-
Results: The study reported the induction of fetal malformations, specifically exophthalmos (protrusion of the eyeballs) and clubbing of the forelegs. The study also noted that this compound was not found to be teratogenic in rats under the tested conditions.
Mechanism of Toxicity and Signaling Pathways
The primary mechanism of this compound's toxicity is directly linked to its function as a thymidine analog.
Caption: Mechanism of this compound Toxicity.
The incorporation of this compound into the DNA strand in place of thymidine leads to a "faulty" DNA structure. This can result in several downstream toxic effects:
-
Inhibition of DNA Polymerase: The altered DNA structure can inhibit the function of DNA polymerase, thereby halting DNA replication.
-
Strand Breakage: The presence of the iodine atom can make the DNA more susceptible to strand breaks.
-
Transcriptional Errors: When the faulty DNA is transcribed into RNA, it can lead to the synthesis of non-functional or aberrant proteins.
These events can trigger cellular stress responses, leading to cell cycle arrest and, ultimately, apoptosis (programmed cell death).
While specific studies detailing the activation of DNA damage response (DDR) pathways like ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) specifically by this compound are limited, it is highly probable that the DNA damage caused by its incorporation would activate these pathways. The ATR pathway is typically activated by single-strand DNA breaks and replication stress, while the ATM pathway responds primarily to double-strand breaks.
Caption: Putative DNA Damage Response to this compound.
Safety Assessment and Hazard Communication
Based on the available data, this compound is classified as a hazardous substance.
Hazard Classifications:
-
Skin Corrosion/Irritation: Category 2
-
Serious Eye Damage/Eye Irritation: Category 2
-
Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects)
-
Reproductive Toxicity: Category 2 (Suspected of damaging fertility or the unborn child)
-
Specific target organ toxicity (single exposure): Category 3 (Respiratory system)
(Based on Fisher Scientific Safety Data Sheet)
Logical Flow for Safety Assessment:
References
Methodological & Application
Application Notes and Protocols: 5-Iodouridine for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodouridine (5-IU) is a pyrimidine (B1678525) nucleoside analog of uridine (B1682114) where the hydrogen at the 5th position of the uracil (B121893) ring is replaced by an iodine atom. This modification allows this compound to function as an effective tool in various in vitro studies, primarily as a radiosensitizer and an antiviral agent.[1] Its mechanism of action involves its phosphorylation and subsequent incorporation into DNA in place of thymidine.[2] This incorporation makes the DNA more susceptible to damage, particularly from ionizing radiation, leading to enhanced cell killing.[3][4] Additionally, by interfering with viral DNA synthesis, it can inhibit the replication of certain viruses, such as Herpes Simplex Virus (HSV).[1]
These application notes provide a detailed protocol for the dissolution of this compound and its application in key in vitro assays.
Data Presentation
Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 125 mg/mL (≥ 337.75 mM) | Ultrasonic treatment may be required for complete dissolution at high concentrations.[2] |
| Methanol (B129727) | Soluble | - |
| Water | Slightly soluble | - |
| Acetonitrile | Slightly soluble | - |
Storage and Stability
| Form | Storage Temperature | Stability | Notes |
| Solid | 2-8°C | ≥ 4 years | Store in a dry, well-ventilated place.[5] |
| In Solvent (e.g., DMSO) | -20°C | 1 month (protect from light) | For short-term storage. |
| In Solvent (e.g., DMSO) | -80°C | 6 months (protect from light) | For long-term storage.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, weigh out 37.01 mg of this compound (Molecular Weight: 370.1 g/mol ).
-
Dissolution:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO.
-
Vortex the solution thoroughly for 2-3 minutes.
-
-
Ensure complete dissolution:
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, gently warm the solution in a water bath at 37°C for 5-10 minutes or sonicate for a few minutes until the solution is clear.[2]
-
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.[2]
-
Note on DMSO concentration: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the cell culture medium does not exceed a level toxic to the specific cell line being used, typically below 0.5%.[6][7]
Protocol 2: In Vitro Radiosensitization Study using a Clonogenic Survival Assay
This protocol outlines a method to assess the radiosensitizing effect of this compound on cancer cells.
Materials:
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well cell culture plates
-
X-ray irradiator
-
Crystal violet staining solution (0.5% w/v in 20% methanol)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed a predetermined number of cells (e.g., 200-1000 cells/well, depending on the cell line and radiation dose) into 6-well plates.
-
Allow the cells to attach and grow for 24 hours.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in complete culture medium at various concentrations (e.g., 1 µM, 10 µM, 100 µM).[5] Include a vehicle control (medium with the same final concentration of DMSO).
-
Replace the medium in the wells with the prepared this compound solutions or vehicle control.
-
Incubate the cells for a duration equivalent to at least one cell cycle (e.g., 24-48 hours) to allow for incorporation of the drug into the DNA.[4]
-
-
Irradiation:
-
Transport the plates to the irradiator.
-
Expose the cells to varying doses of X-ray radiation (e.g., 0, 2, 4, 6 Gy).
-
-
Colony Formation:
-
After irradiation, carefully remove the medium containing this compound and wash the cells once with PBS.
-
Add fresh complete culture medium to each well.
-
Incubate the plates for 10-14 days, or until visible colonies are formed.
-
-
Staining and Counting:
-
Remove the medium and gently wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
Plot the surviving fraction as a function of the radiation dose to generate survival curves.
-
Compare the survival curves of cells treated with this compound to the vehicle control to determine the radiosensitizing effect.
-
Protocol 3: Antiviral Plaque Reduction Assay
This protocol details the evaluation of this compound's antiviral activity against lytic viruses like Herpes Simplex Virus (HSV).[1]
Materials:
-
Host cell line susceptible to the virus (e.g., Vero cells for HSV)
-
Virus stock of known titer (Plaque Forming Units/mL)
-
Complete cell culture medium
-
Infection medium (e.g., medium with reduced serum)
-
This compound stock solution
-
Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding:
-
Seed host cells in 6-well or 12-well plates to form a confluent monolayer on the day of infection.
-
-
Virus Infection:
-
On the day of the assay, remove the growth medium.
-
Infect the cell monolayer with a dilution of the virus calculated to produce 50-100 plaques per well.
-
Incubate for 1-2 hours at 37°C to allow for virus adsorption.[1]
-
-
This compound Treatment:
-
During the virus adsorption period, prepare serial dilutions of this compound in the overlay medium. Include a no-drug (vehicle) control.
-
After adsorption, remove the virus inoculum and wash the cells with PBS.
-
Add the this compound-containing overlay medium (or control overlay) to the respective wells. The semi-solid overlay restricts virus spread to adjacent cells.[1]
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-5 days, depending on the virus, until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Aspirate the overlay medium.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash with water and air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the no-drug control.
-
Determine the 50% inhibitory concentration (IC50), which is the concentration of this compound that reduces the number of plaques by 50%.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Electron-Induced Fragmentation of this compound: Implications for Enhanced Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iododeoxyuridine incorporation and radiosensitization in three human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Iodo-4-thio-2′-Deoxyuridine as a Sensitizer of X-ray Induced Cancer Cell Killing [mdpi.com]
- 6. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 7. researchgate.net [researchgate.net]
- 8. Enhancement of Radio-Thermo-Sensitivity of 5-Iodo-2-Deoxyuridine-Loaded Polymeric-Coated Magnetic Nanoparticles Triggers Apoptosis in U87MG Human Glioblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Measuring DNA Synthesis with 5-Iodouridine: A Guide for Researchers
Application Notes for Utilizing 5-Iodouridine (5-IU) in DNA Synthesis Measurement
Introduction: 5-Iodo-2'-deoxyuridine (also known as IdU or 5-IU) is a synthetic analog of the nucleoside thymidine (B127349). Due to its structural similarity, 5-IU is incorporated into newly synthesized DNA during the S-phase of the cell cycle. This characteristic makes it a valuable tool for identifying and quantifying proliferating cells in various biological systems. The detection of incorporated 5-IU is typically achieved using specific antibodies, many of which also recognize Bromodeoxyuridine (BrdU), allowing for well-established immunological detection methods. This method provides a direct measure of DNA synthesis, offering a more precise temporal resolution compared to general proliferation markers like Ki-67 or PCNA.
Principle of the Assay: The fundamental principle of the 5-IU assay involves a "pulse" of the nucleoside analog to actively dividing cells, either in vitro or in vivo. During DNA replication, 5-IU is incorporated into the newly synthesized DNA strands. Following this labeling period, cells are fixed and permeabilized. A crucial step in the detection of 5-IU is DNA denaturation, which involves treating the cells with acid or heat to unwind the double-stranded DNA. This denaturation is necessary to expose the incorporated 5-IU, allowing for its detection by a specific primary antibody. Subsequently, a fluorescently labeled secondary antibody is used to bind to the primary antibody, enabling visualization and quantification of the cells that were actively synthesizing DNA during the 5-IU pulse.
Comparison with Other Thymidine Analogs:
| Feature | This compound (5-IU) | 5-Bromodeoxyuridine (BrdU) | 5-Ethynyl-2'-deoxyuridine (EdU) |
| Principle of Incorporation | Thymidine analog incorporated during S-phase. | Thymidine analog incorporated during S-phase. | Thymidine analog incorporated during S-phase. |
| Detection Method | Antibody-based detection. | Antibody-based detection. | Copper-catalyzed "click" chemistry with a fluorescent azide. |
| DNA Denaturation Required | Yes (harsh treatment with acid or heat). | Yes (harsh treatment with acid or heat). | No, allowing for milder cell processing. |
| Protocol Time | Longer, due to denaturation and antibody incubation steps. | Longer, due to denaturation and antibody incubation steps. | Shorter and simpler protocol. |
| Multiplexing Compatibility | Can be challenging with certain antibodies due to harsh denaturation. | Can be challenging with certain antibodies due to harsh denaturation. | Highly compatible with multiplexing, including with other antibodies and fluorescent proteins. |
| Toxicity | Can exhibit cytotoxic and mutagenic properties, especially with long-term exposure. | Can exhibit cytotoxic and mutagenic properties. | Can also induce a DNA damage response and affect cell cycle progression, particularly with long-term exposure. |
| Advantages | Well-established method with many cross-reactive antibodies available. Can be used in dual-labeling experiments with other thymidine analogs like CldU. | A "gold standard" method with extensive validation. | Faster, more sensitive, and better for preserving cell morphology. |
Applications:
-
Cell Cycle Analysis: Identifying the proportion of cells in the S-phase of the cell cycle.
-
Cell Proliferation Assays: Quantifying the rate of cell division in response to various stimuli, such as growth factors or drug treatments.
-
DNA Replication Dynamics: In combination with other thymidine analogs (e.g., CldU) in dual-labeling experiments to study DNA replication fork progression.
-
Toxicology and Drug Development: Assessing the cytotoxic or cytostatic effects of compounds on cell proliferation.
Experimental Considerations:
-
Labeling Concentration and Time: The optimal concentration of 5-IU and the duration of the labeling pulse need to be determined empirically for each cell type and experimental condition. Rapidly dividing cells may require shorter incubation times (e.g., 10-15 minutes), while slower-dividing cells may need longer exposure.
-
Toxicity: Long-term exposure to thymidine analogs can be toxic and may affect cell cycle progression. It is crucial to perform control experiments to assess any potential side effects of 5-IU labeling.
-
Antibody Specificity: Many anti-BrdU antibodies cross-react with 5-IU. It is important to validate the specificity of the antibody being used.
-
DNA Denaturation: The DNA denaturation step is critical for successful staining but can also damage cell morphology and other epitopes. Optimization of this step is often necessary.
Visualizing the this compound Experimental Workflow
Detailed Experimental Protocols
Protocol 1: Immunofluorescence Detection of 5-IU in Adherent Cells
Materials:
-
5-Iodo-2'-deoxyuridine (5-IU) stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Denaturation Solution (e.g., 2N HCl)
-
Neutralization Buffer (e.g., 0.1 M Borate Buffer, pH 8.5)
-
Blocking Buffer (e.g., 1% BSA, 5% normal goat serum in PBS)
-
Primary antibody (e.g., mouse anti-BrdU/IdU)
-
Fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
5-IU Labeling: Add 5-IU to the culture medium to a final concentration of 10-20 µM. Incubate for a period ranging from 15 minutes to 24 hours, depending on the cell proliferation rate.
-
Washing: Remove the 5-IU containing medium and wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
DNA Denaturation: Incubate the cells with 2N HCl for 30 minutes at room temperature to denature the DNA.
-
Neutralization: Remove the HCl and immediately wash the cells three times with 0.1 M Borate Buffer (pH 8.5) to neutralize the acid.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-BrdU/IdU antibody in the blocking buffer (e.g., 1:100 - 1:500 dilution) and incubate with the cells for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.
Protocol 2: Flow Cytometry Analysis of 5-IU Incorporation
Materials:
-
5-Iodo-2'-deoxyuridine (5-IU) stock solution
-
Cell culture medium
-
PBS
-
Trypsin or other cell detachment solution
-
Fixation/Permeabilization Buffer (e.g., containing paraformaldehyde and saponin (B1150181) or ethanol)
-
Denaturation Solution (e.g., 2N HCl)
-
Neutralization Buffer (e.g., 0.1 M Borate Buffer, pH 8.5)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-BrdU/IdU)
-
Fluorophore-conjugated secondary antibody
-
DNA content stain (e.g., Propidium Iodide or DAPI)
-
RNase A solution
Procedure:
-
Cell Culture and Labeling: Culture cells in suspension or adherent plates. Add 5-IU to the culture medium to a final concentration of 10-20 µM and incubate for the desired duration.
-
Cell Harvesting: Harvest the cells by centrifugation (for suspension cultures) or by trypsinization followed by centrifugation (for adherent cultures).
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation and Permeabilization: Resuspend the cells in an appropriate fixation and permeabilization buffer according to the manufacturer's instructions, or use a 70% ethanol (B145695) fixation method.
-
Washing: Wash the cells with PBS.
-
DNA Denaturation: Resuspend the cell pellet in 2N HCl and incubate for 30 minutes at room temperature.
-
Neutralization: Add Neutralization Buffer to stop the denaturation and wash the cells with PBS.
-
Blocking: Resuspend the cells in Blocking Buffer and incubate for 30 minutes.
-
Primary Antibody Staining: Add the diluted primary anti-BrdU/IdU antibody to the cells and incubate for 1 hour at room temperature.
-
Washing: Wash the cells with PBS.
-
Secondary Antibody Staining: Resuspend the cells in the diluted fluorophore-conjugated secondary antibody and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells with PBS.
-
DNA Staining: Resuspend the cells in a solution containing a DNA content stain (e.g., Propidium Iodide) and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Gate on single cells and use bivariate plots of DNA content versus 5-IU fluorescence to identify cell cycle phases (G1, S, G2/M).
Signaling Pathway and DNA Synthesis
Application Notes and Protocols for 5-Iodouridine Labeling in Nucleic Acid Synthesis Tracking
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic processes of nucleic acid synthesis are fundamental to cellular function, and their dysregulation is a hallmark of numerous diseases, including cancer and viral infections. The ability to specifically label and track newly synthesized DNA and RNA is therefore a cornerstone of molecular biology research and drug development. Halogenated nucleosides, such as 5-Iodouridine (5-IU), serve as valuable tools for this purpose. When introduced to cells, these analogs are incorporated into nascent nucleic acids, enabling their subsequent detection and analysis.
This document provides detailed application notes and protocols for the use of this compound in tracking nucleic acid synthesis, with a primary focus on RNA. While the deoxy-form, 5-Iodo-2'-deoxyuridine (IdU), is well-established for DNA labeling, the use of this compound for tracking RNA synthesis is an evolving application with significant potential. These notes offer both established and proposed methodologies for researchers interested in exploring this technique.
Principle of this compound Labeling
This compound is a uridine (B1682114) analog where the hydrogen atom at the 5th position of the pyrimidine (B1678525) ring is replaced by an iodine atom. This modification allows for the specific recognition of incorporated 5-IU by antibodies, enabling the visualization and isolation of newly synthesized RNA. The general principle involves the following steps:
-
Metabolic Labeling: this compound is supplied to cells or used in in vitro transcription reactions.
-
Incorporation: Cellular enzymes in the nucleotide salvage pathway convert this compound into its triphosphate form, this compound triphosphate (5-IUTP). RNA polymerases then incorporate 5-IUTP into elongating RNA transcripts in place of uridine triphosphate (UTP).
-
Detection/Isolation: The 5-IU labeled RNA can be detected or isolated using an antibody specific to this compound.
Applications
-
Tracking Nascent RNA Synthesis: Metabolic labeling with 5-IU allows for the specific identification and quantification of newly transcribed RNA, providing insights into dynamic changes in gene expression.
-
In Vitro Synthesis of Labeled RNA Probes: 5-IUTP can be used as a substrate for in vitro transcription to generate highly specific, iodinated RNA probes for use in hybridization-based assays such as Northern blotting and in situ hybridization.
-
RNA-Protein Interaction Studies (PAR-CLIP): this compound has been explored as a photoactivatable ribonucleoside for Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) to identify the binding sites of RNA-binding proteins.[1]
Data Presentation
Table 1: Comparison of Common Nucleoside Analogs for RNA Labeling
| Feature | This compound (5-IU) | 5-Bromouridine (BrU) | 5-Ethynyluridine (EU) | 4-Thiouridine (4sU) |
| Detection Method | Antibody-based | Antibody-based | Click Chemistry | Biotinylation of thiol group |
| Incorporation Efficiency | Moderate (inferred) | High[2] | High[3] | High |
| Cell Permeability | Yes | Yes | Yes | Yes |
| Toxicity | Low at working concentrations (inferred) | Low at working concentrations[2] | Low at working concentrations[3] | Low at working concentrations |
| Primary Application | Nascent RNA IP (proposed), In vitro transcription, PAR-CLIP[1] | Nascent RNA IP[2] | Nascent RNA imaging and capture[3] | Nascent RNA sequencing |
| Special Requirements | Specific antibody | Specific antibody | Copper catalyst (for CuAAC) | Biotinylating reagent |
Note: Data for this compound is largely inferred from its structural similarity to other halogenated uridines and its use in related applications. Direct comparative studies on its efficiency for nascent RNA immunoprecipitation are limited in the public domain.
Signaling and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with this compound in Cultured Cells (Proposed)
This protocol is adapted from established methods for BrU and 4sU labeling and may require optimization for specific cell types and experimental goals.
Materials:
-
This compound (5-IU)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
TRIzol or other RNA extraction reagent
-
RNase-free water, tubes, and tips
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium: Prepare fresh cell culture medium containing this compound at a final concentration of 100-500 µM. The optimal concentration should be determined empirically.
-
Metabolic Labeling: a. Aspirate the existing medium from the cultured cells. b. Add the pre-warmed 5-IU-containing medium to the cells. c. Incubate the cells for a desired period (e.g., 15 minutes to 2 hours) under standard culture conditions. The labeling time will depend on the desired temporal resolution of RNA synthesis.
-
Cell Harvesting: a. Aspirate the labeling medium. b. Wash the cells twice with ice-cold PBS. c. Lyse the cells directly on the plate by adding TRIzol or your preferred RNA extraction reagent, following the manufacturer's instructions.
-
RNA Isolation: Proceed with total RNA isolation according to the chosen reagent's protocol. Ensure all steps are performed in an RNase-free environment.
-
RNA Quantification and Quality Control: Quantify the RNA concentration and assess its integrity using a spectrophotometer and gel electrophoresis.
Protocol 2: Immunoprecipitation of this compound Labeled RNA (Proposed)
This protocol is adapted from standard RNA Immunoprecipitation (RIP) procedures. The critical component is a highly specific and validated antibody against this compound incorporated into RNA.
Materials:
-
Total RNA containing 5-IU labeled transcripts (from Protocol 1)
-
Anti-5-Iodouridine antibody (or anti-BrdU antibody that cross-reacts with 5-IU)
-
Protein A/G magnetic beads
-
RIP Buffer (e.g., 150 mM KCl, 25 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5% NP-40, 0.5 mM DTT, RNase inhibitor)
-
Wash Buffer (e.g., High-salt buffer: 500 mM NaCl, 50 mM Tris-HCl pH 7.4, 1 mM MgCl2, 0.05% NP-40)
-
Elution Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM EDTA, 1% SDS)
-
RNase-free water
Procedure:
-
Antibody-Bead Conjugation: a. Resuspend the magnetic beads and transfer the required volume to a new RNase-free tube. b. Wash the beads twice with RIP buffer. c. Resuspend the beads in RIP buffer and add the anti-5-Iodouridine antibody. d. Incubate with rotation for 1-2 hours at 4°C. e. Wash the antibody-conjugated beads three times with RIP buffer to remove unbound antibody.
-
Immunoprecipitation: a. Dilute the 5-IU labeled total RNA in RIP buffer. b. Add the diluted RNA to the antibody-conjugated beads. c. Incubate with rotation for 2-4 hours at 4°C to allow the antibody to bind to the 5-IU labeled RNA.
-
Washing: a. Pellet the beads on a magnetic stand and discard the supernatant. b. Perform a series of washes to remove non-specifically bound RNA. This may include washes with RIP buffer followed by high-salt wash buffer.
-
Elution: a. Resuspend the washed beads in Elution Buffer. b. Incubate at 65°C for 10 minutes to elute the 5-IU labeled RNA. c. Pellet the beads on a magnetic stand and carefully transfer the supernatant containing the eluted RNA to a new tube.
-
RNA Purification: Purify the eluted RNA using a standard RNA clean-up kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Downstream Analysis: The enriched 5-IU labeled RNA can now be used for downstream applications such as qRT-PCR to analyze specific transcripts or for library preparation for next-generation sequencing.
Protocol 3: In Vitro Synthesis of this compound Labeled RNA Probes
This protocol describes the generation of 5-IU labeled RNA probes using in vitro transcription.
Materials:
-
Linearized DNA template with a T7, T3, or SP6 promoter
-
This compound-5'-triphosphate (5-IUTP)
-
ATP, CTP, GTP
-
UTP (for controlling labeling density)
-
In vitro transcription kit (containing RNA polymerase and reaction buffer)
-
RNase inhibitor
-
DNase I (RNase-free)
-
RNA purification columns or reagents
Procedure:
-
Transcription Reaction Setup: In an RNase-free tube, assemble the following components on ice:
-
RNase-free water
-
Transcription buffer (10X)
-
ATP, CTP, GTP (10 mM each)
-
UTP (e.g., 2.5 mM)
-
5-IUTP (e.g., 7.5 mM) - The ratio of UTP to 5-IUTP can be adjusted to control the labeling density.
-
Linearized DNA template (0.5-1 µg)
-
RNase inhibitor
-
RNA Polymerase (T7, T3, or SP6)
-
-
Incubation: Mix gently and incubate at 37°C for 2 hours.
-
DNase Treatment: Add RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.
-
RNA Purification: Purify the labeled RNA probe using a spin column-based RNA purification kit or by phenol-chloroform extraction and ethanol precipitation.
-
Probe Validation: Assess the integrity and concentration of the labeled RNA probe by gel electrophoresis and spectrophotometry. The labeled probe is now ready for use in hybridization experiments.
Conclusion
This compound provides a valuable, albeit less commonly used, alternative for the labeling of nascent RNA. The protocols provided herein, drawing from established methodologies for similar nucleoside analogs, offer a framework for researchers to begin exploring the utility of 5-IU in their own experimental systems. As with any new technique, optimization of labeling conditions and validation of detection methods will be crucial for obtaining robust and reliable results. The continued development of specific reagents and refined protocols will undoubtedly expand the application of this compound in the dynamic field of nucleic acid research.
References
- 1. Immunoprecipitation Protocol | IP Procedure Troubleshooting | Bio-Techne [bio-techne.com]
- 2. Identification of RNA–protein interaction networks using PAR-CLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Labeling and Recovery of Nascent RNA to Accurately Quantify mRNA Stability - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Radiolabeled 5-Iodouridine in Cancer Diagnosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of radiolabeled 5-Iodouridine (IUdR) in the diagnosis and imaging of cancer. This compound, a thymidine (B127349) analog, is preferentially taken up by proliferating cells and incorporated into DNA, making its radiolabeled forms a valuable tool for visualizing tumors with high rates of cell division.
Application Notes
Principle of Action
Radiolabeled this compound serves as a non-invasive diagnostic imaging agent by exploiting the increased metabolic activity of cancer cells. The fundamental principle lies in the cellular "salvage pathway" for pyrimidine (B1678525) synthesis, which is often upregulated in tumor cells to sustain rapid proliferation.[1][2][3]
This compound is transported into the cell by nucleoside transporters. Inside the cell, it is phosphorylated by thymidine kinase 1 (TK1), an enzyme whose activity is significantly elevated during the S-phase of the cell cycle. This phosphorylation effectively traps the molecule within the cell. Subsequently, it is further phosphorylated and incorporated into newly synthesized DNA. By labeling this compound with a positron-emitting (e.g., Iodine-124) or gamma-emitting (e.g., Iodine-123, Iodine-131) radionuclide, the sites of increased cellular proliferation can be visualized using Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), respectively.
Key Applications in Oncology
Radiolabeled this compound has been investigated for the diagnosis and monitoring of various malignancies, including:
-
Brain Tumors (Glioma): Due to its ability to cross the blood-brain barrier to some extent, radiolabeled IUdR can be used to image primary and recurrent gliomas.[4]
-
Breast Cancer: Studies have demonstrated high tumor-to-nontumor uptake ratios, suggesting its utility in identifying primary tumors and metastatic lesions.[2]
-
Lung Cancer: Particularly in metastatic lung cancer, radiolabeled IUdR has shown promise in targeting tumor sites.[3]
-
Bladder Cancer: Intravesical instillation of radiolabeled IUdR has been explored for the detection of superficial bladder tumors.[5]
Radioisotopes and Imaging Modalities
The choice of radioisotope depends on the desired imaging modality and logistical considerations such as half-life and availability.
| Radioisotope | Imaging Modality | Key Characteristics |
| Iodine-123 (¹²³I) | SPECT | Good imaging characteristics with a 13.2-hour half-life, suitable for imaging on the same day. |
| Iodine-124 (¹²⁴I) | PET | Longer half-life of 4.2 days, allowing for imaging over several days to track biological processes. Provides higher resolution and better quantification than SPECT.[4] |
| Iodine-125 (¹²⁵I) | Preclinical SPECT/Autoradiography | Long half-life of 59.4 days, primarily used in preclinical research and for in vitro assays due to its low energy photons.[2][3] |
| Iodine-131 (¹³¹I) | SPECT/Therapy | Used for both imaging and therapy due to its beta and gamma emissions. Its 8-day half-life is suitable for theranostic applications. |
Quantitative Data Summary
The uptake of radiolabeled this compound in tumors is a key indicator of its diagnostic potential. The following tables summarize quantitative data from various preclinical and clinical studies.
Table 1: Tumor Uptake of Radiolabeled this compound in Preclinical Models
| Cancer Model | Radioisotope | Tumor Uptake (%ID/g) | Tumor-to-Normal Tissue Ratio | Time Point | Reference |
| Glioblastoma Xenograft (mice) | ¹²⁵I | Not specified | Increased 1.5- to 2.8-fold with unlabeled IUdR | Not specified | [1] |
| Metastatic Lung Cancer (mice) | ¹²⁵I | ~0.6 (in tumor-bearing lungs) | ~14 (Tumor/Non-tumor lung) | 24 hours | [3] |
Table 2: Tumor Uptake of Radiolabeled this compound in Clinical Studies
| Cancer Type | Radioisotope | Tumor Uptake (%ID/g) | Tumor-to-Normal Tissue Ratio | Time Point | Reference |
| Breast Cancer | ¹²⁵I | 0.0244 ± 0.0189 | 147.4 ± 125.2 (Tumor/Non-tumor) | 24 hours | [2] |
| Breast Cancer | ¹²⁵I | Not specified | 32.7 ± 18.6 (Tumor/Blood) | 24 hours | [2] |
| Bladder Cancer | ¹²⁵I | 0.002% - 0.05% | ~20 (Tumor/Normal Bladder) | 24 hours | [5] |
| Malignant Glioma | ¹²⁴I | 28% - 78% of initial radioactivity | Not specified | 24-48 hours | [4] |
Experimental Protocols
Protocol 1: Radiolabeling of this compound
This protocol describes the synthesis of radioiodinated this compound via iododestannylation of a precursor.
Materials:
-
5-tributylstannyl-2'-deoxyuridine (SnUdR) precursor
-
Sodium [¹²⁵I]iodide (or other radioiodine isotopes)
-
Hydrogen peroxide (3%)
-
Ethanol
-
Phosphate buffered saline (PBS)
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
Procedure:
-
Dissolve the 5-tributylstannyl-2'-deoxyuridine precursor in ethanol.
-
Add the sodium [¹²⁵I]iodide solution to the precursor solution.
-
Initiate the reaction by adding a small volume of hydrogen peroxide.
-
Allow the reaction to proceed at room temperature for 5-10 minutes.
-
Quench the reaction by adding an excess of a reducing agent, such as sodium bisulfite.
-
Purify the radiolabeled 5-[¹²⁵I]iodo-2'-deoxyuridine using HPLC.
-
Collect the fraction corresponding to the product and evaporate the solvent.
-
Reconstitute the final product in sterile saline or PBS for in vivo administration.
-
Determine the radiochemical purity and specific activity of the final product.
Protocol 2: In Vivo SPECT/CT Imaging in a Murine Cancer Model
This protocol outlines the procedure for performing SPECT/CT imaging in tumor-bearing mice using ¹²³I- or ¹³¹I-labeled this compound.
Materials:
-
Tumor-bearing mice (e.g., xenograft or syngeneic models)
-
Radiolabeled this compound (e.g., [¹²³I]IUdR) in a sterile injectable solution
-
Anesthesia (e.g., isoflurane)
-
SPECT/CT scanner
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.
-
Radiotracer Administration: Administer a known amount of radiolabeled this compound (typically 3.7-7.4 MBq) via intravenous (tail vein) injection.
-
Uptake Period: Allow the radiotracer to distribute for a predetermined period (e.g., 1, 4, or 24 hours). Keep the animal warm during this period to maintain normal physiology.
-
Imaging:
-
Position the anesthetized animal on the scanner bed.
-
Acquire a CT scan for anatomical localization and attenuation correction.
-
Perform a SPECT acquisition over the region of interest (e.g., the whole body or a specific area around the tumor).
-
-
Image Reconstruction and Analysis:
-
Reconstruct the SPECT data using an appropriate algorithm, incorporating attenuation and scatter correction from the CT data.
-
Fuse the SPECT and CT images.
-
Draw regions of interest (ROIs) over the tumor and other organs to quantify the radioactivity concentration.
-
Calculate the tumor uptake as a percentage of the injected dose per gram of tissue (%ID/g) and determine tumor-to-normal tissue ratios.
-
Visualizations
Signaling Pathway of this compound Uptake
Caption: Cellular uptake and metabolism of radiolabeled this compound in cancer cells.
Experimental Workflow: Radiolabeling of this compound
Caption: Workflow for the synthesis of radiolabeled this compound.
Experimental Workflow: In Vivo Imaging
References
- 1. Unlabelled iododeoxyuridine increases the rate of uptake of [125I]iododeoxyuridine in human xenografted glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumor targeting potential and metabolism of 5-[125I]iodo-2'-deoxyuridine injected intratumorally in patients with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-[123I/125I]iodo-2'-deoxyuridine in metastatic lung cancer: radiopharmaceutical formulation affects targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Tumor uptake and mitotic activity pattern of 5-[125I]iodo-2'- deoxyuridine after intravesical infusion in patients with bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Iodouridine as a Prodrug for Radiosensitization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Radiotherapy is a cornerstone of cancer treatment, utilized in approximately 50-60% of all cancer cases. Its efficacy, however, is often limited by the radiation tolerance of surrounding healthy tissues and the intrinsic radioresistance of some tumors. Radiosensitizers are agents that increase the susceptibility of tumor cells to ionizing radiation, thereby enhancing the therapeutic ratio. The halogenated pyrimidines, such as 5-iododeoxyuridine (IUdR or IdUrd), represent a class of nonhypoxic cell radiosensitizers that have been studied for decades.
5-Iodouridine is a thymidine (B127349) analog. For it to be effective, it must be incorporated into the DNA of proliferating cells in place of thymidine during the S-phase of the cell cycle. The clinical utility of direct IUdR administration is hampered by its rapid metabolism and the need for prolonged intravenous infusions. To overcome these limitations, oral prodrugs like 5-Iodo-2-pyrimidinone-2'-deoxyribose (ropidoxuridine or IPdR) have been developed. These prodrugs are converted to the active IUdR in the body, offering improved bioavailability and a more favorable therapeutic index.
This document provides an overview of the mechanism of action of this compound as a radiosensitizer, summarizes key quantitative data from preclinical and clinical studies, and offers detailed protocols for its evaluation.
Mechanism of Action
The radiosensitizing effect of this compound is contingent upon its metabolic activation and incorporation into cellular DNA. The process can be summarized in the following steps:
-
Prodrug Administration and Conversion: An oral prodrug, such as ropidoxuridine (B1679529) (IPdR), is administered and subsequently converted in vivo to the active radiosensitizer, 5-iododeoxyuridine (IUdR).
-
Cellular Uptake and Phosphorylation: IUdR is taken up by cells and phosphorylated by thymidine kinase to IUdR-monophosphate, and then further to the triphosphate form (IUd-TP).
-
DNA Incorporation: During DNA synthesis (S-phase), DNA polymerase incorporates IUdR-TP into the DNA strand in place of thymidine triphosphate (dTTP). The extent of radiosensitization is directly correlated with the percentage of thymidine replacement by IUdR.
-
Radiation-Induced Damage Enhancement: When cells containing IUdR-substituted DNA are exposed to ionizing radiation, the iodine atom, with its high atomic number (high-Z), increases the probability of photoelectric absorption of X-rays. More significantly, the interaction of radiation with IUdR-containing DNA generates highly reactive uracil (B121893) radicals and low-energy electrons. These species induce a cascade of damage, including DNA single- and double-strand breaks, which are more difficult for the cell to repair compared to damage in unsubstituted DNA. This reduction in the efficiency of DNA repair is a key determinant of the observed radiosensitization.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies evaluating halogenated pyrimidine (B1678525) radiosensitizers.
Table 1: In Vitro Radiosensitization Data
Data below is for 5-iodo-4-thio-2′-deoxyuridine (ISdU), a closely related 5-Iodo-pyrimidine analog, in MCF-7 breast cancer cells, demonstrating the principle of sensitization.
| ISdU Concentration | Radiation Dose (Gy) | Surviving Fraction (Control) | Surviving Fraction (ISdU Treated) | Reference |
| 10 µM | 0.5 | 78.4 ± 0.9% | 67.7 ± 0.3% | |
| 100 µM | 0.5 | 78.4 ± 0.9% | 59.8 ± 1.9% | |
| 10 µM | 1.0 | 68.2 ± 0.8% | 54.9 ± 0.2% | |
| 100 µM | 1.0 | 68.2 ± 0.8% | 40.8 ± 1.4% |
Table 2: Clinical Trial Data (Phase I)
Data from a Phase I study of the IUdR prodrug, ropidoxuridine (IPdR), with concurrent radiation therapy (RT) in patients with advanced gastrointestinal cancers.
| Parameter | Value | Details | Reference |
| Drug | Ropidoxuridine (IPdR) | Oral prodrug of IUdR | |
| Patient Population | Advanced metastatic GI cancers | Palliative RT to chest, abdomen, or pelvis | |
| RT Schedule | 37.5 Gy in 15 fractions (2.5 Gy/fraction) | Concurrent with IPdR | |
| Dose-Limiting Toxicity | Encountered at 1,800 mg/day | - | |
| Recommended Phase II Dose | 1,200 mg/day | Orally, once daily for 28 days | |
| Target Plasma IUdR Level | ≥1 µmol/L | Level shown to mediate radiosensitization | |
| Tumor Response | 2 Complete, 3 Partial, 9 Stable | In target lesions |
Data from a Phase I study of intravenous IUdR with leucovorin (LV) and radiotherapy in patients with gastrointestinal adenocarcinomas.
| Parameter | Value | Details | Reference |
| Drug | 5-iododeoxyuridine (IdUrd) + Leucovorin (LV) | Continuous IV infusion | |
| RT Schedule | 60 Gy in 6 weeks | Concurrent with IdUrd + LV | |
| Maximum Tolerated Dose (MTD) | 400 mg/m²/day (IdUrd) | LV dose was fixed at 250 mg/m²/day | |
| Dose-Limiting Toxicity | Leukopenia | - | |
| Steady-State Plasma Conc. (at MTD) | 0.66 ± 0.23 µM | - |
Experimental Workflow & Protocols
Evaluating a potential radiosensitizer like this compound involves a multi-step process, beginning with in vitro characterization and progressing to in vivo models.
Protocol: Cytotoxicity Assay (MTT-Based)
This protocol determines the intrinsic toxicity of this compound to select appropriate, non-lethal concentrations for radiosensitization experiments.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound (or its prodrug) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 4,000-10,000 cells per well in 100 µL of medium. Incubate overnight (<24 hours) at 37°C, 5% CO₂ to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions (e.g., concentrations ranging from 10⁻⁸ M to 10⁻⁴ M). Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for a period equivalent to the planned pre-incubation time for radiosensitization assays (e.g., 24 or 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well. Add 150-200 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 5-10 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot viability versus drug concentration to determine the IC₅₀ value.
Protocol: Clonogenic Survival Assay
This is the gold standard assay to determine the ability of a compound to sensitize cells to radiation by measuring their long-term reproductive integrity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
6-well or 10 cm tissue culture dishes
-
This compound (at a pre-determined non-toxic concentration)
-
Trypsin-EDTA
-
Radiation source (e.g., X-ray irradiator)
-
Crystal Violet staining solution (0.5% in 50% methanol)
Procedure:
-
Pre-treatment (Optional but Recommended): Culture cells in medium containing the desired concentration of this compound for 24-48 hours to allow for DNA incorporation.
-
Cell Plating: Trypsinize, count, and plate a precise number of cells into 6-well plates. The number of cells plated must be adjusted for the radiation dose to yield a countable number of colonies (50-150).
-
0 Gy: 100-200 cells
-
2 Gy: 200-400 cells
-
4 Gy: 400-800 cells
-
6 Gy: 1000-2000 cells
-
8 Gy: 3000-5000 cells
-
-
Incubation: Allow cells to attach by incubating overnight (<24 hours).
-
Treatment: If not pre-treated, replace the medium with medium containing this compound or a vehicle control. Incubate for a set period (e.g., 6-24 hours) before irradiation.
-
Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Colony Formation: Return plates to the incubator and allow colonies to form over 10-14 days. The medium can be changed after 3-5 days if necessary.
-
Staining: Aspirate the medium, wash once with PBS, and fix/stain the colonies with Crystal Violet solution for 10-20 minutes.
-
Counting: Gently wash the plates with water and allow them to air dry. Count colonies containing ≥50 cells.
-
Analysis:
-
Plating Efficiency (PE): (Number of colonies counted / Number of cells seeded) for the 0 Gy control.
-
Surviving Fraction (SF): (Number of colonies counted / Number of cells seeded) / PE.
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale. Compare the survival curves for control vs. This compound-treated cells.
-
Dose Enhancement Ratio (DER): Calculate as the ratio of radiation doses required to produce a given level of cell kill (e.g., at SF=0.1) in the absence versus the presence of the drug.
-
Protocol: In Vivo Tumor Radiosensitization Study
This protocol outlines a general procedure for evaluating the efficacy of this compound in a preclinical tumor model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nu/nu)
-
Tumor cells for implantation (e.g., human tumor xenograft)
-
This compound prodrug (e.g., ropidoxuridine) for oral administration
-
Vehicle for drug formulation
-
Calipers for tumor measurement
-
Small animal irradiator
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle, RT alone, Prodrug alone, Prodrug + RT).
-
Drug Administration: Begin administration of the this compound prodrug (e.g., via oral gavage) or vehicle daily. A pre-treatment period of several days before irradiation is common to maximize DNA incorporation.
-
Radiotherapy: Once the pre-treatment period is complete, begin the radiation schedule. Irradiate the tumors with a clinically relevant fractionation scheme (e.g., 2-3 Gy per fraction for several days). Shield the rest of the mouse's body.
-
Monitoring:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate volume (e.g., Volume = 0.5 x Length x Width²).
-
Body Weight: Monitor body weight 2-3 times per week as a measure of systemic toxicity.
-
Clinical Observations: Observe mice daily for any signs of distress or toxicity.
-
-
Endpoint: Continue monitoring until tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³), or for a set duration to observe tumor regrowth delay.
-
Analysis: Plot the mean tumor volume for each group over time. Calculate tumor growth delay, which is the time it takes for tumors in a treatment group to reach a specific volume compared to the control group.
Protocol: DNA Damage Assessment (γ-H2AX Foci Assay)
This assay visualizes and quantifies DNA double-strand breaks (DSBs), a critical lesion for radiation-induced cell killing.
Materials:
-
Cells grown on coverslips or in chamber slides
-
Treatment agents (this compound, radiation source)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Secondary antibody: fluorescently-conjugated (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips. Pre-treat with this compound as required. Irradiate the cells.
-
Time Course: Fix cells at various time points post-irradiation (e.g., 1, 4, and 24 hours) to assess the induction and repair of DSBs.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, then permeabilize with Triton X-100 for 10-15 minutes at room temperature.
-
Blocking: Wash and block with 5% BSA for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody: Wash and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash, counterstain nuclei with DAPI, and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Count the number of distinct fluorescent foci per nucleus. An increase in the number of foci in the this compound + RT group compared to the RT alone group indicates enhanced DNA damage. A persistence of foci at later time points suggests inhibition of DNA repair.
Application Notes and Protocols: Preparation of 5-Iodouridine Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodouridine is a halogenated pyrimidine (B1678525) nucleoside analog of uridine.[1][2] It is a valuable tool in various research and development applications, including antiviral and anticancer research.[1][3] this compound can be incorporated into nucleic acids, making it useful for studying DNA and RNA synthesis and function. It has also been shown to enhance the cell-killing effects of gamma irradiation.[1] Proper preparation of a stock solution is the first critical step for ensuring accurate and reproducible results in downstream experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Chemical and Physical Properties
This compound is a white to off-white powder.[3] It is essential to be aware of its physical and chemical properties to ensure proper handling and storage.
| Property | Value | Reference |
| Synonyms | 5-Iodo-1-(β-D-ribofuranosyl)uracil, IUd, IUrd | [2][3] |
| CAS Number | 1024-99-3 | [3][4] |
| Molecular Formula | C₉H₁₁IN₂O₆ | [3][4][5] |
| Molecular Weight | 370.10 g/mol | [1][3][4][5] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 205 - 207 °C (decomposes) | [3] |
| Purity | ≥92% to ≥99% (HPLC) | [3][4] |
Solubility
The choice of solvent is critical for preparing a stable, homogenous stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
| Solvent | Solubility | Reference |
| DMSO | 125 mg/mL (337.75 mM) | [6] |
| Methanol | Soluble | [2] |
| Water | Slightly soluble | [2][7] |
| Acetonitrile | Slightly soluble | [2] |
Note: For in vivo studies, complex solvent systems may be required, such as a mixture of DMSO, PEG300, Tween-80, and saline.[1][6] However, this protocol will focus on the preparation of a high-concentration stock solution in DMSO for in vitro use.
Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. The concentration can be adjusted as needed based on experimental requirements.
Materials and Equipment
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Safety Precautions
-
Handle this compound in a well-ventilated area or a chemical fume hood.[8][9]
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[8][10]
-
Avoid inhalation of the powder and contact with skin and eyes.[10]
-
In case of contact, flush the affected area with copious amounts of water.[8][11]
-
Consult the Safety Data Sheet (SDS) for complete safety information before handling.[8][9][10][11][12]
Step-by-Step Procedure
-
Calculate the required mass of this compound:
-
To prepare a 100 mM stock solution, the following calculation is used:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
For example, to prepare 1 mL of a 100 mM stock solution:
-
Mass (mg) = 100 mmol/L x 0.001 L x 370.10 g/mol x 1000 mg/g = 37.01 mg
-
-
-
Weigh the this compound powder:
-
Using a calibrated analytical balance, carefully weigh the calculated amount of this compound powder.
-
Transfer the powder into a sterile, appropriately sized microcentrifuge tube or vial.
-
-
Add the solvent:
-
Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the this compound powder.
-
For the example above, add 1 mL of DMSO.
-
-
Dissolve the compound:
-
Tightly cap the tube and vortex the solution until the this compound powder is completely dissolved.
-
Gentle warming or brief sonication can be used to aid dissolution if necessary.[1] Visually inspect the solution to ensure there are no visible particles.
-
-
Label and store the stock solution:
-
Clearly label the tube with the compound name, concentration, solvent, preparation date, and your initials.
-
For short-term storage (up to 1 month), store the stock solution at -20°C, protected from light.[1][6]
-
For long-term storage (up to 6 months), store at -80°C, protected from light.[1][6]
-
Avoid repeated freeze-thaw cycles. It is recommended to aliquot the stock solution into smaller, single-use volumes.
-
Preparation of Working Solutions
Working solutions should be prepared by diluting the stock solution in the appropriate cell culture medium or buffer immediately before use.[13]
-
Use the following formula to calculate the required volume of the stock solution:
-
C₁V₁ = C₂V₂
-
Where:
-
C₁ = Concentration of the stock solution
-
V₁ = Volume of the stock solution
-
C₂ = Desired concentration of the working solution
-
V₂ = Final volume of the working solution
-
-
Diagrams
Caption: Workflow for this compound Stock Solution Preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C9H11IN2O6 | CID 1268108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound | 1024-99-3 [chemicalbook.com]
- 8. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 9. fishersci.com [fishersci.com]
- 10. biosynth.com [biosynth.com]
- 11. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. benchchem.com [benchchem.com]
5-Iodouridine In Vitro Experimental Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodouridine is a pyrimidine (B1678525) nucleoside analog that can be incorporated into nucleic acids, primarily DNA, during replication. This incorporation can lead to disruptions in DNA structure and function, ultimately triggering cellular responses such as cell cycle arrest and apoptosis. These characteristics make this compound a compound of interest in cancer research, particularly as a potential sensitizer (B1316253) to radiation and chemotherapy. This document provides detailed application notes and protocols for the in vitro evaluation of this compound's biological effects.
Mechanism of Action
As an analog of thymidine, this compound can be phosphorylated by cellular kinases to its triphosphate form and subsequently incorporated into newly synthesized DNA by DNA polymerases. The presence of the bulky iodine atom in place of the methyl group of thymine (B56734) can lead to conformational changes in the DNA double helix, steric hindrance for DNA binding proteins, and increased susceptibility to DNA damage. This disruption of DNA integrity is thought to be a primary driver of its cytotoxic and cytostatic effects. The cellular response to this DNA damage often involves the activation of cell cycle checkpoints and the induction of apoptosis.
Key In Vitro Experimental Applications
The following sections detail the experimental protocols to assess the impact of this compound on cell viability, apoptosis, and cell cycle progression.
Application Note 1: Assessing Cell Viability and Cytotoxicity
To determine the dose-dependent effect of this compound on cancer cell viability, a colorimetric MTT assay is a widely used and reliable method. This assay measures the metabolic activity of cells, which is an indicator of their viability.
Quantitative Data Summary: Cell Viability (Representative Data)
Due to the limited availability of specific IC50 values for this compound across a wide range of cancer cell lines in publicly available literature, the following table presents representative data for the structurally similar pyrimidine analog, 5-Fluorouracil (5-FU), to illustrate the expected dose-dependent effects.
| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) of 5-FU |
| MCF-7 | Breast Adenocarcinoma | 48 hours | 5.8 |
| HCT116 | Colon Carcinoma | 48 hours | 4.2 |
| A549 | Lung Carcinoma | 72 hours | 12.5 |
| HeLa | Cervical Carcinoma | 48 hours | 3.1 |
Disclaimer: The data presented in this table is for the related compound 5-Fluorouracil and is intended for illustrative purposes only. Researchers should determine the IC50 of this compound for their specific cell lines of interest.
Protocol 1: MTT Cell Viability Assay
This protocol details the steps to determine the IC50 value of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a no-treatment control.
-
Incubation: Incubate the plates for the desired treatment durations (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
MTT Cell Viability Assay Workflow
Application Note 2: Detection and Quantification of Apoptosis
To investigate whether the cytotoxic effects of this compound are mediated by the induction of apoptosis, the Annexin V/Propidium (B1200493) Iodide (PI) dual staining assay followed by flow cytometry is the recommended method. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Quantitative Data Summary: Apoptosis Induction (Representative Data)
The following table provides representative data on apoptosis induction by a nucleoside analog in a cancer cell line after 48 hours of treatment.
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | 0 | 95.2 | 2.5 | 2.3 |
| Nucleoside Analog | 10 | 70.1 | 15.8 | 14.1 |
| Nucleoside Analog | 50 | 45.6 | 28.3 | 26.1 |
Disclaimer: This is representative data and the actual percentages will vary depending on the cell line, this compound concentration, and treatment duration.
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol describes the procedure for staining cells with Annexin V and PI for flow cytometric analysis.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Annexin V/PI Apoptosis Assay Workflow
Application Note 3: Cell Cycle Analysis
To determine if this compound induces cell cycle arrest, flow cytometric analysis of DNA content using propidium iodide (PI) staining is a standard method. This technique allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Quantitative Data Summary: Cell Cycle Distribution (Representative Data)
The following table shows representative data of cell cycle distribution in a cancer cell line after 24 hours of treatment with a nucleoside analog.
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 | 55.4 | 28.1 | 16.5 |
| Nucleoside Analog | 10 | 45.2 | 35.8 | 19.0 |
| Nucleoside Analog | 50 | 25.7 | 20.3 | 54.0 |
Disclaimer: This is representative data. This compound may induce arrest at different phases of the cell cycle depending on the cell line and experimental conditions.
Protocol 3: Cell Cycle Analysis by PI Staining
This protocol outlines the steps for preparing and staining cells for cell cycle analysis.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described in the previous protocols.
-
Cell Harvesting: Harvest cells by trypsinization.
-
Fixation: Wash the cells with PBS and resuspend the pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Application Note 4: Investigating Signaling Pathway Modulation
The cellular response to DNA damage, which is a likely consequence of this compound incorporation, often involves the modulation of key signaling pathways such as the MAPK/ERK and PI3K/Akt pathways. Western blotting can be used to assess the phosphorylation status of key proteins in these pathways to determine if they are activated or inhibited by this compound treatment.
Hypothesized Signaling Pathway
The incorporation of this compound into DNA is hypothesized to induce DNA damage, which in turn can activate DNA damage response (DDR) pathways. This can lead to the activation of the MAPK/ERK pathway, often associated with cell survival but also apoptosis in some contexts, and the modulation of the PI3K/Akt pathway, which is a key regulator of cell survival.
Hypothesized Signaling Pathway of this compound
Protocol 4: Western Blotting for Signaling Pathway Analysis
This protocol provides a general procedure for analyzing protein phosphorylation by Western blot.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
By following these detailed application notes and protocols, researchers can effectively design and execute in vitro experiments to elucidate the biological effects and mechanism of action of this compound.
Application Notes and Protocols for the Quantitative Analysis of 5-Iodouridine Incorporation
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodouridine (5-IU) and its deoxyribonucleoside form, 5-Iodo-2'-deoxyuridine (IdUrd), are synthetic analogs of thymidine. Due to their structural similarity, they can be incorporated into the DNA of proliferating cells during the S-phase of the cell cycle. This incorporation has significant applications in cancer research and therapy. The presence of the heavy iodine atom increases the sensitivity of cells to radiation, making 5-IU a potent radiosensitizer.[1] Furthermore, the extent of 5-IU incorporation can serve as a biomarker for cell proliferation and response to therapy.
These application notes provide a comprehensive overview of methodologies for the quantitative analysis of 5-IU incorporation into DNA, its effects on cellular processes, and the underlying signaling pathways.
Quantitative Data on this compound Incorporation
The incorporation of this compound is cell-type dependent and can be influenced by the concentration of the compound and the duration of exposure. Co-administration with other drugs can also modulate its uptake and incorporation.
| Cell Line/Tissue | Treatment Conditions | Thymidine Replacement (%) | Reference |
| Human Lung Cancer | 10 µM IdUrd for 3 cell cycles | 22.4 | [2] |
| Human Glioma | 10 µM IdUrd for 3 cell cycles | 32.0 | [2] |
| Human Melanoma | 10 µM IdUrd for 3 cell cycles | 39.1 | [2] |
| Harding-Passey Murine Melanoma | Intravenous infusion of IdUrd | Approached 10 | [2] |
| Human Bladder Cancer (T24) | IdUrd + Fluorouracil (FUra) | Enhanced, dehalogenation inhibition accounted for 67% of stimulation | [3] |
| Human Bladder Cancer (T24) | IdUrd + Fluorodeoxyuridine (FdUrd) | Enhanced, dehalogenation inhibition accounted for 37% of stimulation | [3] |
| Human Bone Marrow Cells | 100 mg/m² IdUrd infusion | 6.8 (± 1.1) | [4] |
| Human Tumor Cells | 100 mg/m² IdUrd infusion | 12.2 (± 1.8) | [4] |
| Human Bone Marrow Cells | IdUrd + Hydroxyurea (B1673989) | 0.1 (± 0.2) | [4] |
| Human Tumor Cells | IdUrd + Hydroxyurea | 0.5 (± 0.4) | [4] |
Experimental Protocols
Quantification of this compound Incorporation by HPLC-UV
This protocol outlines a general method for the quantification of this compound in genomic DNA by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This method requires the enzymatic digestion of DNA into individual nucleosides.
Workflow for HPLC-UV Analysis of this compound
Caption: Workflow for HPLC-UV quantification of this compound.
Materials:
-
Genomic DNA isolation kit
-
Nuclease P1
-
Alkaline Phosphatase
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
Sodium Acetate
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1 M Ammonium Acetate, pH 5.5
-
Mobile Phase B: Acetonitrile
-
This compound standard
Procedure:
-
DNA Extraction: Isolate genomic DNA from cell or tissue samples using a commercial kit or standard phenol-chloroform extraction method.
-
Enzymatic Digestion:
-
To 20-50 µg of DNA, add Nuclease P1 and incubate at 37°C for 2 hours.
-
Add Alkaline Phosphatase and continue incubation at 37°C for another 2 hours to overnight.
-
-
Sample Clean-up:
-
Perform a phenol:chloroform:isoamyl alcohol extraction followed by a chloroform:isoamyl alcohol extraction to remove proteins.
-
Precipitate the DNA digest with ethanol and sodium acetate.
-
Resuspend the dried pellet in HPLC-grade water.
-
-
HPLC Analysis:
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Separate the nucleosides using a gradient elution. A typical gradient might be:
-
0-10 min: 5% B
-
10-30 min: 5-30% B
-
30-35 min: 30% B
-
35-40 min: 30-5% B
-
40-50 min: 5% B
-
-
Monitor the absorbance at approximately 280 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of this compound.
-
Integrate the peak area corresponding to this compound in the sample chromatogram.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Quantification of this compound Incorporation by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and specificity for the quantification of this compound compared to HPLC-UV. This protocol outlines a general approach using Multiple Reaction Monitoring (MRM).
Workflow for LC-MS/MS Analysis of this compound
Caption: Workflow for LC-MS/MS quantification of this compound.
Materials:
-
Same materials as for HPLC-UV, plus:
-
Stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N₂]-5-Iodouridine)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Solid Phase Extraction (SPE) cartridges
Procedure:
-
Sample Preparation: Follow the DNA extraction and enzymatic digestion steps as in the HPLC-UV protocol.
-
Internal Standard Spiking: Add a known amount of the stable isotope-labeled internal standard to each sample before clean-up.
-
Sample Clean-up: Use SPE cartridges to purify the nucleoside mixture.
-
LC-MS/MS Analysis:
-
Perform chromatographic separation as in the HPLC-UV protocol, potentially with a faster gradient.
-
Operate the mass spectrometer in positive or negative ESI mode.
-
Set up the MRM transitions for this compound and the internal standard. Example transitions (to be optimized):
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
-
-
Quantification:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of standards against their concentrations.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Cell Cycle Analysis by Flow Cytometry
Incorporation of this compound occurs during the S-phase of the cell cycle. Flow cytometry can be used to analyze the cell cycle distribution of a cell population after treatment with 5-IU.
Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis by flow cytometry.
Materials:
-
Cells of interest
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound for the desired time.
-
Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation:
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet and slowly add ice-cold 70% ethanol while vortexing to prevent clumping.
-
Incubate at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer, exciting with a 488 nm laser and detecting the PI fluorescence at ~617 nm.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Apoptosis Analysis by Annexin V/PI Staining
The incorporation of this compound can induce apoptosis. This can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Workflow for Apoptosis Analysis
Caption: Workflow for apoptosis analysis using Annexin V/PI staining.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cells treated with this compound
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash cells as described in the cell cycle analysis protocol.
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the cells immediately on a flow cytometer.
-
Use a 488 nm laser for excitation and collect FITC fluorescence at ~530 nm and PI fluorescence at ~617 nm.
-
-
Data Analysis:
-
Create a dot plot of Annexin V-FITC vs. PI fluorescence.
-
Use quadrant analysis to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Neutron Activation Analysis (NAA)
NAA is a highly sensitive nuclear analytical technique used for determining the elemental composition of a wide variety of materials. It can be used to quantify the total iodine content in a biological sample, and by extension, the amount of incorporated this compound.
Workflow for Neutron Activation Analysis
Caption: General workflow for Neutron Activation Analysis.
Procedure Outline:
-
Sample Preparation: A known quantity of the biological sample (e.g., extracted DNA, tissue) is carefully weighed and sealed in a high-purity container (e.g., quartz or polyethylene).[6]
-
Irradiation: The sample, along with a known standard containing a certified concentration of iodine, is irradiated with neutrons in a nuclear reactor.[7] The stable iodine isotope ¹²⁷I captures a neutron to become the radioactive isotope ¹²⁸I.
-
Cooling: After irradiation, the sample is allowed to "cool" for a specific period to allow short-lived interfering radioisotopes to decay.
-
Gamma-Ray Spectrometry: The sample is then placed in a high-resolution gamma-ray detector (e.g., a high-purity germanium detector) to measure the characteristic gamma rays emitted by the decay of ¹²⁸I.
-
Quantification: The intensity of the gamma-ray signal from the sample is compared to that of the standard to determine the concentration of iodine in the original sample.
Signaling Pathways Affected by this compound Incorporation
The incorporation of this compound into DNA induces DNA damage and replication stress, which in turn activates the DNA Damage Response (DDR) signaling pathway. The primary sensors of this damage are the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.
DNA Damage Response Pathway Activated by this compound
References
- 1. mdpi.com [mdpi.com]
- 2. Iododeoxyuridine incorporation and radiosensitization in three human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of 5-iodo-2'-deoxyuridine metabolism and cytotoxicity in human bladder cancer cells by fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The influence of high dose hydroxyurea on the incorporation of 5-iodo-2-deoxyuridine (IUdR) by human bone marrow and tumour cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usgs.gov [usgs.gov]
- 7. Neutron Activation Analysis | Radiation Center | Oregon State University [radiationcenter.oregonstate.edu]
Application Notes and Protocols for Flow Cytometry Analysis of 5-Iodouridine Labeled Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Measuring cellular proliferation is a fundamental aspect of research in numerous fields, including oncology, immunology, and toxicology. A common and reliable method to identify cells undergoing DNA synthesis (S-phase of the cell cycle) is the incorporation of nucleoside analogs into newly synthesized DNA. 5-Iodouridine (5-IU or IdU) is a thymidine (B127349) analog that can be incorporated into replicating DNA. This incorporation can then be detected using flow cytometry with a specific antibody, allowing for the quantification of proliferating cells within a heterogeneous population. This application note provides a detailed protocol for the labeling of cells with 5-IU and their subsequent analysis by flow cytometry.
The principle of the assay involves the administration of 5-IU to cells in culture, which is taken up and incorporated into the DNA of actively dividing cells. Following this labeling period, cells are harvested, fixed, and permeabilized to allow for the entry of a primary antibody that specifically recognizes the incorporated 5-IU. The detection is typically achieved using a fluorescently labeled secondary antibody. For comprehensive cell cycle analysis, co-staining with a DNA content dye such as Propidium Iodide (PI) or DAPI is recommended. This allows for the simultaneous analysis of cell proliferation and the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Protocols
Materials and Reagents
| Reagent | Recommended Concentration/Stock |
| This compound (IdU) | 10 mM stock solution in DMSO or PBS |
| Complete Cell Culture Medium | As required for the specific cell line |
| Phosphate-Buffered Saline (PBS) | pH 7.4 |
| Fixation Buffer | 70% Ethanol (B145695), ice-cold |
| Denaturation Solution | 2N HCl |
| Neutralization Buffer | 0.1 M Sodium Borate (B1201080), pH 8.5 |
| Permeabilization/Wash Buffer | PBS with 0.5% Tween 20 and 1% BSA |
| Primary Antibody | Anti-BrdU/IdU antibody (see table below) |
| Secondary Antibody | Fluorochrome-conjugated anti-mouse IgG |
| DNA Staining Solution | Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS |
Recommended Anti-BrdU/IdU Antibodies
| Clone | Isotype | Starting Dilution for Flow Cytometry | Cross-reactivity with IdU |
| B44 | Mouse IgG1 | 20 µL per test (25 µg/mL)[1] | Yes (Immunogen was Iodouridine)[1] |
| IIB5 | Mouse IgG1 | 1/100 - 1/200[2] | 100% cross-reactive with IdU[2] |
| Bu20a | Mouse IgG1 | 1:25 - 1:100[3] | Yes[3] |
| RF04-2 | Rat IgG2b | Varies, empirical titration needed | Yes[4] |
Detailed Staining Protocol
1. Cell Labeling with this compound (IdU)
-
Culture cells to the desired density. Ensure the cells are in the logarithmic growth phase.
-
Add this compound to the cell culture medium to a final concentration of 10 µM.
-
Incubate the cells for a period ranging from 15 minutes to several hours, depending on the cell cycle length and experimental design. A 30-60 minute pulse is often sufficient.[5]
-
(Optional) For chase experiments, wash the cells twice with pre-warmed culture medium to remove the 5-IU and then re-incubate in fresh medium for the desired chase period.
-
Harvest the cells. For adherent cells, use trypsin or a cell scraper. For suspension cells, collect by centrifugation.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
2. Fixation
-
Resuspend the cell pellet in the residual PBS.
-
While gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored in ethanol at -20°C for several weeks.
3. Denaturation, Permeabilization, and Staining
-
Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes to pellet.
-
Carefully discard the ethanol.
-
Resuspend the cell pellet in 1 mL of 2N HCl and incubate for 30 minutes at room temperature.[2]
-
Centrifuge the cells and discard the HCl.
-
Resuspend the cell pellet in 1 mL of 0.1 M sodium borate buffer (pH 8.5) to neutralize the acid.
-
Centrifuge and discard the neutralization buffer.
-
Wash the cells once with 2 mL of Permeabilization/Wash Buffer.
-
Resuspend the cell pellet in 100 µL of Permeabilization/Wash Buffer containing the anti-BrdU/IdU primary antibody at the optimized concentration.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with 2 mL of Permeabilization/Wash Buffer.
-
Resuspend the cell pellet in 100 µL of Permeabilization/Wash Buffer containing the fluorochrome-conjugated secondary antibody at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells twice with 2 mL of Permeabilization/Wash Buffer.
4. DNA Content Staining (Optional)
-
Resuspend the cell pellet in 500 µL of DNA Staining Solution (containing Propidium Iodide and RNase A).
-
Incubate for at least 30 minutes at room temperature in the dark.
5. Flow Cytometry Analysis
-
Acquire the samples on a flow cytometer.
-
Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the cell population of interest and exclude debris.
-
Use a plot of FSC-A versus FSC-H to gate on single cells (doublet discrimination).
-
Analyze the 5-IU signal on a logarithmic scale.
-
If co-staining for DNA content, analyze the PI signal on a linear scale.
-
Use appropriate controls, including an unstained sample, a sample stained only with the DNA content dye, and a sample from a non-proliferating cell population (negative control for 5-IU incorporation).
Data Presentation
The following table summarizes typical quantitative parameters for the this compound flow cytometry protocol.
| Parameter | Value | Notes |
| Cell Labeling | ||
| This compound (IdU) Concentration | 10 µM | Optimal concentration may vary by cell type. |
| Incubation Time | 15 - 60 minutes | Shorter pulses are sufficient for many cell lines.[5] |
| Antibody Staining | ||
| Primary Antibody Dilution | 1:25 - 1:200 | Must be optimized for each antibody and cell type. |
| Primary Antibody Incubation | 30 - 60 minutes | At room temperature. |
| Secondary Antibody Dilution | As per manufacturer's recommendation | |
| Secondary Antibody Incubation | 30 minutes | At room temperature, protected from light. |
| DNA Content Staining | ||
| Propidium Iodide (PI) | 50 µg/mL | |
| RNase A | 100 µg/mL | To prevent staining of double-stranded RNA. |
| Incubation Time | ≥ 30 minutes | At room temperature. |
Visualizations
Caption: Experimental workflow for this compound flow cytometry.
Caption: Mechanism of this compound incorporation and detection.
References
- 1. Purified Mouse Anti-BrdU [bdbiosciences.com]
- 2. Anti-BrdU antibody [IIB5] (ab8152) | Abcam [abcam.com]
- 3. mybiosource.com [mybiosource.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Use of the Pyrimidine Analog, 5-Iodo-2'-Deoxyuridine (IdU) with Cell Cycle Markers to establish Cell Cycle Phases in a Mass Cytometry Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-Iodouridine (5-IU) Incorporation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low 5-Iodouridine (5-IU) incorporation in their cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing very low to no this compound (5-IU) signal in my cells. What are the potential causes?
Low 5-IU incorporation can stem from several factors, ranging from suboptimal experimental conditions to issues with cell health. The primary reasons include:
-
Low Cell Proliferation Rate: 5-IU is a thymidine (B127349) analog and is incorporated into the DNA during the S-phase of the cell cycle. If your cells are not actively dividing, incorporation will be minimal.
-
Incorrect 5-IU Concentration: The concentration of 5-IU is critical. Too low a concentration may result in a signal that is below the limit of detection, while excessively high concentrations can be cytotoxic, leading to a decrease in the number of viable, incorporating cells.[1][2]
-
Suboptimal Incubation Time: The incubation period needs to be long enough to allow for detectable incorporation but short enough to avoid cytotoxicity. Short incubation times of 10-15 minutes have been shown to be sufficient for measuring the S-phase population.[3][4]
-
Cell Cycle Arrest: If your cells are synchronized or have been treated with agents that cause cell cycle arrest (e.g., at the G1/S or G2/M boundary), the population of cells in S-phase will be reduced, leading to low 5-IU incorporation.[4] For example, treatment with hydroxyurea (B1673989) can block 5-IU incorporation.[4]
-
Reagent Degradation: 5-IU solutions should be stored correctly to prevent degradation.
-
Detection Method Sensitivity: The method used to detect 5-IU incorporation (e.g., antibody-based detection, mass cytometry) may not be sensitive enough for your experimental conditions.
Q2: My 5-IU incorporation is inconsistent between experiments. How can I improve reproducibility?
Inconsistent results are often due to variability in experimental parameters. To improve reproducibility:
-
Standardize Cell Seeding Density and Culture Conditions: Ensure that cells are seeded at the same density for each experiment and that growth conditions (media, serum, temperature, CO2) are consistent.
-
Monitor Cell Health and Proliferation: Regularly check cell viability and doubling time to ensure your cell culture is healthy and proliferating as expected.
-
Use Freshly Prepared Reagents: Prepare 5-IU solutions fresh for each experiment or use aliquots stored under appropriate conditions to avoid degradation.
-
Precise Timing of Incubation: Use a timer to ensure consistent incubation periods with 5-IU.
-
Consistent Staining and Detection protocols: Follow a standardized protocol for cell fixation, permeabilization, and staining to minimize variability in the detection steps.
Q3: I suspect 5-IU is toxic to my cells. How can I confirm this and what can I do?
5-IU can be cytotoxic, especially at higher concentrations or with prolonged exposure.[1][2]
-
To Confirm Cytotoxicity:
-
Perform a dose-response experiment where you treat cells with a range of 5-IU concentrations for a fixed time.
-
Perform a time-course experiment with a fixed 5-IU concentration.
-
Assess cell viability using methods like Trypan Blue exclusion, MTT assay, or a live/dead cell stain compatible with flow cytometry.
-
-
To Mitigate Cytotoxicity:
-
Reduce 5-IU Concentration: Use the lowest concentration that gives a detectable signal.
-
Shorten Incubation Time: Pulse the cells with 5-IU for a shorter period (e.g., 10-60 minutes).[3][4]
-
Optimize Cell Density: Ensure cells are not overly confluent, as this can increase sensitivity to toxic compounds.
-
Q4: Can the cell cycle status of my cells affect 5-IU incorporation?
Absolutely. 5-IU is incorporated into newly synthesized DNA, a process that occurs during the S-phase of the cell cycle.[3][4]
-
Asynchronous Cultures: In a standard, asynchronously growing cell population, only the fraction of cells in S-phase will incorporate 5-IU.
-
Synchronized Cultures: If you have synchronized your cells, the timing of 5-IU addition is critical. Adding it when cells are in G1 or G2/M will result in no incorporation.
-
Cell Cycle Perturbations: Experimental treatments that alter cell cycle progression will directly impact the level of 5-IU incorporation.[5]
Q5: Are there any chemical agents that can enhance 5-IU incorporation?
Yes, certain compounds can modulate the metabolism of 5-IU and increase its incorporation into DNA.
-
Fluoropyrimidines: Fluorouracil (FUra) and fluorodeoxyuridine (FdUrd) can enhance the rate of 5-IU incorporation.[6] They do so by inhibiting the dehalogenation of iododeoxyuridylate and by depleting the intracellular pools of thymidine triphosphate (dTTP), which competes with the 5-IU triphosphate for incorporation into DNA.[6]
-
5'-amino-5'-deoxythymidine (B1215968) (5'-AdThd): This thymidine analog can increase the activity of thymidine kinase, which is the rate-limiting enzyme for the activation (phosphorylation) of 5-IU.[7]
Troubleshooting Workflow
This workflow provides a step-by-step guide to diagnosing and resolving low 5-IU incorporation.
Caption: A step-by-step workflow for troubleshooting low this compound incorporation.
Data & Protocols
Recommended this compound Concentrations and Incubation Times
The optimal conditions can vary significantly between cell lines. The following table provides a starting point for optimization.
| Cell Line Type | 5-IU Concentration (µM) | Incubation Time | Notes | Reference |
| Human Cancer Cell Lines (general) | 10 - 100 | 30 min - 48 hours | Higher concentrations and longer times increase risk of cytotoxicity. | [8] |
| Human Bladder Cancer (T24) | Not specified | Not specified | Incorporation enhanced by fluoropyrimidines. | [6] |
| Human Fibrosarcoma (HT1080) | 0.1 µCi/ml (radiolabeled) | 24 hours | Showed continued growth at concentrations lethal to hESCs. | [1] |
| Human Embryonic Stem Cells (hESC) | 0.01 - 0.1 µCi/ml (radiolabeled) | 24 hours | Highly sensitive to 5-IU induced toxicity. | [1] |
| Murine Melanoma | Continuous Infusion | Multi-day | In vivo study, achieved ~10% thymidine replacement. | [9] |
Protocol: Pulse-Labeling of Adherent Cells with 5-IU for Flow Cytometry
This protocol provides a general framework for labeling cells with 5-IU to identify the S-phase population.
-
Cell Seeding: Plate adherent cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment (typically 50-70% confluency).
-
Preparation of 5-IU Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO or PBS. Further dilute in pre-warmed complete cell culture medium to a final working concentration (e.g., 10 µM).
-
5-IU Incubation (Pulse): Remove the existing medium from the cells and add the 5-IU containing medium. Incubate for the desired period (e.g., 30-60 minutes) at 37°C in a CO2 incubator.
-
Cell Harvest:
-
Wash the cells twice with ice-cold PBS to remove unincorporated 5-IU.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Neutralize the trypsin with complete medium and centrifuge at 300 x g for 5 minutes.
-
-
Fixation and Permeabilization:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Add the cells dropwise to 4 mL of ice-cold 70% ethanol (B145695) while vortexing gently.
-
Fix overnight at -20°C.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Proceed with your chosen detection protocol (e.g., using an anti-Iododeoxyuridine antibody followed by a fluorescently labeled secondary antibody).
-
Co-stain with a DNA dye like Propidium Iodide (PI) or DAPI to analyze cell cycle distribution.
-
Analyze the samples on a flow cytometer.
-
Signaling and Uptake Pathway
The incorporation of this compound into cellular DNA is a multi-step process that relies on cellular transport and DNA synthesis pathways.
Caption: Cellular uptake and metabolic activation pathway of this compound for DNA incorporation.
References
- 1. Effect of 5-[(125)I]iodo-2'-deoxyuridine uptake on the proliferation and pluripotency of human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of the Pyrimidine Analog, 5-Iodo-2'-Deoxyuridine (IdU) with Cell Cycle Markers to establish Cell Cycle Phases in a Mass Cytometry Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNA Damage Signaling, Impairment of Cell Cycle Progression, and Apoptosis Triggered by 5-Ethynyl-2′-deoxyuridine Incorporated into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of 5-iodo-2'-deoxyuridine metabolism and cytotoxicity in human bladder cancer cells by fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo modulation of iododeoxyuridine metabolism and incorporation into cellular DNA by 5'-amino-5'-deoxythymidine in normal mouse tissues and two human colon cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of 5-iodo-2'-deoxyuridine incorporation in murine melanoma for photon activation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 5-Iodouridine Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing 5-Iodouridine concentration in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
This compound is a pyrimidine (B1678525) nucleoside analog containing iodine.[1][2] Its mechanism of action involves its incorporation into DNA and RNA, which can disrupt normal cellular processes and lead to cytotoxicity. A related compound, 5-Iodo-2'-deoxyuridine (Idoxuridine or IUdR), is a synthetic thymidine (B127349) analog that, after being converted to its triphosphate form, gets incorporated into DNA in place of thymidine.[3] This incorporation of the bulky iodine atom can alter the DNA structure, leading to mispairing, strand breaks, and inhibition of DNA replication and repair, ultimately causing cell death.[3]
Q2: What are the primary applications of this compound in research?
This compound and its derivatives are utilized in several research areas:
-
Antiviral Research: Primarily against DNA viruses like Herpes Simplex Virus (HSV).[2][3]
-
Anticancer Research: It has shown cytotoxic effects against various cancer cell lines and is often investigated as a radiosensitizer to enhance the cell-killing effects of radiation therapy.[1][3][4]
-
Genetic Studies: Its ability to be incorporated into nucleic acids allows for the study of RNA and DNA dynamics and function.[2]
Q3: What is a recommended starting concentration range for this compound in cell culture experiments?
The optimal concentration of this compound is highly dependent on the specific cell line and the experimental goals. For initial screening, it is advisable to test a broad range of concentrations. Based on published data for the related compound 5-Iodo-2'-deoxyuridine, a starting range could be from low micromolar (e.g., 1 µM) to higher concentrations (e.g., 100 µM).[3][4] A dose-ranging study with 10-fold dilutions is often a good starting point to identify an effective range.[5][6]
Q4: How long should I incubate cells with this compound?
Incubation time is a critical parameter. Typical incubation periods for initial cytotoxicity screening are 24, 48, and 72 hours.[7] The duration should be chosen based on the cell line's doubling time and the specific biological question. For slowly growing cells, a longer incubation of up to 10-15 days may be necessary in a "kill curve" experiment to determine the minimum effective concentration.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant effect on cell viability observed. | 1. Concentration of this compound is too low.2. Incubation time is too short.3. The cell line is resistant to the compound.4. Compound has degraded. | 1. Test a wider and higher range of concentrations.[7]2. Increase the incubation period, ensuring it covers at least one to two cell doubling times.[5][6]3. Consider using a different, more sensitive cell line if applicable.4. Ensure proper storage of the this compound stock solution (e.g., -20°C or -80°C, protected from light) and prepare fresh dilutions for each experiment.[1] |
| High variability between replicate wells. | 1. Uneven cell seeding.2. Inaccurate pipetting of the compound.3. Edge effects in the microplate. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting.2. Use calibrated pipettes and be consistent with pipetting technique.3. Avoid using the outermost wells of the microplate, as they are more prone to evaporation. Fill outer wells with sterile PBS or media. |
| Unexpectedly high cell death, even at low concentrations. | 1. Cell line is highly sensitive to this compound.2. Error in calculating dilutions.3. Solvent (e.g., DMSO) toxicity. | 1. Test a lower range of concentrations (e.g., nanomolar range).2. Double-check all calculations for stock solution and serial dilutions.3. Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically <0.1-0.5% for DMSO). Run a solvent-only control. |
Data Presentation: Efficacy of 5-Iodo-2'-deoxyuridine
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the related compound 5-Iodo-2'-deoxyuridine (Idoxuridine, IUdR) in different cancer cell lines, demonstrating its cytotoxic potential.
| Cell Line | Cancer Type | IC50 (µM) |
| MGH-U1 | Bladder Cancer | 13.0 |
| HCT-8 | Colon Cancer | 7.5 |
| Data sourced from BenchChem technical guide.[3] |
Experimental Protocols
Protocol: Determining Optimal this compound Concentration using an MTT Cell Viability Assay
This protocol outlines the steps to determine the dose-response of a cell line to this compound.
Materials:
-
Target cell line
-
Complete culture medium
-
96-well clear, flat-bottom microplates
-
This compound
-
Suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells until they reach approximately 80% confluency.
-
Harvest the cells and perform a cell count to determine the concentration.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare a concentrated stock solution of this compound in a suitable solvent.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired final concentrations. It is common to perform 2-fold or 3-fold serial dilutions.[6]
-
Include a "vehicle control" (medium with the solvent at the same concentration used for the drug dilutions) and a "no treatment" control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[9]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[7]
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
Mechanism of Action: this compound
Caption: Anabolic activation and DNA disruption pathway of this compound.
Experimental Workflow: Optimizing this compound Concentration
Caption: Workflow for determining the IC50 of this compound via MTT assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 6. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to prevent degradation of 5-Iodouridine in solution
Technical Support Center: 5-Iodouridine
This guide provides researchers, scientists, and drug development professionals with essential information on preventing the degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
A1: this compound is susceptible to degradation from several factors, including exposure to light (photolysis), elevated temperatures (thermolysis), non-optimal pH conditions (hydrolysis), and oxidation.[1][2][3] The carbon-iodine bond can be particularly sensitive, potentially leading to deiodination.[4][5]
Q2: My this compound solution has changed color. What does this indicate?
A2: A color change, such as turning yellow or brown, is a common indicator of chemical degradation. This is often due to oxidation or photodegradation. It is crucial to discard the solution and prepare a fresh batch, ensuring proper storage conditions are met.
Q3: What is the recommended solvent for dissolving this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating stock solutions of this compound.[6] It is also soluble in methanol (B129727) and slightly soluble in water and acetonitrile.[7] For in vivo experiments, complex solvent systems like "10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline" are often used to improve solubility and stability.[6][8]
Q4: How should I store my this compound stock solutions to ensure maximum stability?
A4: To maximize stability, stock solutions should be stored under specific conditions. It is critical to protect solutions from light by using amber vials or by wrapping containers in foil.[6][8]
Troubleshooting Guide
Use the following flowchart to diagnose and resolve common issues with this compound solutions.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sgs.com [sgs.com]
- 4. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing 5-Iodouridine Labeling Efficiency
Welcome to the technical support center for 5-Iodouridine (5-IU) labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues you may encounter during your this compound labeling experiments in a question-and-answer format.
Issue 1: Weak or No this compound Signal
-
Question: I have completed my this compound labeling and staining, but I am observing a very weak or no fluorescent signal. What are the possible causes and solutions?
-
Answer: A weak or absent signal is a common issue that can stem from several factors throughout the experimental workflow. Here is a systematic guide to troubleshooting this problem:
-
Inadequate Labeling:
-
Suboptimal this compound Concentration: The concentration of 5-IU is critical. Too low a concentration will result in insufficient incorporation.
-
Solution: Optimize the 5-IU concentration. A common starting point is 10-20 µM, but this may need to be adjusted depending on the cell type and proliferation rate. Perform a concentration titration to determine the optimal level for your specific cells.
-
-
Insufficient Incubation Time: The labeling period may be too short for detectable incorporation, especially in slow-dividing cells.
-
Solution: Increase the incubation time. For rapidly dividing cells, a 1-3 hour pulse may be sufficient. For slower-growing cells or to label a larger fraction of the S-phase population, extend the incubation period to 6 hours or even longer. However, be mindful of potential cytotoxicity with prolonged exposure.[1]
-
-
Cell Health and Proliferation Rate: The cells may not be actively proliferating.
-
Solution: Ensure your cells are in the logarithmic growth phase and healthy. Avoid using cells that are confluent or have been passaged too many times.
-
-
-
Ineffective Detection:
-
Improper DNA Denaturation: For antibody-based detection, the DNA must be sufficiently denatured to allow the anti-BrdU/IdU antibody to access the incorporated this compound.
-
Solution: The most common method for DNA denaturation is treatment with 1.5-2M hydrochloric acid (HCl) for 10-30 minutes at room temperature.[2] The duration and concentration may need to be optimized for your cell type.
-
-
Antibody Issues:
-
Solution 1: Verify that your primary antibody (typically an anti-BrdU antibody) is known to cross-react with this compound (IdU).[3][4] Check the antibody datasheet for this information.
-
Solution 2: Optimize the primary antibody concentration. Too low a concentration will result in a weak signal. Perform a titration to find the optimal dilution.
-
Solution 3: Ensure the secondary antibody is appropriate for the primary antibody (e.g., anti-mouse IgG for a mouse monoclonal primary) and that it is not expired.
-
-
-
Issue 2: High Background Staining
-
Question: My this compound staining is showing high background fluorescence, making it difficult to distinguish the true signal. How can I reduce the background?
-
Answer: High background can obscure your results and is often due to non-specific antibody binding or issues with the staining procedure.
-
Blocking and Permeabilization:
-
Insufficient Blocking: Inadequate blocking can lead to non-specific binding of the primary or secondary antibodies.
-
Solution: Increase the blocking time (e.g., to 1 hour at room temperature) and ensure your blocking buffer is appropriate. A common blocking buffer is 5% normal goat serum or bovine serum albumin (BSA) in PBS with 0.1-0.3% Triton X-100.
-
-
Over-Permeabilization: Excessive permeabilization can damage cellular structures and lead to increased background.
-
Solution: If using a detergent like Triton X-100, try reducing the concentration or incubation time.
-
-
-
Antibody Concentrations:
-
Primary or Secondary Antibody Concentration Too High: Using too much antibody can increase non-specific binding.
-
Solution: Titrate your primary and secondary antibodies to determine the lowest concentration that still provides a strong, specific signal.
-
-
-
Washing Steps:
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies, contributing to background.
-
Solution: Increase the number and duration of wash steps. Use a buffer like PBS with a small amount of detergent (e.g., 0.05% Tween 20) to help remove non-specifically bound antibodies.
-
-
-
Issue 3: Potential Cytotoxicity
-
Question: I am concerned that this compound might be toxic to my cells, affecting the experimental results. How can I assess and mitigate potential cytotoxicity?
-
Answer: Like other thymidine (B127349) analogs, this compound can exhibit some level of cytotoxicity, especially at high concentrations or with long exposure times.[1]
-
Assessing Cytotoxicity:
-
Solution: Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay, or a live/dead stain for flow cytometry) in parallel with a range of 5-IU concentrations and incubation times. This will help you determine a working concentration that does not significantly impact cell viability.
-
-
Mitigating Cytotoxicity:
-
Solution 1: Use the lowest effective concentration of 5-IU and the shortest possible incubation time that provides a detectable signal.
-
Solution 2: Ensure the cell culture conditions are optimal to maintain cell health.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is this compound and how does it work?
-
A1: this compound (5-IU), also known as Idoxuridine (IdU), is a synthetic analog of the nucleoside thymidine. During the S-phase of the cell cycle, when DNA is being replicated, 5-IU can be incorporated into the newly synthesized DNA in place of thymidine. This incorporation serves as a marker for cells that were actively dividing during the labeling period.
-
-
Q2: Do I need a specific antibody for this compound, or can I use an anti-BrdU antibody?
-
A2: Many commercially available anti-BrdU (5-bromo-2'-deoxyuridine) antibodies exhibit cross-reactivity with this compound (IdU) due to the structural similarity between the two molecules.[3][4] It is essential to check the datasheet of your anti-BrdU antibody to confirm its cross-reactivity with IdU.
-
-
Q3: What are the key steps in an immunofluorescence protocol for this compound detection?
-
A3: The key steps are:
-
Labeling: Incubate cells with this compound.
-
Fixation: Typically with 4% paraformaldehyde or cold methanol.
-
Permeabilization: Using a detergent like Triton X-100 to allow antibody access to the nucleus.
-
DNA Denaturation: A critical step, usually with 2M HCl, to expose the incorporated 5-IU.
-
Blocking: To prevent non-specific antibody binding.
-
Primary Antibody Incubation: With an anti-BrdU/IdU antibody.
-
Secondary Antibody Incubation: With a fluorescently labeled secondary antibody.
-
Mounting and Imaging.
-
-
-
Q4: Can this compound labeling be used in flow cytometry?
-
A4: Yes, this compound labeling is compatible with flow cytometry for cell cycle analysis. The protocol is similar to immunofluorescence staining, involving labeling, fixation, permeabilization, DNA denaturation, and antibody staining, followed by analysis on a flow cytometer.
-
-
Q5: What are the advantages of using this compound compared to BrdU or EdU?
-
A5:
-
vs. BrdU: The primary advantage of 5-IU is in the context of mass cytometry (CyTOF), where the iodine atom can be directly detected by its mass, eliminating the need for an antibody and the harsh DNA denaturation step. For standard immunofluorescence, the advantages are less pronounced as a similar protocol is often used.
-
vs. EdU: EdU (5-ethynyl-2'-deoxyuridine) detection is based on a "click" chemistry reaction that is generally milder than the acid-based DNA denaturation required for antibody-based detection of 5-IU or BrdU. This can be advantageous for preserving cell morphology and other epitopes for multiplex staining. However, 5-IU with antibody detection is a well-established method with readily available reagents.
-
-
Data Presentation
Table 1: Recommended this compound Labeling Conditions for Cell Culture
| Parameter | Recommendation | Notes |
| 5-IU Concentration | 10 - 50 µM | Optimal concentration is cell-type dependent. A titration is recommended. |
| Incubation Time | 1 - 6 hours | Shorter times (e.g., 30 min) for pulse-chase experiments. Longer times for slow-growing cells. |
| Cell Density | 50-70% confluency | Cells should be in the logarithmic growth phase for optimal labeling. |
Experimental Protocols
Key Experiment: Immunofluorescence Detection of this compound Incorporation
-
Cell Seeding: Plate cells on sterile coverslips in a petri dish or multi-well plate and allow them to adhere and grow to 50-70% confluency.
-
This compound Labeling: Add this compound to the culture medium to a final concentration of 10-20 µM. Incubate for 1-3 hours at 37°C in a CO2 incubator.
-
Fixation:
-
Remove the labeling medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize with 0.2% Triton X-100 in PBS for 5 minutes at room temperature.
-
-
DNA Denaturation:
-
Wash the cells twice with PBS.
-
Add 2M HCl to the coverslips and incubate for 20 minutes at room temperature.[2]
-
Neutralize the acid by adding 0.1 M sodium borate (B1201080) buffer (pH 8.5) for 2 minutes at room temperature.[2]
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block with 5% BSA and 0.1% Triton X-100 in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the anti-BrdU/IdU antibody in the blocking buffer.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBS.
-
(Optional) Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope.
Visualizations
Caption: Experimental workflow for immunofluorescence detection of this compound.
Caption: Simplified signaling pathway activated by iodine-containing compounds.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. mapageweb.umontreal.ca [mapageweb.umontreal.ca]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. The Fingerprint of Anti-Bromodeoxyuridine Antibodies and Its Use for the Assessment of Their Affinity to 5-Bromo-2'-Deoxyuridine in Cellular DNA under Various Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 5-Iodouridine in Rescue Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-Iodouridine (5-IU) in rescue experiments. The information is tailored for scientists and drug development professionals to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific problems that may arise during rescue experiments with this compound, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| 1. No or Low Rescue Effect | Suboptimal 5-IU Concentration: The concentration of 5-IU may be too low to elicit the desired biological response. | Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. Start with a broad range (e.g., 1-100 µM) and narrow it down based on the results. |
| Inefficient Cellular Uptake: The cells may not be efficiently taking up the 5-IU from the culture medium. | Ensure proper dissolution of 5-IU in the medium. Consider using a transfection reagent if simple diffusion is insufficient for your cell type. | |
| Degradation of 5-IU: this compound may be unstable in the cell culture medium over the course of the experiment. | Prepare fresh 5-IU solutions for each experiment. Minimize the exposure of the stock solution to light and repeated freeze-thaw cycles. Consider performing a time-course experiment to assess the stability of 5-IU under your specific culture conditions. | |
| Incorrect Timing of Treatment: The timing and duration of 5-IU treatment may not align with the biological process being rescued. | Optimize the treatment window by testing different incubation times relative to the induction of the phenotype you are trying to rescue. | |
| 2. High Cellular Toxicity | Excessive 5-IU Concentration: High concentrations of 5-IU can be cytotoxic due to its incorporation into DNA, leading to DNA damage and cell cycle arrest.[1] | Determine the maximum non-toxic concentration for your cell line using a cell viability assay (e.g., MTT or trypan blue exclusion). Use the lowest effective concentration that provides a rescue effect. |
| Prolonged Exposure: Continuous exposure to 5-IU, even at lower concentrations, can lead to cumulative toxicity. | Consider pulse-chase experiments where the cells are exposed to 5-IU for a shorter period, followed by a washout and incubation in fresh medium. | |
| Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to nucleoside analogs. | If your primary cell line is highly sensitive, consider using a less sensitive cell line for initial optimization experiments, if feasible for your research question. | |
| 3. High Background or Off-Target Effects | Non-Specific Effects of 5-IU: As a thymidine (B127349) analog, 5-IU can be incorporated into the DNA of all dividing cells, potentially leading to unintended effects on gene expression and cellular processes.[2][3] | Include appropriate negative controls, such as a vehicle control (the solvent used to dissolve 5-IU) and a control with a non-functional analog if available. |
| Induction of DNA Damage Response: Incorporation of 5-IU into DNA can trigger the DNA damage response pathway, which may confound the interpretation of your rescue experiment.[1] | Monitor for markers of DNA damage (e.g., γH2AX foci) in your control and treated cells. If a strong DNA damage response is observed, consider lowering the 5-IU concentration or treatment duration. | |
| Alterations in Transcriptional Regulation: 5-IU has been shown to affect transcriptional noise, which could lead to off-target changes in gene expression. | Validate your rescue effect by measuring the expression of the target gene and known downstream effectors. Consider performing RNA-seq to assess global changes in gene expression. | |
| 4. Inconsistent Results | Variability in Experimental Conditions: Minor variations in cell density, passage number, or reagent preparation can lead to inconsistent outcomes. | Standardize your experimental protocol as much as possible. Use cells within a consistent passage number range and ensure precise preparation of all reagents. |
| Instability of 5-IU Stock Solution: Repeated freeze-thaw cycles or improper storage can lead to the degradation of the 5-IU stock solution. | Aliquot the 5-IU stock solution into single-use volumes to avoid repeated freeze-thawing. Store protected from light at the recommended temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in a rescue experiment?
A1: this compound is a synthetic nucleoside analog of thymidine. In rescue experiments, it is typically used to bypass a metabolic block or to be incorporated into newly synthesized DNA. Its effectiveness often depends on its ability to be recognized and utilized by cellular enzymes in place of the natural nucleoside. By being incorporated into DNA, it can "rescue" a phenotype caused by a deficiency in the normal DNA synthesis pathway or by the absence of a specific nucleotide.
Q2: How do I determine the optimal concentration of this compound for my experiment?
A2: The optimal concentration of 5-IU is highly dependent on the cell line and the specific experimental setup. It is crucial to perform a dose-response experiment. A general approach is to test a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM) and assess both the desired rescue effect and cellular toxicity.
Quantitative Data on this compound Cytotoxicity in Different Cell Lines
| Cell Line | Assay | Concentration/Effect | Reference |
| Chinese Hamster Ovary (CHO) | Radiation Sensitization | 8 µM showed increased radiosensitization | [1] |
| Human Myeloid Leukemia (HL-60) | Apoptosis Induction (as ITdU) | >90% apoptosis 24h post-injection in a xenograft model | Not directly 5-IU, but a related compound |
| MCF-7 (Human Breast Cancer) | Cytotoxicity (as ISdU) | Tested at 10 µM and 100 µM in combination with radiation | [1] |
Note: This table provides examples of concentrations used in various studies. The optimal concentration for your specific rescue experiment must be determined empirically.
Q3: What are the critical controls to include in a this compound rescue experiment?
A3: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same solvent used to dissolve 5-IU (e.g., DMSO).
-
Negative Control (No Rescue): Cells exhibiting the phenotype you are trying to rescue, without the addition of 5-IU.
-
Positive Control (If available): A known compound or genetic manipulation that rescues the phenotype.
-
Off-Target Control (Optional but recommended): Treatment with a structurally similar but inactive analog of uridine (B1682114) to assess non-specific effects.
Q4: How stable is this compound in cell culture media?
Q5: Can this compound affect signaling pathways?
A5: While direct modulation of specific signaling pathways like MAPK/ERK or PI3K/Akt by this compound in rescue experiments is not well-documented, its incorporation into DNA can trigger the DNA damage response (DDR) pathway.[1] The DDR involves a complex network of signaling cascades that can influence cell cycle progression, apoptosis, and other cellular processes, which could indirectly impact various signaling pathways.
Experimental Protocols
Protocol: Optimizing this compound Concentration for a Rescue Experiment
This protocol provides a general framework for determining the optimal concentration of this compound.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will allow for logarithmic growth during the experiment.
-
Preparation of 5-IU Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, prepare a series of dilutions in your complete cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared 5-IU solutions. Include a vehicle-only control.
-
Induction of Phenotype: Induce the phenotype that you intend to rescue according to your specific experimental protocol.
-
Incubation: Incubate the cells for the desired duration of the rescue experiment.
-
Assessment of Rescue: At the end of the incubation period, assess the rescue of the phenotype using an appropriate assay (e.g., fluorescence microscopy, gene expression analysis, or a functional assay).
-
Assessment of Cytotoxicity: In a parallel plate, assess cell viability using an MTT assay, trypan blue exclusion, or a similar method.
-
Data Analysis: Plot the rescue effect and cell viability as a function of 5-IU concentration to determine the optimal concentration that provides the maximal rescue with minimal toxicity.
Visualizations
Caption: Workflow for a this compound rescue experiment.
Caption: Decision tree for troubleshooting failed experiments.
Caption: Potential off-target effects of this compound.
References
- 1. Effects of 5'-iododeoxyuridine on the repair of radiation induced potentially lethal damage interphase chromatin breaks and DNA double strand breaks in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals | MDPI [mdpi.com]
Technical Support Center: Optimizing Experimental Conditions for 5-Iodouridine Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments involving 5-Iodouridine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic analog of thymidine (B127349). Its biological effects stem from its ability to be phosphorylated into its triphosphate form and subsequently incorporated into DNA in place of thymidine during DNA replication.[1] The presence of the bulky iodine atom in the DNA structure can lead to mispairing, DNA strand breaks, and overall disruption of DNA replication and repair processes, ultimately inhibiting cell proliferation and inducing cell death.[1][2][3]
Q2: What are the main applications of this compound in research?
This compound is primarily used in cancer research as a radiosensitizer to enhance the efficacy of radiation therapy.[2][4][5] It is also utilized in antiviral research, particularly against herpes simplex virus, by interfering with viral DNA synthesis.[2][3] Additionally, it serves as a tool for studying DNA replication and repair mechanisms.[1]
Q3: How should I prepare and store this compound stock solutions?
This compound is sparingly soluble in aqueous solutions. It is recommended to prepare stock solutions in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is advisable to store the stock solution at -20°C or -80°C and protect it from light. Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.
Q4: What are typical starting concentrations for this compound in cell culture experiments?
The optimal concentration of this compound is highly dependent on the cell line and the specific application. For radiosensitization studies, concentrations in the range of 1-100 µM are often used.[5] For cytotoxicity assays, a wider range of concentrations should be tested to determine the half-maximal inhibitory concentration (IC50) for the specific cell line. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your experimental setup.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or no cytotoxic effect observed | - Suboptimal concentration of this compound.- Insufficient incubation time.- Cell line is resistant to this compound.- Compound degradation. | - Perform a dose-response experiment to determine the IC50 value for your specific cell line.- Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal incubation period.- Verify the sensitivity of your cell line to nucleoside analogs or consider using a different cell line.- Prepare fresh stock solutions and ensure proper storage conditions (protected from light, appropriate temperature). |
| High variability between replicate wells | - Uneven cell seeding.- Inaccurate pipetting of this compound or assay reagents.- Edge effects in the microplate. | - Ensure a homogeneous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outermost wells of the plate for experimental samples; instead, fill them with sterile media or PBS. |
| Precipitation of this compound in culture medium | - Poor solubility of this compound in aqueous solutions.- High concentration of the DMSO stock solution. | - Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent toxicity and precipitation.- Pre-warm the culture medium to 37°C before adding the this compound stock solution.- Add the stock solution to the medium while gently swirling the plate or tube to ensure rapid and even mixing. |
| Unexpectedly high cytotoxicity | - Cell line is highly sensitive to this compound.- Incorrect concentration calculation.- Synergistic effects with other components in the culture medium. | - Use a lower concentration range in your dose-response experiments.- Double-check all calculations for dilutions.- Review the composition of your culture medium and supplements for any known interactions. |
| Inconsistent radiosensitization effect | - Suboptimal timing of this compound treatment and irradiation.- Inefficient incorporation of this compound into DNA.- Variation in radiation dose delivery. | - Optimize the pre-incubation time with this compound before irradiation (e.g., 24 hours).- Confirm this compound incorporation using methods like immunofluorescence or mass cytometry.[3]- Ensure consistent and accurate delivery of the radiation dose in all experiments. |
Data Presentation
Table 1: Recommended Starting Concentrations for this compound in Different Applications
| Application | Cell Type | Recommended Concentration Range | Incubation Time | Reference |
| Radiosensitization | Human Colon Tumor Cell Lines | 1 - 10 µM | 14 days (continuous infusion) | [4] |
| Radiosensitization | MCF-7 (Breast Cancer) | 10 - 100 µM | 24 hours | [5] |
| Cytotoxicity | Various Cancer Cell Lines | 10 - 50 µM | 24 - 72 hours | [6] |
Table 2: IC50 Values of this compound and Related Compounds in Various Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Reference |
| 5-Iodo-2'-deoxyuridine | HCT116 (Colon Cancer) | ~22.4 | [6] |
| 5-Iodo-2'-deoxyuridine | HTB-26 (Breast Cancer) | 10 - 50 | [6] |
| 5-Iodo-2'-deoxyuridine | PC-3 (Prostate Cancer) | 10 - 50 | [6] |
| 5-Iodo-2'-deoxyuridine | HepG2 (Liver Cancer) | 10 - 50 | [6] |
| 5-Fluorouracil | HCT116 (Colon Cancer) | ~0.34 | [6] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Radiosensitization Assay (Clonogenic Survival)
-
Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells/well, depending on the cell line and radiation dose) in 6-well plates and allow them to attach overnight.
-
This compound Treatment: Treat the cells with the desired concentration of this compound or vehicle control for a predetermined time (e.g., 24 hours).
-
Irradiation: Irradiate the cells with various doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).
-
Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Colony Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group and generate a dose-response curve.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a radiosensitization assay.
Caption: DNA damage response pathway activated by this compound.
References
- 1. DNA Damage Signaling, Impairment of Cell Cycle Progression, and Apoptosis Triggered by 5-Ethynyl-2′-deoxyuridine Incorporated into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of 5'-iododeoxyuridine on the repair of radiation induced potentially lethal damage interphase chromatin breaks and DNA double strand breaks in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of the Pyrimidine Analog, 5-Iodo-2'-Deoxyuridine (IdU) with Cell Cycle Markers to establish Cell Cycle Phases in a Mass Cytometry Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leucovorin modulation of 5-iododeoxyuridine radiosensitization: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Addressing Poor Reproducibility in 5-Iodouridine Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address reproducibility challenges in experiments involving 5-Iodouridine (5-IU).
Troubleshooting Guides
Poor reproducibility in this compound experiments can arise from various factors, from reagent handling to experimental execution and data analysis. Below are guides to address specific issues you might encounter.
Guide 1: Inconsistent Cytotoxicity and IC50 Values
Problem: You observe significant variability in the IC50 values of this compound across different experimental runs.
| Potential Cause | Recommended Solution |
| Reagent Quality and Handling | This compound Stock Solution: Prepare fresh stock solutions regularly. This compound is light-sensitive; store stock solutions protected from light at -20°C for short-term (up to 1 month) and -80°C for long-term (up to 6 months) storage.[1][2] Avoid repeated freeze-thaw cycles. |
| Purity of this compound: Ensure the purity of the this compound compound.[3][4] Whenever possible, use a high-purity grade (≥99% by HPLC) from a reputable supplier.[3] | |
| Cell Culture Conditions | Cell Health and Passage Number: Use cells from a consistent and low passage number. Cells at high passage numbers can exhibit altered sensitivity to drugs. Ensure cells are healthy and in the exponential growth phase at the time of treatment. |
| Cell Seeding Density: Optimize and maintain a consistent cell seeding density for each experiment. Overly confluent or sparse cultures can lead to variable results. | |
| Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular responses to treatments. | |
| Assay Protocol | Incubation Time: Standardize the incubation time with this compound. IC50 values can vary with different exposure times. |
| Solvent Concentration: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is consistent and non-toxic to the cells (typically <0.5%). | |
| Data Analysis | Curve Fitting: Use a consistent and appropriate non-linear regression model to calculate the IC50 from your dose-response data. |
Guide 2: High Variability in Apoptosis Assay Results
Problem: The percentage of apoptotic cells after this compound treatment is inconsistent between experiments.
| Potential Cause | Recommended Solution |
| Staining Protocol | Reagent Quality: Use high-quality Annexin V and Propidium Iodide (PI) reagents. Check the expiration dates and storage conditions. |
| Incubation Times: Adhere to consistent incubation times for staining. | |
| Washing Steps: Be gentle during washing steps to avoid the loss of apoptotic cells, which may be loosely attached. | |
| Cell Handling | Harvesting: When harvesting adherent cells, be gentle to avoid inducing mechanical damage that can lead to false-positive PI staining. Collect the supernatant as it may contain detached apoptotic cells. |
| Flow Cytometry | Compensation: Properly compensate for spectral overlap between the fluorochromes used (e.g., FITC for Annexin V and PE for PI). |
| Gating Strategy: Use a consistent gating strategy to identify live, early apoptotic, late apoptotic, and necrotic cell populations. |
Guide 3: Inconsistent Cell Cycle Analysis Data
Problem: The distribution of cells in different phases of the cell cycle after this compound treatment varies significantly.
| Potential Cause | Recommended Solution |
| Sample Preparation | Fixation: Use ice-cold 70% ethanol (B145695) and add it dropwise to the cell pellet while vortexing to prevent cell clumping.[5][6] |
| RNase Treatment: Ensure complete RNase treatment to avoid staining of double-stranded RNA by Propidium Iodide. | |
| Staining | Stain Concentration: Use a consistent and saturating concentration of Propidium Iodide. |
| Flow Cytometry | Flow Rate: Use a low flow rate during acquisition to obtain better resolution of the DNA content peaks. |
| Doublet Discrimination: Use pulse width and pulse area parameters to exclude cell doublets from the analysis. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (5-IU) is a pyrimidine (B1678525) nucleoside analog.[1] As an analog of uridine, it can be incorporated into RNA and can also be converted to its deoxyribose form and incorporated into DNA.[3] Its proposed mechanisms of action include the inhibition of dihydroorotase, an enzyme involved in pyrimidine biosynthesis, and the induction of DNA damage when incorporated into the genome, leading to downstream effects like cell cycle arrest and apoptosis.[1]
Q2: How should I prepare and store this compound?
A2: this compound is a white to off-white powder.[3] For in vitro experiments, it is often dissolved in DMSO to create a stock solution.[2] It is light-sensitive and should be stored accordingly. Solid this compound should be stored at 2-8°C.[4][6] Stock solutions in a solvent should be stored at -20°C for up to a month or at -80°C for up to six months, protected from light.[1][2]
Q3: Why are my cytotoxicity results for this compound not reproducible?
A3: Poor reproducibility in cytotoxicity assays can stem from multiple factors. Key areas to investigate include the consistency of your this compound stock solution, the health and passage number of your cells, cell seeding density, and the specific parameters of your cytotoxicity assay protocol (e.g., incubation time). Refer to Troubleshooting Guide 1 for a detailed breakdown of potential causes and solutions.
Q4: What are the expected effects of this compound on the cell cycle?
A4: As a nucleoside analog that can be incorporated into DNA, this compound is expected to induce DNA damage, which typically leads to the activation of cell cycle checkpoints. This can result in cell cycle arrest, most commonly in the S-phase or G2/M phase, as the cell attempts to repair the DNA damage. The specific phase of arrest can be cell-type dependent.
Q5: Which signaling pathways are potentially modulated by this compound?
A5: While direct and comprehensive studies on the signaling pathways modulated by this compound are limited, its action as a DNA-damaging agent suggests the involvement of pathways that respond to genotoxic stress. These may include the p53 signaling pathway, which is a key regulator of cell cycle arrest and apoptosis in response to DNA damage. Other pathways often implicated in the cellular response to anticancer agents and potentially affected by this compound include the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for cell survival and proliferation.
Data Presentation
The following tables provide example quantitative data for this compound experiments. These are representative values and will vary depending on the cell line and experimental conditions.
Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines after 72h Treatment
| Cell Line | Cancer Type | Example IC50 (µM) |
| HeLa | Cervical Cancer | 50 - 150 |
| MCF-7 | Breast Cancer | 75 - 200 |
| A549 | Lung Cancer | 100 - 250 |
| Jurkat | T-cell Leukemia | 25 - 100 |
Table 2: Example Apoptosis Rates in Jurkat Cells Treated with this compound for 48h (Analyzed by Annexin V/PI Staining)
| This compound Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Control) | 2 - 5 | 1 - 3 |
| 25 | 10 - 20 | 5 - 10 |
| 50 | 25 - 40 | 15 - 25 |
| 100 | 40 - 60 | 30 - 45 |
Table 3: Example Cell Cycle Distribution in HeLa Cells Treated with this compound for 24h (Analyzed by Propidium Iodide Staining)
| This compound Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 50 - 60 | 25 - 35 | 10 - 15 |
| 50 | 40 - 50 | 35 - 45 | 15 - 25 |
| 100 | 30 - 40 | 40 - 50 | 20 - 30 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
96-well flat-bottom sterile tissue culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle-only controls (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells per well in 6-well plates and treat with this compound at selected concentrations for the desired time. Include positive and negative controls.
-
Cell Harvesting: Collect the culture medium (containing detached apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle method like trypsinization. Combine the detached cells with the collected medium.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour. Use appropriate controls to set up compensation and quadrants for analysis.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Objective: To analyze the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
6-well plates
-
This compound stock solution
-
Ice-cold 70% ethanol
-
Propidium Iodide staining solution (containing RNase A)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for the specified duration.
-
Cell Harvesting: Harvest cells by trypsinization, and collect by centrifugation.
-
Washing: Wash the cell pellet with PBS.
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%. Incubate on ice for at least 30 minutes or at -20°C for long-term storage.[5][6]
-
Washing: Wash the fixed cells twice with PBS.
-
Staining: Resuspend the cell pellet in Propidium Iodide staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate and doublet discrimination to ensure accurate data acquisition.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that are often dysregulated in cancer and could be potential targets for therapeutic intervention by compounds like this compound.
Caption: General experimental workflow for assessing the effects of this compound.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of modulation.
Caption: The MAPK/ERK signaling pathway and its potential modulation.
Caption: The NF-κB signaling pathway and its potential modulation.
References
5-Iodouridine Experimentation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 5-Iodouridine (5-IU) in their experiments. It offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a halogenated pyrimidine (B1678525) nucleoside analog.[1][2] Its primary mechanism of action involves its incorporation into DNA and RNA.[3] Once inside the cell, it is phosphorylated to its active triphosphate form and can be incorporated in place of thymidine (B127349) into DNA or uridine (B1682114) into RNA during nucleic acid synthesis. This incorporation disrupts the normal function of DNA and RNA, leading to inhibition of replication and protein synthesis, which is particularly effective against rapidly dividing cells like cancer cells and viruses.[1][4]
Q2: What are the main experimental applications of this compound?
A2: this compound is a versatile tool with several key applications in research:
-
Antiviral Research: It is used to study the replication of various viruses, particularly DNA viruses like Herpes Simplex Virus (HSV).[5][6]
-
Cancer Research: It is investigated for its potential as an anticancer agent, often in combination with radiation therapy (radiosensitizer) to enhance the killing of cancer cells.[1][2]
-
DNA Synthesis and Cell Cycle Analysis: Its incorporation into newly synthesized DNA allows for the monitoring of DNA replication and the analysis of cell cycle progression.[4][7]
Q3: How should I prepare and store a this compound stock solution?
A3: Proper preparation and storage of your this compound stock solution are critical for reproducible results.
-
Preparation: this compound can be dissolved in DMSO for a high-concentration stock solution.[8] For in vivo experiments, specific solvent mixtures may be required.[1] It is recommended to warm and/or sonicate the solution if precipitation occurs.[1]
-
Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]
Q4: What are appropriate negative controls for experiments involving this compound?
A4: Including proper negative controls is essential for interpreting your data accurately.
-
Vehicle Control: This is a crucial control where cells are treated with the same solvent (e.g., DMSO) used to dissolve the this compound, at the same final concentration. This helps to distinguish the effects of this compound from any effects of the solvent itself.
-
Untreated Control: This consists of cells that are not exposed to either this compound or the vehicle. This provides a baseline for normal cell behavior and viability.
Troubleshooting Guides
Cell Viability Assays
Problem: High background or inconsistent results in my cell viability assay (e.g., MTT, XTT).
| Potential Cause | Troubleshooting Step |
| Incomplete dissolution of formazan (B1609692) crystals (MTT assay) | Ensure complete solubilization by thorough mixing and allowing sufficient incubation time with the solubilization solution. |
| Interference of this compound with the assay chemistry | Run a cell-free control with media, this compound, and the viability reagent to check for any direct chemical reaction that might alter the absorbance or fluorescence. |
| Contamination (bacterial or fungal) | Regularly check cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary. |
| Uneven cell seeding | Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to distribute cells evenly across the wells. |
Problem: Unexpectedly high cytotoxicity at low concentrations of this compound.
| Potential Cause | Troubleshooting Step |
| High sensitivity of the cell line | Perform a dose-response experiment with a wider range of concentrations to determine the accurate IC50 value for your specific cell line. |
| Errors in concentration calculation or dilution | Double-check all calculations and ensure accurate pipetting during the preparation of serial dilutions. |
| Interaction with other media components | Use a fresh batch of media and serum. Consider if any other supplements in your media could be potentiating the effect of this compound. |
DNA Synthesis/Incorporation Assays
Problem: Low or no detectable incorporation of this compound into DNA.
| Potential Cause | Troubleshooting Step |
| Insufficient incubation time | Optimize the incubation time. For rapidly dividing cells, a shorter incubation may be sufficient, while slower-growing cells may require a longer exposure.[7] |
| Low concentration of this compound | Increase the concentration of this compound. A titration experiment is recommended to find the optimal concentration for your cell type and experimental conditions. |
| Cell cycle arrest | Ensure that the cells are actively proliferating during the labeling period. You can synchronize the cells to be in the S-phase for higher incorporation. |
| Degradation of this compound | Use a freshly prepared working solution of this compound for each experiment. |
Antiviral Assays
Problem: Inconsistent antiviral activity of this compound.
| Potential Cause | Troubleshooting Step |
| High catabolism of this compound | Some cell types have high levels of thymidine phosphorylase, which can inactivate this compound. Consider using a cell line with lower enzymatic activity or co-administering a thymidine phosphorylase inhibitor. |
| Viral strain resistance | Different viral strains can have varying sensitivities to this compound.[6] Ensure you are using a sensitive strain or test a range of concentrations. |
| Timing of drug addition | The timing of this compound addition relative to viral infection is critical. Optimize the treatment window (pre-infection, during infection, or post-infection) for your specific virus and experimental setup. |
Experimental Protocols & Data
Cell Viability (MTT) Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line's doubling time.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.
Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 15.8 |
| A549 | Lung Cancer | 25.2 |
| MCF-7 | Breast Cancer | 32.5 |
| HepG2 | Liver Cancer | 18.9 |
Note: These are example values and can vary depending on experimental conditions.
DNA Incorporation Assay Protocol
-
Cell Culture: Culture cells to be in the logarithmic growth phase.
-
Labeling: Add this compound to the culture medium at a final concentration of 10-100 µM.
-
Incubation: Incubate the cells for a defined period (e.g., 1-24 hours) to allow for incorporation into newly synthesized DNA.
-
Cell Harvest and Fixation: Harvest the cells and fix them using a suitable fixative (e.g., 70% ethanol).
-
Permeabilization and Denaturation: Permeabilize the cells and denature the DNA to allow antibody access.
-
Staining: Incubate the cells with an anti-Iodouridine antibody, followed by a fluorescently labeled secondary antibody.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the amount of incorporated this compound.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for a cell viability assay.
Caption: A logical approach to troubleshooting experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of doxorubicin exposure on cell-cycle kinetics of human leukemia cells studied by bivariate flow cytometric measurement of 5-iodo-2-deoxyuridine incorporation and DNA content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sensitivity of Types 1 and 2 Herpes Simplex Virus to 5-Iodo-2′-Deoxyuridine and 9-β-d-Arabinofuranosyladenine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of the Pyrimidine Analog, 5-Iodo-2'-Deoxyuridine (IdU) with Cell Cycle Markers to establish Cell Cycle Phases in a Mass Cytometry Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Uridine Rescue Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers conducting uridine (B1682114) rescue experiments. The information is tailored for scientists in academic research and drug development.
Frequently Asked questions (FAQs)
Q1: What is the fundamental principle behind a uridine rescue experiment?
A uridine rescue experiment is a technique used to determine if a specific cellular defect or toxicity is related to a deficiency in the pyrimidine (B1678525) nucleotide pool. By supplementing the culture medium with uridine, researchers can bypass certain metabolic pathways and restore the necessary building blocks for RNA and DNA synthesis, as well as other essential cellular processes. This is particularly relevant in studies involving mitochondrial dysfunction or drugs that inhibit pyrimidine synthesis.
Q2: In which experimental contexts are uridine rescue experiments most commonly used?
Uridine rescue experiments are frequently employed in the following research areas:
-
Mitochondrial Dysfunction: To rescue cells from the effects of impaired oxidative phosphorylation (OXPHOS), as the de novo synthesis of pyrimidines is dependent on a functional respiratory chain.[1][2]
-
Drug Toxicity Studies: To alleviate the cytotoxic effects of drugs that inhibit pyrimidine synthesis, such as 5-fluorouracil (B62378) or DHODH inhibitors.[3][4][5]
-
Metabolic Research: To investigate the interplay between glucose metabolism, the pentose (B10789219) phosphate (B84403) pathway, and nucleotide synthesis.[6][7]
-
Neurodegenerative Disease Models: To support neuronal cells, which are highly dependent on aerobic respiration, when mitochondrial function is compromised.[8]
Q3: How does uridine rescue cells with mitochondrial defects?
The de novo synthesis of pyrimidines involves the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is located in the inner mitochondrial membrane and is functionally linked to the electron transport chain.[3][4][7] When mitochondrial function is impaired, DHODH activity is reduced, leading to a depletion of the pyrimidine pool. Uridine supplementation bypasses this blocked step by providing a substrate for the pyrimidine salvage pathway, thereby restoring nucleotide levels and enabling cell survival and proliferation.[2][6]
Troubleshooting Guide
Issue 1: No or minimal rescue effect observed after uridine supplementation.
Possible Cause 1: Suboptimal Uridine Concentration
The effective concentration of uridine can vary significantly between cell types and the nature of the induced stress.
-
Recommendation: Perform a dose-response experiment to determine the optimal uridine concentration for your specific cell line and experimental conditions. Concentrations typically range from 25 µM to 200 µM.[4][8] In some cases, higher concentrations (up to 100 µM) have been shown to be more effective.
Possible Cause 2: Impaired Uridine Transport
Cells rely on nucleoside transporters (e.g., hENT1, hENT2) to take up uridine from the medium. Low expression or inhibition of these transporters can limit the efficacy of the rescue.
-
Recommendation: Verify the expression of nucleoside transporters in your cell model. If transporter activity is suspected to be low, consider using cell lines known to have robust nucleoside transport or investigate methods to enhance transporter expression or function.
Possible Cause 3: The cellular defect is not related to pyrimidine depletion.
If uridine supplementation does not rescue the phenotype, the underlying cause of cell death or dysfunction may not be due to a lack of pyrimidines.
-
Recommendation: Consider alternative or parallel mechanisms of toxicity or cellular damage. For example, if studying a drug, it may have off-target effects unrelated to pyrimidine synthesis.
Issue 2: High variability in the rescue effect between experiments.
Possible Cause 1: Inconsistent Uridine Supplement Preparation
The stability of uridine in solution and the method of preparation can impact its effectiveness.
-
Recommendation: Prepare fresh uridine stock solutions for each experiment. Uridine is soluble in water or PBS. Filter-sterilize the solution rather than autoclaving, as high temperatures may degrade the uridine.[9] Store stock solutions at -20°C for short-term storage.
Possible Cause 2: Fluctuations in Cell Culture Conditions
Changes in media composition, cell density, or passage number can alter the metabolic state of the cells and their response to uridine.
-
Recommendation: Maintain consistent cell culture practices. Use the same media formulation and serum batch for all related experiments. Ensure consistent seeding densities and use cells within a defined passage number range.
Possible Cause 3: Presence of other nucleosides in the medium or serum.
The presence of other nucleosides can compete with uridine for transport and metabolism, influencing the outcome of the rescue experiment.
-
Recommendation: For tightly controlled experiments, consider using dialyzed fetal bovine serum (FBS) to reduce the concentration of exogenous nucleosides.
Issue 3: Unexpected or paradoxical effects of uridine supplementation.
Possible Cause 1: Uridine as an energy source.
Recent studies have shown that the ribose moiety of uridine can be catabolized to support glycolysis, particularly in nutrient-limited conditions.[6] This can have broader metabolic consequences beyond simply replenishing the nucleotide pool.
-
Recommendation: Be aware of the potential for uridine to alter cellular energy metabolism. When interpreting results, consider the metabolic context of your experiment, such as glucose and glutamine availability.
Possible Cause 2: High concentrations of uridine may have off-target effects.
While generally considered safe for cells, very high concentrations of uridine could potentially lead to metabolic imbalances or other unintended consequences.
-
Recommendation: Stick to the optimized concentration range determined in your dose-response studies and be cautious when interpreting results from experiments using excessively high uridine levels.
Data Presentation
Table 1: Commonly Used Uridine Concentrations in Cell Culture
| Cell Type | Experimental Context | Uridine Concentration | Reference |
| Human acute promyelocytic leukemia (HL-60) | Rescue from celastrol-induced apoptosis | 25, 50, 100 µM | [4] |
| Neuroblastoma (SH-SY5Y rho0) | Culture of cells lacking mtDNA | 200 µM | [8] |
| Neuronal cells | Rescue from ddC-induced toxicity | 50 µM | [2] |
| B-cell acute lymphoblastic leukemia (B-ALL) | Rescue from glucose deprivation | Not specified, but effective | [10] |
Experimental Protocols
Protocol 1: General Uridine Rescue Experiment in Cell Culture
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth during the course of the experiment.
-
Induction of Stress: Treat the cells with the drug or condition of interest (e.g., mitochondrial inhibitor, chemotherapeutic agent). Include appropriate vehicle controls.
-
Uridine Supplementation: Concurrently with the stress induction, add uridine to the culture medium at the desired final concentration. A dose-response curve is recommended to determine the optimal concentration.
-
Incubation: Incubate the cells for a predetermined period, which will depend on the specific assay and the expected time course of the cellular response.
-
Assessment of Rescue: Evaluate the effect of uridine supplementation using relevant assays, such as:
-
Cell Viability/Proliferation: MTT, WST-1, or cell counting assays. Live-cell imaging can also be used to monitor proliferation in real-time.[1]
-
Apoptosis: Annexin V/PI staining followed by flow cytometry, or western blotting for apoptosis markers (e.g., cleaved caspase-3).
-
Metabolic Assays: Measurement of ATP levels, oxygen consumption rate (OCR), or extracellular acidification rate (ECAR).
-
Protocol 2: Preparation of Uridine Stock Solution
-
Weighing: Weigh out the desired amount of uridine powder (CAS Number: 58-96-8).
-
Dissolving: Dissolve the uridine in sterile ultrapure water or phosphate-buffered saline (PBS) to create a concentrated stock solution (e.g., 100 mM). Gentle warming may be required for complete dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Do not autoclave. [9]
-
Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Visualizations
Caption: Uridine rescue signaling pathway.
Caption: Uridine rescue experimental workflow.
Caption: Troubleshooting logic for uridine rescue.
References
- 1. Pyruvate and uridine rescue the metabolic profile of OXPHOS dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolomics profiles delineate uridine deficiency contributes to mitochondria-mediated apoptosis induced by celastrol in human acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Use of uridine rescue to enhance the antitumor selectivity of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salvage of ribose from uridine or RNA supports glycolysis in nutrient-limited conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uridine Prevents Negative Effects of OXPHOS Xenobiotics on Dopaminergic Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Uridine Metabolism as a Targetable Metabolic Achilles’ Heel for chemo-resistant B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of 5-Iodouridine as a Marker for DNA Synthesis: A Comparative Guide
This guide provides a comprehensive comparison of 5-Iodo-2'-deoxyuridine (IdU), also referred to as 5-Iodouridine, with other established markers for monitoring DNA synthesis. The objective is to offer researchers, scientists, and drug development professionals a detailed analysis of the available methods, supported by experimental data and protocols, to facilitate an informed decision for their specific research needs. The markers compared include IdU, Tritiated Thymidine (B127349) ([³H]-TdR), 5-Bromo-2'-deoxyuridine (BrdU), and 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU).
Overview of DNA Synthesis Markers
The measurement of DNA synthesis is a cornerstone for assessing cell proliferation, a process fundamental to numerous biological questions in fields like oncology, developmental biology, and toxicology. The most precise methods for this assessment rely on the incorporation of nucleoside analogs into newly synthesized DNA during the S-phase of the cell cycle.[1][2][3] Over the years, the techniques have evolved from radioactive methods to antibody-based detection and, most recently, to bioorthogonal click chemistry.
5-Iodo-2'-deoxyuridine (IdU) is a halogenated pyrimidine (B1678525) analog of thymidine. Its incorporation into DNA allows for the labeling of cells undergoing DNA replication.[4] Detection can be achieved through various means, including the use of radioisotopes like ¹²⁵I or ¹²³I, or more recently, through non-radioactive methods in platforms like mass cytometry, which offers advantages in multiplexing experiments.[4][5]
Comparative Analysis of Performance
The choice of a DNA synthesis marker depends on several factors, including the experimental system, the required sensitivity, and the need for co-staining with other cellular markers. The following table summarizes the key characteristics of IdU and its main alternatives.
| Feature | 5-Iodo-2'-deoxyuridine (IdU) | Tritiated Thymidine ([³H]-TdR) | 5-Bromo-2'-deoxyuridine (BrdU) | 5-Ethynyl-2'-deoxyuridine (EdU) |
| Principle | Thymidine analog incorporated into DNA.[4] | Radioactive thymidine analog incorporated into DNA.[6][7] | Thymidine analog incorporated into DNA. | Thymidine analog with an alkyne group incorporated into DNA.[8][9] |
| Detection Method | Radiolabeling (e.g., ¹²⁵I) or antibody-based (Mass Cytometry).[4][5] | Autoradiography or scintillation counting.[6][10] | Antibody-based (requires DNA denaturation).[11][12] | Copper-catalyzed "click chemistry" with a fluorescent azide (B81097).[9][11] |
| Protocol Duration | Variable (hours to days depending on detection) | Long (days to weeks for autoradiography).[7] | Long (at least 4 hours plus an overnight incubation).[12] | Short (approx. 2 hours).[12] |
| Sensitivity | High | High | High | Very High.[11][12] |
| Toxicity | Potential radiotoxicity with isotopes.[13] Non-radioactive forms show lower toxicity. | Cytotoxic; can induce cell-cycle arrest and DNA damage.[14] | Low toxicity for short pulses. | Cell-type dependent toxicity and cell cycle arrest with long-term exposure.[15] |
| Multiplexing | Good, especially with mass cytometry which avoids DNA denaturation.[4] | Poor, incompatible with most other stains. | Limited, as harsh DNA denaturation can destroy epitopes of other markers.[12][16] | Excellent, mild reaction conditions preserve cell morphology and epitopes.[12][16] |
| Advantages | Versatile detection methods; compatible with mass cytometry without denaturation.[4] | Gold standard for accuracy in some contexts.[17] | Extensively validated and widely used. | Fast, simple, highly sensitive, and excellent for multiplexing.[9][11][12] |
| Disadvantages | Use of radioisotopes requires special handling; less literature than BrdU.[13] | Radioactive hazards, waste disposal, time-consuming, cytotoxic.[14][18] | Requires harsh DNA denaturation, which can alter sample integrity.[11][12] | Potential for cell-type specific toxicity; copper catalyst can be cytotoxic.[15][19] |
Signaling and Detection Pathways
The mechanism by which each thymidine analog is incorporated into DNA is similar, but the detection methods vary significantly, impacting the experimental workflow and compatibility with other assays.
Caption: Mechanism of this compound (IdU) incorporation and detection.
Caption: Comparison of BrdU antibody-based and EdU click chemistry detection.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these techniques. Below are generalized protocols for each marker.
5-Iodo-2'-deoxyuridine (IdU) Labeling for Mass Cytometry
This protocol is adapted for a non-radioactive detection method that preserves cellular epitopes.[4]
-
Cell Labeling: Incubate cells with 10-50 µM IdU for a duration relevant to the cell cycle time (e.g., 15 minutes to several hours).
-
Harvest and Fix: Harvest cells and fix immediately with a crosslinking fixative (e.g., 1.6% paraformaldehyde) to preserve cell integrity.
-
Permeabilization: Permeabilize the cells using an appropriate detergent (e.g., ice-cold methanol) to allow antibody access to the nucleus.
-
Antibody Staining: Incubate the permeabilized cells with a metal-conjugated anti-IdU/BrdU antibody. This can be performed concurrently with staining for other cell surface or intracellular markers.
-
DNA Staining: Stain with a DNA intercalator (e.g., containing Iridium) to measure total DNA content, allowing for cell cycle phase analysis.
-
Analysis: Acquire data on a mass cytometer. Analyze the IdU signal intensity in single cells to quantify DNA synthesis.
Tritiated Thymidine ([³H]-TdR) Incorporation Assay
This protocol outlines the traditional radioactive labeling method.[6][10]
-
Cell Labeling: Add [³H]-Thymidine (typically 1 µCi/mL) to the cell culture medium and incubate for the desired pulse duration (e.g., 2-4 hours).
-
Harvest: Harvest the cells. For adherent cells, use trypsinization.
-
DNA Precipitation: Lyse the cells and precipitate the DNA using trichloroacetic acid (TCA).
-
Washing: Wash the precipitate to remove unincorporated [³H]-Thymidine.
-
Measurement: Dissolve the DNA pellet in a scintillation cocktail.
-
Analysis: Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of DNA synthesis.
BrdU Labeling and Immunocytochemistry
This is a standard protocol for the detection of BrdU incorporation.[11]
-
Cell Labeling: Add 10-100 µM BrdU to the cell culture medium and incubate for the desired pulse period.
-
Harvest and Fixation: Harvest cells, cytospin onto slides (for suspension cells) or use chamber slides (for adherent cells), and fix with 4% paraformaldehyde or methanol.
-
DNA Denaturation: This is a critical step. Incubate cells in 2M HCl for 20-60 minutes at room temperature or 37°C to denature the DNA and expose the BrdU epitopes. Neutralize with a buffering solution (e.g., 0.1 M sodium borate).
-
Permeabilization & Blocking: Permeabilize cells with a detergent (e.g., 0.1% Triton X-100) and block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% goat serum).
-
Antibody Staining: Incubate with a primary anti-BrdU antibody, followed by a fluorescently-labeled secondary antibody.
-
Analysis: Visualize and quantify the signal using fluorescence microscopy or flow cytometry.
EdU Labeling with Click Chemistry
This protocol leverages the efficiency and mildness of the click reaction.[9][12]
-
Cell Labeling: Add 10-20 µM EdU to the cell culture medium and incubate for the desired pulse period.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1-0.5% Triton X-100.
-
Click Reaction: Prepare a reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide), a copper (I) catalyst (CuSO₄), and a reducing agent (e.g., sodium ascorbate). Incubate the cells with the cocktail for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells to remove unreacted components.
-
DNA Staining (Optional): Stain with a DNA dye like DAPI or Hoechst for nuclear counterstaining.
-
Analysis: Analyze the samples immediately by fluorescence microscopy or flow cytometry. The signal is bright and stable.
Comparative Experimental Workflow
The choice of method significantly impacts the overall experimental timeline and complexity. The following diagram illustrates a side-by-side comparison of the workflows.
Caption: Comparative workflow and estimated timelines for DNA synthesis assays.
Conclusion
The validation of this compound as a marker for DNA synthesis places it as a powerful and flexible tool for proliferation studies. Its key advantage lies in the versatility of its detection methods. When coupled with mass cytometry, IdU allows for extensive, multi-parameter analysis of single cells without the destructive DNA denaturation step required for BrdU, a significant benefit for deep cellular profiling.[4]
While traditional methods like [³H]-Thymidine remain a benchmark for sensitivity, the associated risks and laborious protocols limit their application.[14] BrdU is a well-established non-radioactive alternative, but its reliance on harsh denaturation protocols is a major drawback, especially for multiplex experiments.[12] The advent of EdU with its click chemistry detection has revolutionized proliferation assays by offering a fast, sensitive, and mild protocol that is highly compatible with other stains.[9][11]
Ultimately, the choice of marker should be tailored to the experimental goals. For high-content, multi-parameter analysis where epitope preservation is critical, IdU with mass cytometry is an excellent choice. For speed, simplicity, and compatibility with fluorescence-based multiplexing, EdU is currently the superior option. BrdU remains a viable, extensively documented method, while [³H]-Thymidine is now largely reserved for specific applications where its use is historically validated and deemed necessary.
References
- 1. Thymidine Incorporation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Cell Proliferation EdU Assay for DNA Synthesis Detection [sigmaaldrich.com]
- 4. Use of the Pyrimidine Analog, 5-Iodo-2'-Deoxyuridine (IdU) with Cell Cycle Markers to establish Cell Cycle Phases in a Mass Cytometry Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of 5-(125I)iodo-2'-deoxyuridine for monitoring DNA synthesis in organ culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Millipore filter assay technique for measuring tritiated thymidine incorporation into DNA in leucocyte cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thymidine Analogues for Tracking DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Function | Overview of Common Cell Proliferation Assays [elabscience.com]
- 9. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]
- 10. DNA Synthesis Assay: A Technique to Assess DNA Synthesis in Proliferating Cells Using Radioactive Tritiated Thymidine Incorporation [jove.com]
- 11. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Radiotoxicity of 5-[123I]iodo-2'-deoxyuridine in V79 cells: a comparison with 5-[125I]iodo-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3H-thymidine is a defective tool with which to measure rates of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell type specific applicability of 5-ethynyl-2'-deoxyuridine (EdU) for dynamic proliferation assessment in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BrdU and EdU Double Staining Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. biocompare.com [biocompare.com]
- 18. What are common methods to study cell proliferation? [synapse.patsnap.com]
- 19. DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]
5-Iodouridine vs. EdU: A Comparative Guide for Cell Proliferation Assays
For researchers, scientists, and drug development professionals, selecting the optimal method for measuring cell proliferation is critical for accurate and reliable experimental outcomes. This guide provides a comprehensive comparison of two prominent thymidine (B127349) analogs, 5-Iodouridine (IdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), used to label and detect newly synthesized DNA. We present a detailed analysis of their mechanisms, protocols, performance, and key differences to help you determine which is better suited for your specific research needs.
At a Glance: Key Differences
| Feature | This compound (IdU) | 5-ethynyl-2'-deoxyuridine (EdU) |
| Detection Method | Antibody-based (Immunocytochemistry) | Click Chemistry |
| DNA Denaturation | Required (e.g., HCl treatment) | Not required |
| Protocol Time | Longer (includes antibody incubations) | Shorter and simpler |
| Multiplexing | Challenging due to harsh denaturation | Highly compatible with other stains |
| Sensitivity | Generally considered sensitive | Highly sensitive[1][2] |
| Toxicity | Can be cytotoxic and mutagenic | Can be cytotoxic at high concentrations[2][3] |
Mechanism of Action: A Tale of Two Detection Chemistries
Both IdU and EdU are analogs of thymidine, a building block of DNA. When added to cell culture or administered in vivo, they are incorporated into the DNA of actively dividing cells during the S-phase of the cell cycle. The fundamental difference between the two lies in how they are subsequently detected.
This compound (IdU): The Antibody-Dependent Path
IdU detection relies on immunocytochemistry (ICC). After incorporation into DNA, the cells are fixed and permeabilized. Crucially, the double-stranded DNA must be denatured, typically using hydrochloric acid (HCl), to expose the incorporated IdU. A primary antibody specific to IdU (or a cross-reactive anti-BrdU antibody) is then used to bind to the IdU. This is followed by a fluorescently labeled secondary antibody that binds to the primary antibody, allowing for visualization by fluorescence microscopy or flow cytometry.
EdU: The "Click" Chemistry Advantage
EdU possesses a terminal alkyne group, which enables its detection via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), famously known as "click chemistry".[2] After EdU is incorporated into the DNA, and the cells are fixed and permeabilized, a small fluorescent probe carrying an azide (B81097) group is added. In the presence of a copper catalyst, the azide on the probe "clicks" onto the alkyne on EdU, forming a stable covalent bond. This reaction is highly specific and occurs under mild conditions, eliminating the need for harsh DNA denaturation.[1][2]
Performance Comparison: Sensitivity and Toxicity
Sensitivity:
Both IdU and EdU are sensitive methods for detecting DNA synthesis. However, the EdU assay is often reported to have a superior signal-to-noise ratio.[1][4] The click reaction is highly efficient and specific, resulting in bright signals. In a direct comparison using mass cytometry, both IdU and EdU showed distinct positive populations, with IdU detecting 43.8% and EdU detecting 32.0% of S-phase cells under the tested conditions.[5] It is important to note that for immunodetection of halogenated nucleosides like IdU, the signal intensity can be highly dependent on the specific antibody and the efficiency of the DNA denaturation step.
Toxicity:
Both IdU and EdU can exhibit cytotoxic and genotoxic effects, particularly at higher concentrations and with longer exposure times. Studies have shown that EdU can induce DNA damage, cell cycle arrest, and apoptosis.[3] One study found that EdU displayed higher cytotoxicity and genotoxicity than BrdU, a similar halogenated analog to IdU.[3] The toxicity of IdU has also been documented, and it can potentiate the cytotoxicity of other chemotherapeutic agents.[6] It is crucial for researchers to empirically determine the optimal (lowest effective) concentration and incubation time for both IdU and EdU in their specific cell type to minimize potential toxic effects.
Experimental Protocols
Detailed Methodology for this compound (IdU) Detection by Immunofluorescence
This protocol outlines the key steps for detecting incorporated IdU in cultured cells using immunofluorescence microscopy.
-
IdU Labeling: Culture cells in the presence of IdU (typically 10-20 µM) for the desired pulse duration (e.g., 1-2 hours).
-
Cell Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1-0.5% Triton X-100 in PBS for 10-20 minutes at room temperature.
-
DNA Denaturation: Wash with PBS. Incubate cells with 2 M HCl for 20-30 minutes at room temperature to denature the DNA.
-
Neutralization: Carefully aspirate the HCl and neutralize the cells by washing several times with PBS or a neutralizing buffer (e.g., 0.1 M sodium borate (B1201080) buffer, pH 8.5).
-
Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 10% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against IdU or a cross-reactive anti-BrdU antibody diluted in blocking buffer, typically overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash cells three times with PBS. Counterstain nuclei with DAPI or Hoechst. Mount the coverslip onto a microscope slide with anti-fade mounting medium.
Detailed Methodology for EdU Detection by Click Chemistry
This protocol provides the steps for detecting incorporated EdU in cultured cells using a click chemistry reaction.
-
EdU Labeling: Culture cells in the presence of EdU (typically 10 µM) for the desired pulse duration (e.g., 1-2 hours).[7]
-
Cell Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[7]
-
Permeabilization: Wash twice with 3% BSA in PBS. Permeabilize with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.[7]
-
Click Reaction: Wash cells twice with 3% BSA in PBS. Prepare the Click-iT® reaction cocktail containing a fluorescent azide, copper sulfate, and a buffer additive according to the manufacturer's instructions. Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.[7]
-
Washing: Wash the cells once with 3% BSA in PBS.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI or Hoechst. Mount the coverslip onto a microscope slide with anti-fade mounting medium.
Visualization of Experimental Workflows
Figure 1: Experimental workflow for this compound (IdU) detection.
Figure 2: Experimental workflow for EdU detection.
Which is Better for Your Experiment?
The choice between IdU and EdU largely depends on the specific requirements of your experiment.
Choose this compound (IdU) if:
-
You are conducting dual-labeling experiments with other thymidine analogs like CldU or BrdU, where established antibody pairs are available.
-
You are using mass cytometry, where direct detection of the iodine atom is possible without antibodies or DNA denaturation.
-
Your laboratory is already optimized for traditional immunocytochemistry protocols and you have validated anti-BrdU/IdU antibodies.
Choose EdU if:
-
Speed and simplicity are priorities: The EdU protocol is significantly faster and involves fewer steps than the IdU protocol.[1]
-
You need to preserve cell morphology and antigenicity: The mild detection conditions of the EdU assay avoid the harsh DNA denaturation step, which can damage cellular structures and compromise the epitopes for other antibodies.[2]
-
You are performing multiplexing experiments: The compatibility of the EdU click chemistry with subsequent immunostaining makes it the superior choice for multi-color fluorescence experiments.[1]
-
You require a high signal-to-noise ratio: The click reaction generally produces a very bright and specific signal.[1][4]
Conclusion
For the majority of modern cell proliferation assays, EdU offers significant advantages over IdU in terms of speed, simplicity, and compatibility with multiplexing. The "click chemistry" detection method is a major advancement that overcomes the key limitations of antibody-based detection of halogenated nucleosides. While IdU remains a valid tool, particularly for specific applications like dual labeling with other thymidine analogs and mass cytometry, EdU has become the preferred choice for many researchers due to its streamlined workflow and robust performance. As with any assay, it is recommended to perform initial optimization experiments to determine the ideal labeling conditions for your specific cell type and experimental setup to ensure reliable and reproducible results while minimizing potential cytotoxicity.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Effect of 5-[125I]iodo-2′-deoxyuridine uptake on the proliferation and pluripotency of human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Analysis of 5-Iodouridine and Other Thymidine Analogs for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals, offering an objective comparison of 5-Iodouridine and other key thymidine (B127349) analogs. This guide provides a detailed analysis of their performance, supported by experimental data, to inform compound selection in antiviral and anticancer research.
Thymidine analogs are a class of synthetic compounds that mimic natural thymidine and interfere with DNA synthesis. This property has made them invaluable tools in molecular biology and crucial components in the development of antiviral and anticancer therapies. This guide provides a comparative analysis of this compound (also known as Idoxuridine), a first-generation thymidine analog, against other notable analogs: Trifluridine, Brivudine, and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). We will delve into their mechanisms of action, comparative efficacy, and the experimental protocols used to evaluate their performance.
Mechanism of Action: A Tale of DNA Disruption
The primary mechanism by which these thymidine analogs exert their biological effects is through their incorporation into newly synthesized DNA, leading to disruption of DNA replication and function. This process is initiated by their phosphorylation by cellular or viral kinases to their active triphosphate forms.
This compound (Idoxuridine) , one of the earliest synthetic thymidine analogs, is phosphorylated to 5-iodo-2'-deoxyuridine triphosphate (IdUTP).[1] IdUTP can then be incorporated into DNA in place of thymidine triphosphate (TTP). The presence of the bulky iodine atom in the DNA strand leads to several detrimental effects, including altered base pairing, DNA strand breaks, and inhibition of DNA polymerases, ultimately halting viral replication or cancer cell proliferation.[1]
Trifluridine , another potent thymidine analog, follows a similar activation pathway. Once converted to its triphosphate form, it is incorporated into DNA. The trifluoromethyl group causes steric hindrance and alters the DNA structure, leading to dysfunctional DNA and the inhibition of DNA synthesis.[2]
Brivudine is a highly selective antiviral agent. It is preferentially phosphorylated by viral thymidine kinase, particularly that of varicella-zoster virus (VZV) and herpes simplex virus type 1 (HSV-1).[3] Its triphosphate form is then incorporated into the viral DNA, causing chain termination and potent inhibition of viral replication with less impact on host cell DNA synthesis.[3]
5-ethynyl-2'-deoxyuridine (EdU) is primarily used as a tool for detecting and quantifying DNA synthesis in cell proliferation studies. Its alkyne group allows for a highly specific and efficient "click chemistry" reaction with a fluorescent azide (B81097) for visualization.[4] While highly effective for labeling, studies have shown that EdU incorporation can induce a DNA damage response and affect cell cycle progression, highlighting its cytotoxic potential at higher concentrations.[4]
Comparative Performance: A Data-Driven Overview
The selection of a thymidine analog is contingent on the specific application, whether for antiviral therapy, anticancer treatment, or as a research tool. The following table summarizes the comparative performance of this compound and its counterparts based on available experimental data. Direct comparative studies providing IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values are essential for a precise evaluation. While direct head-to-head comparisons across all compounds in a single study are limited, the following data has been compiled from various sources to provide a comparative perspective.
| Compound | Target Virus/Cancer | IC50 (µM) | CC50 (µM) | Selectivity Index (CC50/IC50) | Reference |
| This compound (Idoxuridine) | Feline Herpesvirus-1 | 4.3 | >100 | >23.3 | [5] |
| HSV-1 | - | - | - | ||
| Various Cancers | - | - | - | ||
| Trifluridine | Feline Herpesvirus-1 | 0.67 | >100 | >149.3 | [6] |
| HSV-1 | - | - | - | ||
| Gastric Cancer (MKN45) | 0.23 | - | - | [7] | |
| Brivudine | HSV-1 | - | - | - | |
| VZV | - | - | - | ||
| EdU | CHO Cells (for cytotoxicity) | - | 0.088 | - | [8] |
Note: IC50 and CC50 values can vary significantly depending on the cell line, virus strain, and experimental conditions. The data presented here is for comparative purposes and should be interpreted in the context of the specific studies cited. The selectivity index (SI) is a crucial parameter, with a higher value indicating a more favorable therapeutic window.
Visualizing the Pathways and Protocols
To better understand the mechanisms and experimental workflows discussed, the following diagrams have been generated using the DOT language.
Signaling Pathways
Caption: Signaling pathways of thymidine analogs.
Experimental Workflows
Caption: Experimental workflows for key assays.
Detailed Experimental Protocols
For researchers looking to perform comparative studies, the following are detailed protocols for the key experiments cited in this guide.
Plaque Reduction Assay for Antiviral Activity
This assay is the gold standard for determining the in vitro efficacy of antiviral compounds against cytopathic viruses.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) in 24-well plates.
-
Virus stock of known titer.
-
Thymidine analog solutions at various concentrations.
-
Growth medium and serum-free medium.
-
Overlay medium (e.g., 1% methylcellulose (B11928114) in growth medium).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed host cells in 24-well plates to achieve a confluent monolayer on the day of infection.
-
Drug and Virus Preparation: Prepare serial dilutions of the thymidine analog in serum-free medium. Dilute the virus stock to a concentration that will yield 50-100 plaques per well.
-
Infection: Aspirate the growth medium from the cell monolayers. Add 100 µL of the virus dilution to each well, except for the cell control wells.
-
Treatment: Immediately add 100 µL of the diluted thymidine analog to the respective wells. For virus control wells, add 100 µL of serum-free medium.
-
Adsorption: Incubate the plates at 37°C for 1-2 hours to allow for virus adsorption.
-
Overlay: Gently aspirate the virus-drug inoculum and overlay the cells with 1 mL of the overlay medium.
-
Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for 2-5 days, or until plaques are visible.
-
Staining: Aspirate the overlay medium and fix the cells with 10% formalin for 30 minutes. Stain the cells with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. Determine the IC50 value, which is the concentration of the drug that inhibits plaque formation by 50%.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Materials:
-
Cells to be tested in 96-well plates.
-
Thymidine analog solutions at various concentrations.
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the thymidine analog. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration compared to the untreated control. Determine the CC50 value, which is the concentration of the drug that reduces cell viability by 50%.
Clonogenic Assay for Radiosensitization
This in vitro assay measures the ability of a single cell to grow into a colony and is the gold standard for determining cell reproductive death after treatment with ionizing radiation.
Materials:
-
Cancer cell line of interest.
-
Thymidine analog (radiosensitizer) solutions.
-
Complete cell culture medium.
-
6-well plates.
-
Radiation source (e.g., X-ray irradiator).
-
Crystal violet staining solution.
Procedure:
-
Cell Seeding: Plate a known number of cells (e.g., 200-5000 cells, depending on the radiation dose) into 6-well plates and allow them to attach.
-
Treatment: Treat the cells with a non-toxic concentration of the thymidine analog for a specified period (e.g., 24 hours) before irradiation.
-
Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: Replace the medium with fresh, drug-free medium and incubate the plates for 7-14 days to allow for colony formation.
-
Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. The Dose Enhancement Ratio (DER) can be calculated to quantify the radiosensitizing effect of the thymidine analog.
Conclusion
This compound, as a pioneering thymidine analog, laid the groundwork for the development of more advanced and selective compounds. Trifluridine has demonstrated superior efficacy in some contexts, particularly in ophthalmic antiviral applications.[9][10] Brivudine showcases high selectivity for viral enzymes, making it a potent agent against VZV.[3][11] EdU, while an invaluable research tool, also exhibits cytotoxic properties that need to be considered in experimental design.[4] The choice of a thymidine analog ultimately depends on the specific research or therapeutic goal. This guide provides the foundational knowledge and experimental framework to aid researchers in making informed decisions for their studies in the dynamic fields of virology and oncology.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Oral brivudin in comparison with acyclovir for herpes zoster: a survey study on postherpetic neuralgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral brivudin in comparison with acyclovir for improved therapy of herpes zoster in immunocompetent patients: results of a randomized, double-blind, multicentered study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. In vitro susceptibility of feline herpesvirus-1 to vidarabine, idoxuridine, trifluridine, acyclovir, or bromovinyldeoxyuridine [agris.fao.org]
- 7. Trifluridine/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Trifluridine: a review of its antiviral activity and therapeutic use in the topical treatment of viral eye infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimetabolite drug therapy in herpes simplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Thymidine Analogs for DNA Synthesis Analysis: 5-Iodouridine, BrdU, and EdU
For researchers, scientists, and drug development professionals, the accurate measurement of DNA synthesis is fundamental to understanding cell proliferation, cytotoxicity, and the efficacy of therapeutic agents. The incorporation of thymidine (B127349) analogs into newly synthesized DNA is a cornerstone of these assessments. This guide provides an objective comparison of 5-Iodouridine (also known as Idoxuridine), 5-Bromo-2'-deoxyuridine (BrdU), and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), supported by experimental data and detailed protocols to inform the selection of the most appropriate method for your research needs.
Overview of Thymidine Analogs
This compound, BrdU, and EdU are all analogs of thymidine that can be incorporated into DNA during the S-phase of the cell cycle. However, they differ significantly in their detection methods, which in turn affects their experimental workflows, compatibility with other assays, and potential effects on cells.
5-Bromo-2'-deoxyuridine (BrdU) has been the gold standard for non-radioactive cell proliferation assays for decades.[4][5] It is incorporated into DNA and detected using specific monoclonal antibodies. A significant drawback of this method is the requirement for harsh DNA denaturation, typically with acid or heat, to expose the incorporated BrdU to the antibody.[6][7][8] This can compromise cellular and tissue morphology and limit multiplexing with other antibodies.[6][9]
5-ethynyl-2'-deoxyuridine (EdU) is a more recent thymidine analog that has gained popularity due to its streamlined detection method.[5][10] EdU is detected via a copper-catalyzed "click" chemistry reaction that covalently links a fluorescent azide (B81097) to the ethynyl (B1212043) group of EdU.[10][11] This reaction is highly specific and occurs under mild conditions, eliminating the need for DNA denaturation.[11][12] This preserves sample integrity and allows for easy multiplexing with other fluorescent probes.[6][10]
Quantitative Comparison of BrdU and EdU
| Feature | 5-Bromo-2'-deoxyuridine (BrdU) | 5-ethynyl-2'-deoxyuridine (EdU) |
| Principle of Detection | Immunohistochemistry (Antibody-based) | Copper-catalyzed Click Chemistry |
| DNA Denaturation | Required (e.g., HCl, heat, DNase)[6][7][8] | Not Required[10][11][12] |
| Typical Protocol Time | >4 hours, often with overnight incubation[6] | ~2-4 hours[6][10] |
| Typical Labeling Concentration | Up to 100 µM[10] | 1–10 µM[10] |
| Multiplexing Capability | Limited due to harsh denaturation[6][9] | Excellent[6][10] |
| Potential Cytotoxicity | Known to have cytotoxic and mutagenic effects[13] | Can be more cytotoxic than BrdU in some cell lines, especially with long-term exposure[13][14] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of incorporation for thymidine analogs and the comparative workflows for BrdU and EdU detection.
Figure 1: General mechanism of thymidine analog incorporation into DNA.
Figure 2: Comparison of BrdU and EdU experimental workflows.
Experimental Protocols
5-Bromo-2'-deoxyuridine (BrdU) Labeling and Detection Protocol (for Imaging)
This protocol is a generalized procedure for immunocytochemical detection of BrdU incorporation in cultured cells.
-
BrdU Labeling:
-
Culture cells on coverslips or in appropriate imaging plates.
-
Add BrdU to the culture medium to a final concentration of 10-100 µM.
-
Incubate for a desired period (e.g., 1-24 hours) at 37°C. The incubation time depends on the cell division rate.[15]
-
-
Fixation and Permeabilization:
-
DNA Denaturation:
-
Incubate cells in 2N HCl for 30 minutes at room temperature to denature the DNA.[16]
-
Immediately neutralize the acid by washing the cells three times with a borate (B1201080) buffer (0.1 M, pH 8.5) or PBS for 5-10 minutes each.[3]
-
-
Immunostaining:
-
Block non-specific binding by incubating with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour.
-
Incubate with a primary anti-BrdU antibody diluted in blocking buffer, typically overnight at 4°C.[16][17]
-
Wash cells three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.[16][17]
-
(Optional) Counterstain nuclei with DAPI or Hoechst.
-
-
Imaging:
-
Wash cells three times with PBS.
-
Mount coverslips with an antifade mounting medium and image using a fluorescence microscope.
-
5-ethynyl-2'-deoxyuridine (EdU) Labeling and Detection Protocol (for Imaging)
This protocol outlines a general procedure for detecting EdU incorporation using click chemistry.
-
EdU Labeling:
-
Fixation and Permeabilization:
-
Remove the EdU-containing medium and wash cells twice with PBS.
-
Fix the cells with 3.7% or 4% formaldehyde (B43269) in PBS for 15 minutes at room temperature.[18][19]
-
Wash cells twice with 3% BSA in PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes.[19]
-
-
Click Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions, typically containing a fluorescent azide, CuSO₄, and a reducing agent in a reaction buffer.[19]
-
Remove the permeabilization buffer and add the reaction cocktail to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.[19]
-
-
Washing and Counterstaining:
-
Remove the reaction cocktail and wash the cells once with 3% BSA in PBS, followed by a wash with PBS.
-
(Optional) Proceed with other immunostaining or counterstain nuclei with Hoechst 33342.
-
-
Imaging:
-
Mount coverslips with an antifade mounting medium and image using a fluorescence microscope.
-
Conclusion
The choice of thymidine analog for monitoring DNA synthesis is critical and depends on the specific experimental requirements. While This compound has historical significance and important clinical applications, its use in modern, non-radioactive cell proliferation assays is not well-documented with comparative data.
For robust, well-validated analysis of DNA synthesis, BrdU remains a reliable method, backed by decades of literature.[9] However, its requirement for harsh DNA denaturation can be a significant limitation.
EdU offers a superior alternative for many applications, with a faster, simpler, and milder protocol that is highly compatible with multiplexing.[5][8][10] The click chemistry-based detection preserves cellular integrity and provides high sensitivity.[10][12] Researchers should, however, consider potential cell-type-specific cytotoxicity, especially in long-term studies.[14]
Ultimately, for most modern cell proliferation studies requiring high sensitivity, speed, and compatibility with other markers, EdU is the recommended choice. BrdU remains a viable option, particularly when extensive historical data comparison is necessary.
References
- 1. The use of 5-(125I)iodo-2'-deoxyuridine for monitoring DNA synthesis in organ culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. EdU and BrdU incorporation resolve their differences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 10. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]
- 11. salic.med.harvard.edu [salic.med.harvard.edu]
- 12. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cell type specific applicability of 5-ethynyl-2'-deoxyuridine (EdU) for dynamic proliferation assessment in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell-Cycle Analyses Using Thymidine Analogues in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell-Cycle Analyses Using Thymidine Analogues in Fission Yeast | PLOS One [journals.plos.org]
- 17. The use of 5-(125I)iodo-2'-deoxyuridine for monitoring DNA synthesis in organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Click-iT® EdU HCS Assays Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. lumiprobe.com [lumiprobe.com]
A Comparative Analysis of Quercetin and Benzo[a]pyrene Mutagenicity in Salmonella typhimurium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the mutagenic potential of two well-studied chemical compounds, the naturally occurring flavonoid quercetin (B1663063) and the polycyclic aromatic hydrocarbon benzo[a]pyrene (B130552), using the Salmonella typhimurium reverse mutation assay, commonly known as the Ames test. The data and protocols presented herein are synthesized from multiple studies to offer a comprehensive resource for researchers in toxicology and drug development.
Executive Summary
Quercetin, a flavonoid found in many fruits and vegetables, exhibits mutagenic activity in some in vitro test systems, particularly after metabolic activation. Benzo[a]pyrene, a potent carcinogen found in coal tar, tobacco smoke, and grilled foods, is a classic pro-mutagen that requires metabolic activation to exert its DNA-damaging effects. This guide presents a side-by-side comparison of their mutagenic profiles in the widely used Salmonella typhimurium strains TA98 and TA100, highlighting the dose-dependent increase in revertant colonies, a key indicator of mutagenicity.
Data Presentation: Mutagenicity in S. typhimurium
The following table summarizes the mutagenic activity of quercetin and benzo[a]pyrene in S. typhimurium strains TA98 (detects frameshift mutagens) and TA100 (detects base-pair substitution mutagens). The data is presented as the number of histidine revertant colonies per plate. It is important to note that the data for quercetin and benzo[a]pyrene are compiled from different studies and are presented here for comparative purposes. Experimental conditions, such as S9 concentration and specific media components, may vary between studies.
| Chemical | Strain | Dose (µ g/plate ) | Metabolic Activation (S9) | Mean Revertant Colonies/Plate |
| Quercetin | TA98 | 0 | - | 35 |
| 10 | - | 78 | ||
| 50 | - | 254 | ||
| 100 | - | 412 | ||
| TA98 | 0 | + | 42 | |
| 10 | + | 350 | ||
| 50 | + | 1250 | ||
| 100 | + | 2100 | ||
| TA100 | 0 | - | 130 | |
| 10 | - | 145 | ||
| 50 | - | 180 | ||
| 100 | - | 220 | ||
| TA100 | 0 | + | 140 | |
| 10 | + | 320 | ||
| 50 | + | 850 | ||
| 100 | + | 1500 | ||
| Benzo[a]pyrene | TA98 | 0 | + | 25 |
| 1 | + | 150 | ||
| 5 | + | 550 | ||
| 10 | + | 980 | ||
| TA100 | 0 | + | 120 | |
| 1 | + | 450 | ||
| 5 | + | 1200 | ||
| 10 | + | 2300 |
Note: Data is illustrative and compiled from various sources. The spontaneous revertant rates (0 µ g/plate ) can vary between experiments.
Experimental Protocols: The Ames Test (Salmonella typhimurium Reverse Mutation Assay)
The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenic potential of chemical compounds.
1. Bacterial Strains:
-
Salmonella typhimurium strains TA98 and TA100 are histidine auxotrophs, meaning they carry mutations in the histidine operon and cannot synthesize their own histidine.
2. Metabolic Activation (S9 Mix):
-
Many compounds (pro-mutagens) are not mutagenic themselves but are converted to mutagenic metabolites by enzymes in the liver.
-
To mimic this, a rat liver extract, termed S9 fraction, is often added to the test system.
-
The S9 mix typically contains the S9 fraction, water, magnesium chloride, potassium chloride, glucose-6-phosphate, NADP, and a sodium phosphate (B84403) buffer.
3. Assay Procedure (Plate Incorporation Method):
-
Preparation: Overnight cultures of the S. typhimurium tester strains are grown to a density of 1-2 x 10⁹ cells/mL.
-
Exposure: To a tube of molten top agar (B569324) (kept at 45°C) containing a trace amount of histidine and biotin, the following are added in sequence:
-
The test chemical at various concentrations.
-
The bacterial culture.
-
The S9 mix (for tests with metabolic activation) or a buffer (for tests without).
-
-
Plating: The mixture is quickly poured onto a minimal glucose agar plate. The trace amount of histidine allows the bacteria to undergo a few cell divisions, which is necessary for mutagenesis to occur.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: Only those bacteria that have undergone a reverse mutation (reversion) at the histidine locus will be able to grow and form visible colonies. The number of revertant colonies on each plate is counted. A chemical is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.
Mandatory Visualization
A Comparative Guide to Quantitative Rapid Test Kits for Iodine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available quantitative rapid test kits for iodine analysis, alongside the gold-standard laboratory method, iodometric titration. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs, considering factors such as analytical performance, user-friendliness, and field applicability. All data is supported by published experimental findings.
Comparison of Performance Characteristics
The performance of various quantitative rapid test kits for iodine analysis has been rigorously evaluated in several studies. The following table summarizes the key quantitative performance metrics for prominent kits, compared with the standard iodometric titration method.
| Method/Kit | Detection Principle | Linearity Range (mg/kg) | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) |
| Iodometric Titration | Redox Titration | Sample dependent | - | - | < 5% | < 5% |
| iCheck™ Iodine | Colorimetric (Starch-Iodine) | 5 - 75[1] | 5.7[2] | 6.3[2] | 0.5 - 0.9[1] | 1.5 - 2.5[1] |
| I-Reader® | Colorimetric (Starch-Iodine) | Up to ~95[2] | Not determined | Not determined | 2.1 - 4.4 | - |
| WYD™ Iodine Checker | Colorimetric (Starch-Iodine) | 10 - 80[3] | - | - | < 2% (at 50 mg/kg)[4] | - |
| saltPAD™ | Paper-based Colorimetric | 1 - 100[5] | 0[2] | 0[2] | - | - |
| ID-ERTK™ | Colorimetric (Starch-Iodine) | Up to 50[2] | Not determined | Not determined | - | - |
CV: Coefficient of Variation
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are the experimental protocols for the reference method of iodometric titration and a general protocol for quantitative rapid test kits based on the starch-iodine colorimetric method.
Iodometric Titration for Iodine in Salt
This method is the established reference for the quantification of iodine in salt.[6]
Principle: The iodate (B108269) in the salt is reduced to iodine by potassium iodide in an acidic solution. The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution using a starch indicator.
Reagents:
-
Potassium iodide (KI), 10% solution
-
Sulfuric acid (H₂SO₄), 2N solution
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution, 0.005 N
-
Starch indicator solution, 1% (freshly prepared)
-
Distilled water
Procedure:
-
Accurately weigh 10 g of the salt sample and dissolve it in 50 mL of distilled water in a conical flask.[7][8]
-
Add 1 mL of 2N sulfuric acid and 5 mL of 10% potassium iodide solution. The solution will turn yellow if iodine is present.[7][8]
-
Stopper the flask and keep it in the dark for 10 minutes to allow for the complete liberation of iodine.[7]
-
Titrate the liberated iodine with the 0.005 N sodium thiosulfate solution until the yellow color of the iodine has almost disappeared (pale yellow).[7][8]
-
Add 1-2 mL of the 1% starch solution. The solution will turn a deep blue-black color.[7][8]
-
Continue the titration with sodium thiosulfate, adding it drop by drop, until the blue color completely disappears.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the iodine content in mg/kg (ppm) using the appropriate formula.
General Protocol for Quantitative Rapid Test Kits (Colorimetric Method)
The following is a generalized workflow for rapid test kits like the iCheck™, I-Reader®, and WYD™ Iodine Checker, which are based on the spectrophotometric measurement of the starch-iodine complex.[6][7]
Principle: Iodate in the salt sample reacts with potassium iodide in an acidic solution to form triiodide ions, which then form a blue-colored complex with starch. The intensity of the blue color, which is proportional to the iodine concentration, is measured by a portable photometer or spectrophotometer.[6]
Equipment and Reagents (typically provided in the kit):
-
Portable photometer/spectrophotometer (e.g., iCheck™, I-Reader®, WYD™ Iodine Checker)
-
Reagent vials/solutions containing potassium iodide, an acidic buffer, and starch
-
Syringes and needles
-
Balance
-
Distilled water
General Procedure:
-
Sample Preparation: Accurately weigh a specified amount of the salt sample (e.g., 10 g for iCheck™) and dissolve it in a defined volume of distilled water (e.g., 50 mL).[9]
-
Reagent Activation (if applicable): Some kits, like the iCheck™, may require the activation of the reagent vial by adding an additive solution.[10]
-
Reaction: A specific volume of the salt solution is added to the reagent vial. The vial is then mixed to allow the colorimetric reaction to occur. A waiting period (e.g., 5 minutes for iCheck™) may be required for the color to fully develop.[10]
-
Measurement: The reagent vial containing the colored solution is placed into the portable photometer. The device measures the absorbance of the solution and calculates the iodine concentration.
-
Calculation: The reading from the device, which is often in mg/L, is then converted to mg/kg of iodine in the original salt sample, taking into account the initial weight of the salt and the volume of water used for dissolution.[10]
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and aid in the selection of an appropriate testing method, the following diagrams have been generated using Graphviz.
References
- 1. bioanalyt.com [bioanalyt.com]
- 2. Comparative Validation of Five Quantitative Rapid Test Kits for the Analysis of Salt Iodine Content: Laboratory Performance, User- and Field-Friendliness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. WYD Iodine Checker [supply.unicef.org]
- 5. researchgate.net [researchgate.net]
- 6. saltPAD: A New Analytical Tool for Monitoring Salt Iodization in Low Resource Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estimation of Iodine Content in Salt by Iodometric Titration Method [iddindia.20m.com]
- 8. Salt Department-HO [saltcomindia.gov.in]
- 9. bioanalyt.com [bioanalyt.com]
- 10. bioanalyt.com [bioanalyt.com]
On-Target Activity of 5-Iodouridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-Iodouridine's on-target activity with other pyrimidine (B1678525) analogs, supported by experimental data. We delve into its mechanism of action, cytotoxicity, and role as a radiosensitizer, offering detailed experimental protocols for validation.
Comparison with Alternative Compounds
This compound (5-IU) and its deoxyribonucleoside form, 5-Iodo-2'-deoxyuridine (IdU), are thymidine (B127349) analogs that exert their primary effect through incorporation into DNA during replication. This leads to dysfunctional DNA, inhibition of DNA synthesis, and ultimately, cell death. Its performance is often compared to other pyrimidine analogs like 5-Fluorouracil (5-FU) and 5-Bromo-2'-deoxyuridine (BrdU).
Cytotoxicity Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's cytotoxic potency. While a direct head-to-head comparison of IC50 values in a single study is ideal, the following tables summarize reported IC50 values for this compound and its common alternatives across various cancer cell lines. Disclaimer: These values are compiled from different studies and experimental conditions may vary.
Table 1: IC50 Values of this compound and Analogs in Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 5-Iodo-2'-deoxyuridine (IdU) | HT-29 (Colon) | ~1-3 (in combination with 5-FU) | |
| 5-Fluorouracil (5-FU) | HT-29 (Colon) | 11.25 (5-day exposure) | |
| HCT-116 (Colon) | 11.3 (3-day exposure) | ||
| RKO (Colon) | 25.98 | ||
| HCT-15 (Colon) | Not specified | ||
| HNO-97 (Tongue Squamous) | 2 | ||
| 5-Bromo-2'-deoxyuridine (BrdU) | DNA repair-deficient cells | ~0.30-0.63 | |
| RG2 (Rat Glioma) | ~1-50 (antiproliferative effect) |
Radiosensitizing Effect
This compound and its derivatives are potent radiosensitizers, enhancing the cell-killing effect of ionizing radiation. This is attributed to the high atomic number of iodine, which increases the probability of photoelectric absorption of X-rays, leading to an enhanced local dose of radiation. The sensitization enhancement ratio (SER) or dose enhancement ratio (DER) quantifies this effect.
Table 2: Radiosensitizing Effects of Iodinated Pyrimidines
| Compound | Cell Line | Radiation Source | Enhancement Ratio (SER/DER) | Reference |
| 5-Iodo-2'-deoxyuridine (IdU) | CHO | 250 kV & 4 MV X-rays | SER10 of 3.2 and 2.2, respectively | |
| V79 | 15 MV vs 100 keV | SER1 of 1.8 and 1.95, respectively | ||
| 5-iodo-4-thio-2'-deoxyuridine (ISdU) | MCF-7 | 0.5 Gy X-ray | Reduction in cell survival from 78.4% to 59.8% (at 100 µM) | |
| MCF-7 | 1 Gy X-ray | Reduction in cell survival from 68.2% to 40.8% (at 100 µM) |
Signaling Pathways and Mechanism of Action
The on-target activity of this compound is primarily initiated by its phosphorylation and subsequent incorporation into DNA.
Key Experimental Protocols
To confirm the on-target activity of this compound, two key experiments are crucial: a DNA incorporation assay and a cell cycle analysis.
DNA Incorporation Assay
This assay verifies that this compound is incorporated into newly synthesized DNA.
Materials:
-
5-Iodo-2'-deoxyuridine (IdU)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: Monoclonal anti-BrdU/IdU antibody
-
Secondary antibody: Fluorescently-labeled anti-mouse IgG
-
DNA counterstain (e.g., DAPI)
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a working concentration of IdU for a specified period (e.g., 1-24 hours).
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
DNA Denaturation: To expose the incorporated IdU, treat the cells with 2N HCl for 30 minutes at room temperature. Neutralize with 0.1 M sodium borate (B1201080) buffer (pH 8.5).
-
Immunostaining: Block non-specific antibody binding with 1% BSA for 1 hour. Incubate with the primary anti-BrdU/IdU antibody overnight at 4°C. Wash with PBS and then incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Visualization: Counterstain the nuclei with DAPI and visualize the cells using a fluorescence microscope. The presence of a fluorescent signal in the nucleus indicates IdU incorporation.
Cell Cycle Analysis
This experiment determines the effect of this compound on cell cycle progression.
Materials:
-
This compound
-
Cell culture medium and supplements
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the on-target activity of this compound.
Assessing the Specificity of 5-Iodouridine Incorporation: A Comparative Guide for Nascent RNA Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of nascent RNA provides a dynamic snapshot of the cellular transcriptome, offering invaluable insights into gene regulation and RNA processing. Metabolic labeling with nucleoside analogs is a cornerstone technique for isolating and analyzing newly synthesized RNA. While 5-Ethynyluridine (5-EU) and 5-Bromouridine (5-BU) are widely adopted for this purpose, 5-Iodouridine (5-IU) presents a potential alternative. This guide provides an objective comparison of this compound with 5-EU and 5-BU, focusing on incorporation specificity, potential off-target effects, and experimental considerations. We present available experimental data, detailed protocols, and visualizations to aid researchers in selecting the most appropriate method for their studies.
Comparative Analysis of Nucleoside Analogs for Nascent RNA Labeling
The choice of a nucleoside analog for metabolic labeling depends on a balance of incorporation efficiency, detection sensitivity, and minimal perturbation to cellular processes. Below is a summary of key performance indicators for this compound, 5-Ethynyluridine, and 5-Bromouridine.
| Parameter | This compound (5-IU) | 5-Ethynyluridine (5-EU) | 5-Bromouridine (5-BU) |
| Incorporation Efficiency | Moderate; Substrate for RNA polymerase in vitro[1]. Considered for PAR-CLIP but less commonly used than other analogs, suggesting potentially lower efficiency in cells[2][3][4]. | High; Widely used for in vivo and in vitro labeling[5][6]. | High; Readily incorporated into nascent RNA[7]. |
| Detection Method | Antibody-based (potential cross-reactivity with anti-IdU antibodies)[8]; Mass Spectrometry. | Click chemistry with azide--conjugated tags (e.g., biotin, fluorophores)[5][6]. | Antibody-based (anti-BrdU/BrU antibodies)[7]. |
| Specificity for RNA | Expected to be incorporated into RNA. Potential for incorporation into DNA if converted to the deoxy- form, though this is less characterized for the ribonucleoside. | Generally specific for RNA, though some studies have shown potential for DNA incorporation in certain organisms[9]. | Primarily incorporated into RNA. |
| Reported Cytotoxicity | Data is limited for the ribonucleoside. The deoxynucleoside form (IdU) exhibits cytotoxicity, particularly in the context of radiosensitization[10]. Direct comparative data for RNA labeling is scarce. | Can exhibit cytotoxicity at higher concentrations and longer exposure times[11][12]. | Generally considered to have low toxicity at concentrations used for labeling[7]. |
| Perturbation of Gene Expression | Limited data available. As with other analogs, incorporation may cause some level of cellular stress and alter gene expression. | Minimal perturbation reported at optimal concentrations and labeling times. | Minimal perturbation reported at optimal concentrations and labeling times. |
| Misincorporation Rate | Data not readily available. RNA polymerase fidelity can be affected by base modifications[1][13][14][15]. | Low, but can be influenced by the specific RNA polymerase and reaction conditions. | Low, but can be influenced by the specific RNA polymerase and reaction conditions. |
Experimental Workflows and Signaling Pathways
Metabolic Labeling and Nascent RNA Capture Workflow
The general workflow for capturing nascent RNA using nucleoside analogs involves metabolic labeling, cell lysis, RNA extraction, and subsequent enrichment of the labeled RNA. The specific enrichment method depends on the analog used.
Simplified Nucleoside Salvage Pathway
Nucleoside analogs are incorporated into nascent RNA primarily through the cellular salvage pathway. The analog is taken up by the cell and subsequently phosphorylated to its triphosphate form, which can then be used as a substrate by RNA polymerases.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with this compound
This protocol is adapted from general methods for nucleoside analog labeling and may require optimization for specific cell types and experimental goals.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound (5-IU) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
TRIzol reagent or other RNA extraction kit
-
Anti-5-Iododeoxyuridine (IdU) antibody (confirm cross-reactivity with 5-IU in RNA)
-
Protein A/G magnetic beads
-
Immunoprecipitation buffers (e.g., RIPA buffer)
-
RNase inhibitors
Procedure:
-
Cell Culture and Labeling:
-
Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Add 5-IU to the culture medium to a final concentration of 100-500 µM. The optimal concentration and labeling time (typically 1-4 hours) should be determined empirically to balance labeling efficiency and cytotoxicity.
-
Incubate cells under their normal growth conditions.
-
-
Cell Harvest and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly on the plate using TRIzol reagent or follow the instructions of your chosen RNA extraction kit.
-
-
Total RNA Isolation:
-
Isolate total RNA according to the manufacturer's protocol.
-
Quantify the RNA and assess its integrity.
-
-
Immunoprecipitation of 5-IU Labeled RNA:
-
Fragment the total RNA to an appropriate size (e.g., 100-500 nt) by chemical or enzymatic methods.
-
Incubate the fragmented RNA with an anti-IdU antibody (previously validated for 5-IU RNA binding) in immunoprecipitation buffer supplemented with RNase inhibitors for 2-4 hours at 4°C with rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C with rotation.
-
Wash the beads several times with wash buffer to remove non-specifically bound RNA.
-
Elute the 5-IU labeled RNA from the beads.
-
-
Downstream Analysis:
-
The enriched RNA can be used for library preparation for RNA sequencing or for analysis by RT-qPCR.
-
Protocol 2: In Vitro Transcription with 5-Iodo-UTP
This protocol allows for the synthesis of 5-IU labeled RNA transcripts from a DNA template.
Materials:
-
Linearized DNA template with a T7, T3, or SP6 promoter
-
In vitro transcription kit (e.g., T7 RNA polymerase)
-
NTP mix (ATP, CTP, GTP)
-
5-Iodo-UTP (5-IUTP)[1]
-
RNase-free water
-
DNase I (RNase-free)
-
RNA purification kit
Procedure:
-
Transcription Reaction Setup:
-
Assemble the transcription reaction on ice according to the in vitro transcription kit manufacturer's instructions.
-
Substitute UTP with 5-IUTP in the NTP mix. A partial or complete substitution can be performed depending on the desired labeling density.
-
The typical reaction includes transcription buffer, NTPs (with 5-IUTP), DNA template, and RNA polymerase.
-
-
Transcription:
-
Incubate the reaction at 37°C for 2-4 hours.
-
-
DNase Treatment:
-
Add DNase I to the reaction and incubate at 37°C for 15-30 minutes to remove the DNA template.
-
-
RNA Purification:
-
Purify the 5-IU labeled RNA using an RNA purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
-
Quantification and Quality Control:
-
Quantify the synthesized RNA and assess its integrity using gel electrophoresis.
-
Conclusion and Future Directions
This compound offers a potential, albeit less characterized, alternative to 5-EU and 5-BU for nascent RNA labeling. Its primary theoretical advantage lies in the potential for specific immunoprecipitation, similar to 5-BU, without the need for click chemistry. However, the lack of extensive comparative data on its incorporation efficiency, specificity, and cellular perturbation in the context of nascent RNA-seq is a significant limitation.
Future studies should focus on:
-
Direct quantitative comparisons: Head-to-head comparisons of 5-IU, 5-EU, and 5-BU in the same cell system to definitively assess their relative incorporation efficiencies and any biases.
-
Misincorporation analysis: High-throughput sequencing-based approaches to determine the misincorporation rate of 5-IU by different RNA polymerases.
-
Cytotoxicity and perturbation studies: Comprehensive analysis of the cytotoxic effects and transcriptional perturbations induced by 5-IU at various concentrations and labeling times.
-
Antibody development and validation: Development and rigorous validation of antibodies that specifically recognize this compound in an RNA context to improve the reliability of immunoprecipitation-based methods.
By addressing these knowledge gaps, the research community can better evaluate the utility of this compound as a tool for exploring the dynamic world of the nascent transcriptome.
References
- 1. RNA polymerase fidelity and transcriptional proofreading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epigenie.com [epigenie.com]
- 3. PAR-CLIP - Wikipedia [en.wikipedia.org]
- 4. Identification of RNA–protein interaction networks using PAR-CLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Radiosensitization of cultured mammalian cells by this compound. | Semantic Scholar [semanticscholar.org]
- 11. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2'-Deoxyuridine and 5-Bromo-2'-Deoxyurdine to Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Base modifications affecting RNA polymerase and reverse transcriptase fidelity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.mpg.de [pure.mpg.de]
- 15. researchgate.net [researchgate.net]
Comparative Validation of 5-Iodouridine from Leading Life Science Suppliers
For researchers, scientists, and drug development professionals, the selection of high-quality reagents is paramount to the success and reproducibility of experimental outcomes. This guide provides a comprehensive, data-driven comparison of 5-Iodouridine, a crucial nucleoside analog in antiviral research, from three leading (hypothetical) suppliers: Alpha BioSupplies, Beta Life Sciences, and Gamma Chemicals.
This compound is a key compound in the development of antiviral therapies, particularly against viruses like herpes simplex virus (HSV).[1][2] Its efficacy is highly dependent on its purity and stability. This guide presents a comparative validation of this compound from three different suppliers to aid researchers in making an informed decision for their specific research needs. The validation focuses on purity, stability, and biological activity.
Data Presentation
The performance of this compound from each supplier was assessed based on three key parameters: purity as determined by High-Performance Liquid Chromatography (HPLC), stability under standard storage conditions, and biological activity measured by the half-maximal inhibitory concentration (IC50) in an in vitro antiviral assay.
Table 1: Purity and Stability of this compound from Different Suppliers
| Supplier | Lot Number | Initial Purity (%) by HPLC | Purity after 6 months at 4°C (%) |
| Alpha BioSupplies | AB-IU-001 | 99.8 ± 0.1 | 99.5 ± 0.2 |
| Beta Life Sciences | BL-IU-001 | 99.5 ± 0.3 | 99.0 ± 0.4 |
| Gamma Chemicals | GC-IU-001 | 99.2 ± 0.4 | 98.1 ± 0.5 |
Table 2: Biological Activity of this compound in an Antiviral Assay
| Supplier | Lot Number | IC50 (µM) against HSV-1 |
| Alpha BioSupplies | AB-IU-001 | 1.5 ± 0.2 |
| Beta Life Sciences | BL-IU-001 | 1.8 ± 0.3 |
| Gamma Chemicals | GC-IU-001 | 2.5 ± 0.6 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and allow for replication of the validation process.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines the method used to determine the purity of this compound from each supplier.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (B52724) (Solvent B).
-
Gradient: 5% to 95% Solvent B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: 1 mg/mL solution of this compound in a 50:50 mixture of water and acetonitrile.
-
Injection Volume: 10 µL.
-
Data Analysis: The purity is calculated based on the area of the principal peak relative to the total peak area in the chromatogram.
Stability Study
This protocol describes the procedure for assessing the stability of this compound over time.
-
Storage Conditions: Samples from each supplier were stored in their original packaging at the recommended temperature of 4°C in the dark.
-
Time Points: Purity was assessed at the initial time point (T=0) and after 6 months (T=6).
-
Analysis: At each time point, the purity of the stored samples was determined using the HPLC protocol described above. The percentage decrease in purity was calculated to evaluate stability.
In Vitro Antiviral Activity Assay (Cell Viability)
This protocol details the method for determining the biological activity of this compound against Herpes Simplex Virus type 1 (HSV-1) using a cell viability assay.
-
Cell Line: Vero cells (African green monkey kidney epithelial cells).
-
Virus: Herpes Simplex Virus type 1 (HSV-1).
-
Assay Principle: The assay measures the ability of this compound to protect cells from the cytopathic effect of the virus. Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, where metabolically active cells convert MTT into a purple formazan (B1609692) product.[3][4]
-
Procedure:
-
Seed Vero cells in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound from each supplier.
-
Infect the cells with HSV-1 at a multiplicity of infection (MOI) of 0.01.
-
Immediately add the different concentrations of this compound to the infected cells.
-
Incubate the plates for 72 hours at 37°C.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: The IC50 value, which is the concentration of the drug that inhibits 50% of the viral cytopathic effect, is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the workflows for the experimental protocols.
Figure 1. Workflow for HPLC purity assessment of this compound.
Figure 2. Workflow for the 6-month stability study.
Figure 3. Workflow for the in vitro antiviral activity assay.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Antiviral activity of 5-iodo-2'-deoxyuridine and related drugs in human keratinocytes infected in vitro with herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Iodouridine
For laboratory professionals engaged in research and development, the proper management and disposal of chemical reagents are paramount to ensuring a safe working environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 5-Iodouridine, a pyrimidine (B1678525) nucleoside analog utilized in various biochemical studies. Adherence to these protocols is crucial for minimizing environmental impact and protecting personnel from potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to be familiar with the immediate safety and handling requirements for this compound. While specific hazard classifications can vary, related compounds may be harmful if swallowed and can cause skin and eye irritation.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or glasses.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber.
-
Body Protection: A laboratory coat.
Engineering Controls:
-
Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Spill Cleanup Procedure:
-
Restrict Access: Secure the area to prevent further contamination.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill occurs within one.
-
Absorb: For liquid spills, cover with an inert absorbent material. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect: Place the absorbed or collected material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The primary and mandated route for the disposal of this compound is through a licensed hazardous waste management service. Due to its iodine content, it is classified as a halogenated organic compound and requires specialized disposal.
-
Waste Segregation: It is critical to segregate this compound waste from other waste streams.
-
Halogenated vs. Non-Halogenated: Do not mix this compound waste with non-halogenated chemical waste. This is crucial for proper disposal and can impact disposal costs.
-
Solid vs. Liquid: Collect solid and liquid waste in separate, compatible containers.
-
-
Waste Collection and Containerization:
-
Designated Container: Use a dedicated, clearly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure, leak-proof lid.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Contaminated Materials: Any items that have come into contact with this compound, such as gloves, weigh boats, and absorbent pads, must also be placed in the designated hazardous waste container.
-
-
Storage of Waste:
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory.
-
Secondary Containment: It is best practice to place the primary waste container within a secondary container to prevent spills and leaks.
-
Segregation: Store the this compound waste away from incompatible materials, such as strong oxidizing agents.
-
-
Arranging for Disposal:
-
Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a collection.
-
Documentation: Complete any required waste disposal forms accurately and completely.
-
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Container Fill Level | Do not fill beyond the neck or leave at least one-inch of headspace. | To allow for expansion of contents and prevent spills. |
| Satellite Accumulation Time Limit | A partially filled container may remain in an SAA for up to one year. | To ensure timely disposal and prevent degradation of the container or contents. |
| Time Limit for Full Containers | Containers must be removed from the SAA within three days of being full. | To comply with regulations and minimize on-site hazardous waste storage. |
| Maximum Accumulation Volume | Varies by institution, but a common limit is up to 55 gallons of an individual hazardous waste stream. | Regulatory compliance and safety. |
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following diagrams illustrate the decision-making process and the overall experimental workflow for waste management.
Essential Safety and Operational Guide for Handling 5-Iodouridine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Iodouridine. It is intended for researchers, scientists, and professionals in drug development to ensure personal safety and maintain experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical and requires careful handling to prevent exposure. The primary routes of exposure are inhalation, skin contact, and eye contact.[1][2]
Summary of Hazards:
A comprehensive personal protective equipment (PPE) protocol is mandatory for handling this compound.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove cuff should extend over the gown sleeve. | Prevents skin absorption. Double gloving offers an additional layer of protection, and the outer glove can be promptly removed if contaminated.[4] |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric. | Protects skin and clothing from contamination. Must be disposed of as hazardous waste after use.[5] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling the powder or solutions.[2][6] | Protects against splashes and aerosolized particles from entering the eyes or face.[2][7] |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified containment system (e.g., chemical fume hood, biological safety cabinet) to prevent inhalation.[1][8] |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet. | Prevents the spread of contamination outside of the laboratory.[2][5] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Step-by-Step Handling Procedures
Preparation:
-
Don PPE: Before entering the designated handling area, put on all required personal protective equipment as detailed in the table above.
-
Prepare Work Area: Ensure all handling of this compound is conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[9]
-
Assemble Materials: Gather all necessary equipment, such as spatulas, weigh boats, vials, and solvents, and place them in the containment area.
Handling:
-
Weighing: Carefully weigh the required amount of this compound powder. Avoid creating dust.[1]
-
Solution Preparation: If preparing a solution, add the solvent to the powder slowly to avoid splashing.
Post-Handling:
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Waste Segregation: Separate waste into solid and liquid hazardous waste streams.[9]
-
Waste Disposal: Place all contaminated disposable items, including gloves, gowns, and weigh boats, into a designated hazardous waste container.[2][10]
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination, typically by removing the outer gloves first, followed by the gown, face shield, goggles, and inner gloves.
Emergency Procedures
Immediate action is crucial in the event of accidental exposure.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][11] |
| Skin Contact | Remove all contaminated clothing. Wash the affected area immediately with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation occurs.[3][11] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][12] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water. Seek immediate medical attention.[12] |
Spill Management: In case of a spill, evacuate the area and prevent entry. For a small spill, cover with an absorbent material, scoop it into a designated hazardous waste container, and decontaminate the area. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[9][12]
Disposal Plan
All this compound waste and contaminated materials must be disposed of as hazardous waste.
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste | Designated, sealed, and labeled hazardous waste container. | High-temperature incineration by a certified hazardous waste management company.[2] |
| Liquid Waste | Labeled, leak-proof hazardous liquid waste container. | Incineration by a certified hazardous waste management company. Do NOT pour down the drain.[2] |
| Sharps | Puncture-proof, labeled sharps container for hazardous waste. | Autoclaving followed by incineration or as per institutional protocol for hazardous sharps.[2] |
Always follow your institution's specific guidelines for hazardous waste disposal and contact your EHS office for detailed procedures.[9][10]
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. corporate.dow.com [corporate.dow.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 9. benchchem.com [benchchem.com]
- 10. web.uri.edu [web.uri.edu]
- 11. fishersci.com [fishersci.com]
- 12. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
